molecular formula C8H15NO2 B8815491 N-Cyclohexylglycine CAS No. 58695-41-3

N-Cyclohexylglycine

Cat. No.: B8815491
CAS No.: 58695-41-3
M. Wt: 157.21 g/mol
InChI Key: OQMYZVWIXPPDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclohexylglycine is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58695-41-3

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-(cyclohexylamino)acetic acid

InChI

InChI=1S/C8H15NO2/c10-8(11)6-9-7-4-2-1-3-5-7/h7,9H,1-6H2,(H,10,11)

InChI Key

OQMYZVWIXPPDDE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-Cyclohexylglycine: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Cyclohexylglycine is a non-proteinogenic amino acid that has garnered significant interest within the pharmaceutical and chemical research sectors. Its unique structural motif, combining a bulky cyclohexyl group with a glycine backbone, imparts distinctive physicochemical properties that are highly valuable in the design of novel therapeutics, peptide mimics, and chiral auxiliaries. This guide provides an in-depth exploration of this compound, covering its fundamental molecular structure, robust synthetic methodologies, and comprehensive analytical characterization. It is intended for researchers, chemists, and drug development professionals seeking a thorough technical understanding of this important synthetic building block.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's structure and inherent properties is the foundation of its application in complex chemical synthesis. This compound, also known as 2-(cyclohexylamino)acetic acid, is structurally characterized by a secondary amine linking a cyclohexyl ring to the alpha-carbon of a glycine molecule.

The molecular formula for this compound is C₈H₁₅NO₂.[1][2] This composition results in a molecular weight of approximately 157.21 g/mol .[2] The compound is typically a white powder in its solid state.[3][4][5]

Chemical Structure

The structure combines the flexibility of the glycine backbone with the steric hindrance and lipophilicity of the cyclohexyl group. This combination is critical to its utility, influencing peptide conformations and receptor-binding interactions.

Synthesis_Workflow Reactants Reactants: - Cyclohexylamine - Glyoxylic Acid Mixing Dissolve in Methanol Adjust pH (optional) Reactants->Mixing Imine_Formation In Situ Imine/ Iminium Ion Formation Mixing->Imine_Formation Reduction Add Reducing Agent (e.g., NaBH₃CN) Imine_Formation->Reduction Reaction Stir at Room Temp (e.g., 12-24h) Reduction->Reaction Workup Aqueous Workup - Quench Reaction - pH Adjustment Reaction->Workup Purification Purification - Recrystallization or - Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound via reductive amination.

Step-by-Step Synthetic Protocol

This protocol describes a representative procedure for the synthesis of this compound.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve glyoxylic acid monohydrate (1.0 eq) in methanol.

  • Amine Addition : To the stirring solution, add cyclohexylamine (1.1 eq) dropwise at room temperature.

  • Imine Formation : Allow the mixture to stir for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction : Cool the mixture in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol and add it portion-wise to the reaction mixture.

    • Rationale: Portion-wise addition helps to control any potential exotherm and ensures a steady reduction process.

  • Reaction Monitoring : Remove the ice bath and allow the reaction to stir at ambient temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : Quench the reaction by slowly adding dilute hydrochloric acid (HCl) until the evolution of gas ceases. Adjust the pH of the solution to isoelectric point (approx. pH 5-6) to precipitate the product.

  • Isolation and Purification : Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water and then with a non-polar solvent like diethyl ether to remove impurities. The crude product can be further purified by recrystallization from an ethanol/water mixture.

  • Drying : Dry the purified white solid under vacuum to yield this compound.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques must be employed. The data from these methods should be corroborative, creating a self-validating system that confirms the target molecular structure.

Analytical_Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS IR IR Spectroscopy (FT-IR) Sample->IR Analysis Data Interpretation and Correlation NMR->Analysis MS->Analysis IR->Analysis Confirmation Structure & Purity Confirmed Analysis->Confirmation

Caption: Integrated analytical workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.

  • ¹H NMR : The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key expected signals include a multiplet for the methine proton on the cyclohexyl ring attached to the nitrogen, broad multiplets for the cyclohexyl methylene protons, and a singlet for the methylene protons of the glycine backbone.

  • ¹³C NMR : The carbon NMR spectrum will confirm the number of unique carbon environments. Expected signals would correspond to the carbonyl carbon (downfield, ~170-180 ppm), the alpha-carbon of the glycine unit, and the distinct carbons of the cyclohexyl ring. [6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at an m/z value corresponding to the molecular weight plus the mass of a proton (approx. 158.1). [7]High-resolution mass spectrometry (HRMS) can further confirm the elemental composition, C₈H₁₅NO₂. [8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. [7][9]

  • Carboxylic Acid O-H Stretch : A very broad absorption is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid.

  • N-H Stretch : A moderate absorption around 3300-3500 cm⁻¹ corresponds to the N-H bond of the secondary amine.

  • C=O Stretch : A strong, sharp absorption band will appear around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid. [10]* C-H Stretch : Absorptions just below 3000 cm⁻¹ are indicative of the sp³ C-H bonds in the cyclohexyl and methylene groups.

Summary of Expected Analytical Data
TechniqueExpected ObservationRationale
¹H NMR Signals for cyclohexyl protons, N-H proton, and glycine CH₂Confirms the hydrogen framework and connectivity.
¹³C NMR Signals for carbonyl, glycine Cα, and cyclohexyl carbonsConfirms the carbon skeleton of the molecule.
MS (ESI+) [M+H]⁺ peak at m/z ≈ 158.1Confirms the correct molecular weight. [7]
IR Broad O-H, sharp C=O, N-H, and C-H stretchesConfirms the presence of carboxylic acid and secondary amine functional groups. [10]

Applications in Research and Drug Development

This compound and its derivatives are valuable intermediates in pharmaceutical synthesis. [3][11]The bulky, lipophilic cyclohexyl group can enhance peptide stability by providing steric shielding against enzymatic degradation. Furthermore, it can improve membrane permeability and modulate receptor binding affinity and selectivity. Its derivatives, particularly those with Fmoc or Boc protecting groups, are widely used in solid-phase peptide synthesis (SPPS) to incorporate this unique residue into novel peptide-based drug candidates. [12][13]These peptides often target neurological disorders and are explored in neuroscience research. [5][13]

Conclusion

This compound is a synthetically accessible and highly versatile building block. Its structure has been unequivocally confirmed through a suite of analytical techniques. The robust synthesis via reductive amination, coupled with a thorough, multi-technique analytical validation process, ensures that researchers and drug developers can produce and utilize this compound with a high degree of confidence. Its proven utility in modifying peptide properties continues to make it a molecule of significant interest in the pursuit of new therapeutic agents.

References

  • Vertex AI Search. (2026). The Chemical Profile of N-Boc-D-Cyclohexylglycine: Properties and Uses.
  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. (1972). REDUCTIVE AMINATION WITH SODIUM CYANOBOROHYDRIDE: N,N-DIMETHYLCYCLOHEXYLAMINE. Available at: [Link]

  • PubChem. Glycine, N-cyclohexyl-. National Center for Biotechnology Information. Available at: [Link]

  • CAS Common Chemistry. This compound. American Chemical Society. Available at: [Link]

  • Vertex AI Search. (2025). The Role of Cyclohexylglycine in Pharmaceutical Synthesis.
  • PubChem. Cyclohexylglycine, (R)-. National Center for Biotechnology Information. Available at: [Link]

  • Aapptec Peptides. Fmoc-Chg-OH [161321-36-4]. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • PubMed Central. (n.d.). Structural studies of the human α1 glycine receptor via site-specific chemical cross-linking coupled with mass spectrometry. National Library of Medicine. Available at: [Link]

  • ResearchGate. (n.d.). IR spectrum of the non-rotating glycine I molecule. Experimental IR.... Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

  • SpringerLink. (n.d.). IR spectra and structure of certain amino acids in solutions and in the gas phase. Dibutylglycine and glycine. Available at: [Link]

  • Semantic Scholar. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Available at: [Link]

  • Jakob Leban. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Available at: [Link]

  • National Institute of Standards and Technology. Glycine. NIST WebBook. Available at: [Link]

  • PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. National Library of Medicine. Available at: [Link]

  • Charles River. Large Molecule Mass Spectrometry Services. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • PubMed. (n.d.). Vibrational spectrum of glycine molecule. National Library of Medicine. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of cyclohexyl-1,1 0 -bis[4-( c -2-methylphenoxy) -. Available at: https://www.researchgate.
  • University of Wisconsin-Madison. (n.d.). Identifying amino acids in protein NMR spectra. Available at: [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

Sources

N-Cyclohexylglycine CAS number and PubChem compound summary

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of N-Cyclohexylglycine, a non-proteinogenic amino acid of significant interest in pharmaceutical and chemical research. We will delve into its chemical identity, physicochemical properties, synthesis, and its burgeoning role in the development of novel therapeutics.

Introduction: The Significance of a Non-Natural Amino Acid

This compound, systematically known as 2-(cyclohexylamino)acetic acid, is a synthetic amino acid derivative. Unlike its proteinogenic counterparts, it is not found in naturally occurring proteins but serves as a crucial building block in synthetic organic chemistry.[1] Its unique structure, which incorporates a bulky, lipophilic cyclohexyl group attached to the nitrogen of a glycine backbone, imparts valuable properties to molecules that incorporate it. This structural feature is particularly advantageous in the design of peptide-based drugs and other therapeutic agents, where it can enhance metabolic stability and influence binding affinity to biological targets.[2]

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is paramount for its effective application in research and development.

Table 1: PubChem Compound Summary for this compound [3]

IdentifierValue
PubChem CID 42810
CAS Number 58695-41-3
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
IUPAC Name 2-(cyclohexylamino)acetic acid
Melting Point 227-228 °C (decomposes)[4]
Appearance White to off-white powder[2]
Solubility Soluble in water.[5]

It is important to note that this compound exists as a racemic mixture. Its individual stereoisomers, (R)-N-Cyclohexylglycine (D-Cyclohexylglycine) and (S)-N-Cyclohexylglycine (L-Cyclohexylglycine), have distinct CAS numbers and may exhibit different biological activities.

  • (R)-N-Cyclohexylglycine (D-Cyclohexylglycine): CAS 14328-52-0, PubChem CID 736849[6]

  • (S)-N-Cyclohexylglycine (L-Cyclohexylglycine): CAS 14328-51-9, PubChem CID 224391[2]

The L-isomer, L-2-Cyclohexylglycine, has a reported melting point of 255 °C.[7]

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound can be achieved through several routes. A common and reliable method involves the reductive amination of glyoxylic acid with cyclohexylamine. This approach is efficient and yields the desired product with good purity.

Experimental Protocol: Reductive Amination

This protocol describes a robust method for the laboratory-scale synthesis of this compound.

Materials:

  • Cyclohexylamine

  • Glyoxylic acid monohydrate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve glyoxylic acid monohydrate (1 equivalent) in methanol. To this solution, add cyclohexylamine (1 equivalent) dropwise at room temperature. The reaction mixture is stirred for 2-3 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The underlying principle of this step is the nucleophilic attack of the amine on the carbonyl carbon of the glyoxylic acid, followed by dehydration to form the C=N double bond of the imine.

  • Reduction of the Imine: The reaction mixture containing the imine is cooled in an ice bath. Sodium borohydride (1.5 equivalents) is added portion-wise, ensuring the temperature remains below 10 °C. The addition of a reducing agent like NaBH₄ is crucial to selectively reduce the imine to the corresponding secondary amine without affecting the carboxylic acid group. The hydride from the borohydride attacks the electrophilic carbon of the imine.

  • Quenching and Work-up: After the addition of sodium borohydride is complete, the reaction is stirred for an additional 1-2 hours at room temperature. The reaction is then carefully quenched by the slow addition of 1M HCl until the pH is acidic (pH ~2), which decomposes the excess borohydride.

  • Isolation of the Product: The methanol is removed under reduced pressure. The resulting aqueous solution is washed with diethyl ether to remove any unreacted cyclohexylamine. The pH of the aqueous layer is then adjusted to the isoelectric point of this compound (around pH 6) using a 1M NaOH solution, at which point the product will precipitate out of the solution as a white solid.

  • Purification: The precipitated this compound is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield a white crystalline solid. The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Final Product Cyclohexylamine Cyclohexylamine Imine_Formation 1. Imine Formation (Methanol, RT) Cyclohexylamine->Imine_Formation Glyoxylic_acid Glyoxylic Acid Glyoxylic_acid->Imine_Formation Reduction 2. Reduction (NaBH4, 0-10°C) Imine_Formation->Reduction Intermediate Imine Quench_Workup 3. Quench & Work-up (HCl, NaOH) Reduction->Quench_Workup Purification 4. Purification (Recrystallization) Quench_Workup->Purification NCG This compound Purification->NCG

Synthesis workflow for this compound.

Applications in Drug Development and Research

The primary application of this compound lies in its role as a specialized building block in the synthesis of pharmaceuticals and other biologically active molecules.[2]

Peptide and Peptidomimetic Synthesis

This compound and its derivatives are frequently incorporated into peptide chains to modulate their conformational properties and biological activity. The bulky cyclohexyl group can introduce steric constraints, influencing the secondary structure of the peptide and potentially enhancing its resistance to enzymatic degradation. This is a critical consideration in the development of peptide-based drugs, which are often limited by their poor metabolic stability.[8] The use of protected forms, such as Fmoc-N-Cyclohexylglycine or Boc-N-Cyclohexylglycine, is standard practice in solid-phase peptide synthesis (SPPS).[9][10]

Enzyme Inhibitors and Other Therapeutics

The unique structural features of this compound make it an attractive scaffold for the design of enzyme inhibitors. By modifying the core structure, researchers can develop potent and selective inhibitors for various therapeutic targets. For instance, derivatives of cyclohexylglycine have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4), a target for the treatment of type 2 diabetes, and matrix metalloproteinases (MMPs), which are implicated in cancer and inflammation.[11]

Furthermore, platinum complexes incorporating cyclohexylglycine as a ligand have demonstrated anticancer activity against colon cancer cell lines.[12][13] This highlights the versatility of this compound as a platform for generating novel metal-based therapeutics.

Biological Activity and Mechanism of Action

While the biological activity of this compound is most prominently observed when it is incorporated into larger molecules, the parent compound itself can interact with biological systems. As an amino acid analog, it has the potential to act as a modulator of neurotransmitter systems.[2]

The precise mechanism of action of this compound is not extensively characterized in the literature. However, its structural similarity to natural amino acids suggests that it may interact with amino acid transporters or receptors. Its derivatives have been shown to target specific enzymes, and the cyclohexyl group often contributes to binding within hydrophobic pockets of the target protein.[11] The lipophilic nature of the cyclohexyl ring can facilitate passage across cell membranes, a desirable property in drug design.

BiologicalSignificance cluster_applications Therapeutic Applications cluster_mechanism Potential Mechanisms NCG This compound Peptides Peptidomimetics (Enhanced Stability) NCG->Peptides Enzyme_Inhibitors Enzyme Inhibitors (e.g., DPP-4, MMPs) NCG->Enzyme_Inhibitors Anticancer Anticancer Agents (Platinum Complexes) NCG->Anticancer Membrane_Permeation Increased Cell Membrane Permeability NCG->Membrane_Permeation Neuro_Modulation Neurotransmitter Modulation Peptides->Neuro_Modulation Enzyme_Binding Hydrophobic Interactions in Enzyme Active Sites Enzyme_Inhibitors->Enzyme_Binding

Sources

An In-depth Technical Guide to the Solubility Profile of N-Cyclohexylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of N-Cyclohexylglycine, a non-proteinogenic amino acid of significant interest in peptidomimetics and drug development. We delve into the core physicochemical properties that govern its solubility in both aqueous and organic media. This document synthesizes theoretical principles with practical, field-proven experimental methodologies, offering researchers a robust framework for handling this compound. Key sections include a detailed examination of its molecular structure, a comparative analysis of its solubility in various solvent classes, and a validated, step-by-step protocol for determining equilibrium solubility based on internationally recognized guidelines.

Introduction to this compound: A Molecular Overview

This compound is an amino acid derivative characterized by a cyclohexyl group attached to the nitrogen atom of a glycine backbone. This unique structure imparts a distinct amphiphilic character, featuring a nonpolar, bulky cyclohexyl ring and a polar, ionizable amino-carboxyl group. Understanding this duality is fundamental to predicting and manipulating its solubility.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₁₅NO₂[1][2]
Molecular Weight 157.21 g/mol [1][3]
Structure Glycine backbone with a cyclohexyl substituent on the amino group[1][2]
Melting Point 227-228 °C (decomposes)[2]
Computed XLogP3 -0.9[1]
  • Expertise & Experience Insight: The computed XLogP3 value of -0.9 suggests that this compound has a slight hydrophilic tendency at neutral pH. However, this single value does not capture the full picture. The bulky, nonpolar cyclohexyl group creates significant steric hindrance and a hydrophobic surface area, while the amino and carboxylic acid moieties are capable of ionization and hydrogen bonding. This internal conflict between hydrophobic and hydrophilic regions is the primary determinant of its solubility behavior.

The Science of Solubility: Theoretical Framework

The solubility of a compound is the maximum concentration that can be achieved in a specific solvent at a given temperature to form a stable, homogeneous solution.[4] For an amphiphilic and amphoteric molecule like this compound, solubility is a complex interplay of several factors.

2.1 The "Like Dissolves Like" Principle The polarity of the solute and solvent is a primary driver of solubility.[5]

  • Polar Solvents (e.g., Water, Methanol): These solvents are expected to interact favorably with the polar carboxyl and amino groups of this compound through hydrogen bonding and dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will more readily solvate the nonpolar cyclohexyl ring via van der Waals forces.

2.2 The Critical Role of pH in Aqueous Solubility As an amino acid derivative, this compound is an amphoteric compound, meaning it can act as both an acid and a base. Its solubility in aqueous media is therefore highly dependent on pH.

  • Acidic Conditions (Low pH): The amino group becomes protonated (-NH₂⁺-), forming a cation. This increased charge generally enhances solubility in polar solvents like water.

  • Basic Conditions (High pH): The carboxylic acid group becomes deprotonated (-COO⁻), forming an anion. This charged state also typically increases aqueous solubility.[6]

  • Isoelectric Point (pI): At a specific pH (the pI), the molecule exists predominantly as a zwitterion, with both a positive and a negative charge, but a net neutral charge. Solubility is typically at its minimum at or near the isoelectric point because the strong intermolecular electrostatic attractions in the solid crystal lattice are at their strongest, making it harder for the solvent to break them apart.

Below is a diagram illustrating how pH influences the ionization state and, consequently, the aqueous solubility of this compound.

G cluster_0 Low pH (Acidic) cluster_1 Isoelectric Point (pI) cluster_2 High pH (Basic) Acid Predominantly Cationic Form (R-NH₂⁺-COOH) Higher Aqueous Solubility pI Zwitterionic Form (R-NH₂⁺-COO⁻) Minimum Aqueous Solubility Acid->pI Increase pH Base Predominantly Anionic Form (R-NH-COO⁻) Higher Aqueous Solubility pI->Base Increase pH

Caption: pH-dependent ionization and solubility of this compound.

Comparative Solubility Profile

While specific, publicly available quantitative data for this compound is sparse, we can infer a qualitative and semi-quantitative profile based on the behavior of similar molecules like glycine and its derivatives.[7][8][9]

Table 1: Estimated Solubility of this compound in Common Solvents

SolventSolvent TypePredicted SolubilityRationale
Water (pH ~7) Polar ProticLow to ModerateAt neutral pH, the molecule is near its isoelectric point, minimizing solubility. The large hydrophobic cyclohexyl group counteracts the polarity of the amino acid head.
Water (pH 2) Polar ProticHighProtonation of the amine to form a cation significantly increases polarity and interaction with water molecules.[6]
Water (pH 10) Polar ProticHighDeprotonation of the carboxylic acid to form an anion significantly increases polarity.[6]
Methanol/Ethanol Polar ProticModerateThese solvents have both polar (-OH) and nonpolar (alkyl) regions, allowing them to solvate both ends of the this compound molecule to some extent.[7]
DMSO Polar AproticModerate to HighDMSO is a strong hydrogen bond acceptor and can effectively solvate the polar groups, while its organic nature interacts with the cyclohexyl ring.
Acetone Polar AproticLowLess polar than DMSO, offering weaker interactions with the ionizable groups.
Hexane/Toluene NonpolarVery Low / InsolubleThese solvents cannot effectively solvate the polar, charged amino acid portion of the molecule, leading to poor solubility.[7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To generate reliable and reproducible solubility data, a standardized protocol is essential. The Shake-Flask Method, described in OECD Test Guideline 105, is the industry standard for determining water solubility for compounds with solubility above 10 mg/L.[10][11][12]

4.1 Principle

This method establishes a thermodynamic equilibrium between the undissolved solid solute and a saturated solution at a controlled temperature. The concentration of the solute in the saturated solution is then measured analytically, representing the solubility.[13]

4.2 Step-by-Step Methodology

  • Preparation of the Test System:

    • Add an amount of solid this compound to a flask that is demonstrably in excess of its expected solubility.

    • Scientist's Note: A preliminary rough test is recommended to estimate the approximate solubility and ensure a true excess is used in the definitive experiment.[11]

    • Add a known volume of the desired solvent (e.g., purified water, buffered to a specific pH).

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a mechanical shaker or agitator within a temperature-controlled environment, typically maintained at 20 ± 0.5 °C or 25 ± 0.5 °C.[12]

    • Agitate the mixture for a sufficient duration to reach equilibrium.

    • Scientist's Note: A 24-hour initial equilibration is standard. To ensure equilibrium is reached, samples should be taken at timed intervals (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements agree within experimental error (e.g., <5% variance).

  • Sample Preparation & Separation:

    • Once equilibrium is established, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a sample from the clear, supernatant liquid phase.

    • Immediately filter the sample using a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved microparticulates.

    • Trustworthiness Check: The filter material must be validated to ensure it does not adsorb the solute, which would lead to an underestimation of solubility. A quick pre-test comparing the concentration of a known standard before and after filtration is advised.

  • Analysis:

    • Quantify the concentration of this compound in the filtered saturate using a suitable, validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice.

    • Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

4.3 Workflow Visualization

The following diagram outlines the critical steps of the Shake-Flask solubility determination protocol.

G start Start prep Step 1: Preparation Add excess this compound to a known volume of solvent. start->prep equil Step 2: Equilibration Agitate at constant temperature (e.g., 24-48 hours). prep->equil sample Step 3: Sampling Withdraw supernatant after undissolved solid settles. equil->sample filter Step 4: Separation Filter sample immediately (e.g., 0.22 µm syringe filter). sample->filter analyze Step 5: Analysis Quantify concentration using a validated method (e.g., HPLC). filter->analyze end Result: Equilibrium Solubility analyze->end

Caption: Workflow for the OECD 105 Shake-Flask solubility method.

Conclusion

The solubility of this compound is dictated by its unique amphiphilic and amphoteric structure. Its aqueous solubility is minimal near its isoelectric point but can be dramatically increased by adjusting the pH to either the acidic or basic range, which ionizes the molecule. In organic solvents, its solubility is moderate in polar protic and aprotic solvents that can interact with both its polar head and nonpolar tail, but it remains poorly soluble in nonpolar solvents. For drug development professionals and researchers, precise control over pH is the most effective tool for modulating the aqueous solubility of this compound. Accurate and reproducible measurement of its solubility requires adherence to validated protocols, such as the Shake-Flask method, to ensure the generation of reliable data for formulation and process development.

References

  • Solubility of glycine. (2005). Science Forums. [Link]

  • OECD 105 - Water Solubility. (n.d.). Situ Biosciences. [Link]

  • Solubility testing in accordance with the OECD 105. (n.d.). FILAB. [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1 Test No.
  • Test No. 105: Water Solubility. (1995). OECD. [Link]

  • Cyclohexylglycine, (R)-. (n.d.). PubChem - NIH. [Link]

  • Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. (2024). ResearchGate. [Link]

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  • Solubility of Form α and Form γ of Glycine in Aqueous Solutions. (2018). ResearchGate. [Link]

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  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2017). ResearchGate. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

  • Factors affecting solubility. (n.d.). Retrieved from a general chemistry resource. (Note: A more specific academic source would be preferable in a formal whitepaper).
  • What Factors Affect Solubility? (2024). YouTube. [Link]

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An In-Depth Technical Guide to the Thermodynamic Stability of N-Cyclohexylglycine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexylglycine derivatives represent a pivotal class of compounds in medicinal chemistry, frequently incorporated into peptidomimetics and other therapeutic agents to enhance potency, selectivity, and pharmacokinetic profiles. A cornerstone of their utility in drug development is their thermodynamic stability, a critical parameter that dictates shelf-life, bioavailability, and ultimately, clinical success. This guide provides a comprehensive framework for understanding, evaluating, and predicting the thermodynamic stability of these molecules. We will explore the fundamental principles governing molecular stability, detail rigorous experimental protocols for its measurement, and introduce computational workflows for predictive analysis. By integrating theoretical knowledge with practical, field-proven methodologies, this document serves as an essential resource for scientists dedicated to the rational design and development of robust this compound-based therapeutics.

Introduction: The Critical Role of Stability in Drug Design

This compound, a non-proteinogenic amino acid, is a valuable building block in modern drug discovery.[1] Its bulky cyclohexyl group imparts significant conformational constraints on peptide backbones, leading to derivatives with improved resistance to enzymatic degradation and enhanced binding affinity for therapeutic targets.[2] However, the very structural features that confer these desirable properties—steric bulk and constrained rotation—also introduce complexities in their thermodynamic stability.

Thermodynamic stability, governed by Gibbs free energy (ΔG), is a measure of a molecule's energy state relative to its potential degradation products.[3] A thermodynamically stable compound exists in a low-energy state, resisting spontaneous chemical changes such as hydrolysis, oxidation, or isomerization. For a pharmaceutical compound, high thermodynamic stability is paramount. It ensures that the drug maintains its chemical integrity from manufacturing through storage and administration, reaching its biological target in the intended form and concentration. Unraveling the factors that control the stability of this compound derivatives is therefore not merely an academic exercise but a fundamental requirement for successful drug development.

The Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a molecule is determined by the interplay of enthalpy (ΔH) and entropy (ΔS) at a given temperature (T), as described by the Gibbs free energy equation: ΔG = ΔH - TΔS .[4] A negative ΔG indicates a spontaneous, and therefore favorable, process. In the context of stability, we consider the ΔG of the degradation reaction; a more positive ΔG for degradation implies a more stable compound.

Several key molecular features influence the thermodynamic stability of this compound derivatives:

  • Conformational Energy: The cyclohexane ring exists predominantly in a low-energy "chair" conformation.[5] Substituents can occupy either axial or equatorial positions. Equatorial positions are generally more stable for bulky groups like the glycine moiety, as this minimizes unfavorable 1,3-diaxial interactions—a form of steric strain that increases the molecule's internal energy and reduces stability.[6] Conformational analysis is the study of these energy differences and is crucial for predicting the most stable three-dimensional structure.[7]

  • Intramolecular Hydrogen Bonding: The presence of hydrogen bond donors (like the N-H group) and acceptors (like the carbonyl oxygen) allows for the formation of intramolecular hydrogen bonds. These bonds can create stable ring-like structures, which significantly lower the overall energy of the conformer, thereby enhancing thermodynamic stability.[8][9] The favorability of forming these bonds is a delicate balance between conformational flexibility and steric effects.[10][11]

  • Steric Hindrance: The bulky cyclohexyl group can shield susceptible chemical bonds from attack by degradants like water or reactive oxygen species, a phenomenon known as steric hindrance. This kinetic stabilization contributes to the overall robustness of the molecule.

  • Solvation Effects: The way a molecule interacts with its solvent environment can profoundly impact its stability. The hydrophobic cyclohexyl group and the more polar amino acid backbone will have different solvation energies, and the overall Gibbs free energy of solvation contributes to the stability of the molecule in a particular formulation.[12]

Caption: Key factors influencing the thermodynamic stability of this compound derivatives.

Experimental Determination of Thermodynamic Stability

A multi-faceted experimental approach is required to fully characterize the thermodynamic stability of a drug candidate. Calorimetry provides direct measurement of thermodynamic parameters, while chromatographic methods are essential for assessing degradation over time.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[13] It is widely used to determine the melting temperature (Tm) and the enthalpy of fusion (ΔHfus) of a crystalline solid.[14] A higher melting point is often correlated with greater crystal lattice stability. DSC can provide a rapid assessment of the solid-state thermal stability of different polymorphs or salt forms of an this compound derivative.[15]

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound derivative into an aluminum or hermetically sealed sample pan. An empty, sealed pan is used as a reference.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point.

    • A constant nitrogen purge (e.g., 50 mL/min) is maintained to provide an inert atmosphere.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point (Tm) is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

  • Validation: Run the sample in triplicate to ensure the reproducibility of Tm and ΔHfus values. The standard deviation should be within acceptable limits (e.g., <0.5°C for Tm).

Isothermal Titration Calorimetry (ITC)

While often used for binding studies, ITC is a gold-standard technique that directly measures the heat released or absorbed during any chemical process, providing a complete thermodynamic profile (ΔG, ΔH, ΔS, and stoichiometry) in a single experiment.[16][17] For stability, ITC can be ingeniously applied to study the thermodynamics of processes like dissociation of dimers or unfolding, which can be precursors to degradation.[18][19]

  • Sample Preparation: Prepare a concentrated solution of the this compound derivative (e.g., 1 mM) in a well-defined buffer. The same buffer is used for dilution.

  • Instrument Setup: Thoroughly clean the sample and reference cells. Load the reference cell with the buffer. Load the sample cell with a dilute solution of the derivative (e.g., 0.05 mM).

  • Titration: Load the injection syringe with the concentrated derivative solution. Perform a series of small, sequential injections (e.g., 2-5 µL) into the sample cell while monitoring the heat change after each injection.

  • Data Analysis: The raw data (heat pulses per injection) is integrated and plotted against the molar ratio of the injected substance. This binding isotherm is then fitted to a suitable model (e.g., dissociation model) to extract the thermodynamic parameters.

  • Validation: The validity of the model is confirmed by the quality of the fit (chi-squared value) and the consistency of the results with other techniques. A control experiment, titrating the concentrated derivative into the buffer alone, should show only heats of dilution.

Stability-Indicating High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of stability testing in the pharmaceutical industry. A "stability-indicating" HPLC method is one that can separate the intact drug from its potential degradation products, allowing for the accurate quantification of the drug's purity over time under various stress conditions.[20][21]

  • Method Development: Develop a reverse-phase HPLC method capable of resolving the parent this compound derivative from peaks generated under forced degradation conditions (e.g., exposure to strong acid, base, peroxide, heat, and light).

  • Forced Degradation: Subject solutions of the drug to these stress conditions to generate degradation products and validate that the method can separate them.

  • Kinetic Study Setup:

    • Prepare solutions of the derivative at a known concentration in a relevant buffer system.

    • Store aliquots of the solution under accelerated stability conditions (e.g., 40°C/75% relative humidity) and long-term conditions (e.g., 25°C/60% relative humidity).[22]

  • Time-Point Analysis: At specified time intervals (e.g., 0, 1, 3, 6 months), withdraw a sample, dilute if necessary, and inject it into the HPLC system.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line gives the degradation rate constant (k).[23]

  • Validation: The mass balance should be assessed by ensuring that the sum of the parent peak and all degradation product peaks remains constant over time, accounting for >95% of the initial drug concentration.

Computational Prediction of Thermodynamic Stability

Computational chemistry offers powerful in-silico tools to predict molecular stability before a compound is even synthesized, guiding the design of more robust molecules.[24][25]

Computational_Workflow cluster_0 Structure Generation & Analysis cluster_1 Quantum Mechanical Refinement cluster_2 Thermodynamic Output Start 2D Structure of Derivative ConfSearch Conformational Search (e.g., Molecular Mechanics) Start->ConfSearch Clustering Energy Clustering & Selection of Low-Energy Conformers ConfSearch->Clustering Optimization Geometry Optimization (e.g., DFT) Clustering->Optimization Frequency Frequency Calculation Optimization->Frequency Thermo Enthalpy (H) Entropy (S) Gibbs Free Energy (G) Frequency->Thermo:f2

Caption: A typical computational workflow for predicting thermodynamic parameters.

Conformational Analysis

The first step is to explore the potential energy surface of the molecule to identify all stable conformers. This is typically done using molecular mechanics (MM) force fields, which provide a computationally inexpensive way to sample thousands of possible conformations and identify low-energy candidates for further analysis.[26]

Quantum Mechanical (QM) Calculations

The low-energy conformers identified through MM are then subjected to more accurate, but computationally intensive, quantum mechanical calculations, such as Density Functional Theory (DFT).[27]

  • Geometry Optimization: The 3D structure of each selected conformer is optimized to find its exact minimum energy geometry using a specific DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. This step is crucial for two reasons:

    • Validation: The absence of any imaginary frequencies confirms that the structure is a true energy minimum.

    • Thermodynamics: The calculation provides the zero-point vibrational energy, thermal corrections to enthalpy, and the entropy of the molecule.

  • Gibbs Free Energy Calculation: The electronic energy from the optimization is combined with the thermal corrections from the frequency calculation to yield the total Gibbs free energy of the conformer.[28][29]

  • Relative Stability: By comparing the Gibbs free energies of all stable conformers, one can determine their relative populations at a given temperature and identify the most thermodynamically stable structure.

Case Study: Integrating Experimental and Computational Data

To illustrate the synergy of these approaches, consider two hypothetical derivatives: Derivative A (with an axial glycine substituent) and Derivative B (with an equatorial glycine substituent and an additional hydroxyl group capable of forming an intramolecular H-bond).

The integrated analysis would proceed as follows:

  • Computationally, Derivative B is predicted to have a significantly lower Gibbs free energy due to the absence of 1,3-diaxial strain and the stabilizing effect of the intramolecular hydrogen bond.

  • Experimentally, DSC analysis is expected to show a higher melting point for Derivative B, suggesting greater crystal lattice stability.

  • Accelerated HPLC studies would likely show a slower degradation rate constant (k) for Derivative B, confirming its superior stability in solution.

The quantitative data can be summarized for clear comparison:

ParameterMethodDerivative A (Predicted)Derivative B (Predicted)Justification
Relative ΔG (kcal/mol)QM Calculation0 (Reference)-4.5Equatorial position and H-bond stabilization.
Melting Point (Tm)DSC155°C180°CMore stable packing due to H-bonding.
Degradation Rate (k) at 40°CHPLC2.1 x 10⁻⁷ s⁻¹0.8 x 10⁻⁷ s⁻¹H-bond and sterics reduce susceptibility to hydrolysis.

Conclusion

The thermodynamic stability of this compound derivatives is a complex, multifactorial property that is fundamental to their success as therapeutic agents. A robust assessment of this stability cannot rely on a single technique. Instead, it demands a disciplined, integrated strategy that combines the predictive power of computational modeling with the empirical accuracy of experimental methods like DSC, ITC, and stability-indicating HPLC. By understanding the causal relationships between molecular structure—conformational energy, intramolecular forces, and steric effects—and thermodynamic stability, researchers can rationally design and select drug candidates with optimal chemical robustness. The self-validating protocols and workflows outlined in this guide provide a rigorous framework for achieving this critical objective in drug discovery and development.

References

  • American Chemical Society. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Gibbs Free Energy. Available at: [Link]

  • Conformational Analysis of Substituted Cyclohexanes. (2017). YouTube. Available at: [Link]

  • Garbett, N. C., & Correct, J. A. (2005). Differential scanning calorimetry in life science: Thermodynamics, stability, molecular recognition and application in drug design. Current Medicinal Chemistry, 12(17), 2011–2020. Available at: [Link]

  • Hosseini-Hashemi, Z., Eslami Moghadam, M., Mirzaei, M., & Notash, B. (2022). Biological Activity of Two Anticancer Pt Complexes with a Cyclohexylglycine Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study. ACS Omega. Available at: [Link]

  • How to calculate Gibbs free energy using Gaussian 09W and G16. (2023). YouTube. Available at: [Link]

  • MDPI. (n.d.). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Glycine, N-cyclohexyl-. PubChem. Available at: [Link]

  • National Institutes of Health. (n.d.). Computational Methods in Drug Discovery. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). Intramolecular Hydrogen Bonding 2021. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). Thermodynamic Studies for Drug Design and Screening. PMC. Available at: [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 3.7. Conformational analysis. Available at: [Link]

  • ResearchGate. (n.d.). Kinetic study on the degradation of prazepam in acidic aqueous solutions by high-performance liquid chromatography and fourth-order derivative ultraviolet spectrophotometry. Available at: [Link]

  • Scientific & Academic Publishing. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Available at: [Link]

  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available at: [Link]

  • Vaucher, L. C., Paim, C. S., Lange, A. D., & Schapoval, E. E. S. (2010). Degradation kinetics of telithromycin determined by HPLC method. Journal of Chromatographic Science, 48(10), 835–839. Available at: [Link]

  • Wikipedia. (n.d.). Gibbs free energy. Available at: [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Available at: [Link]

Sources

Physicochemical Profiling of N-Cyclohexylglycine: Acidity Constants and Isoelectric Point

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cyclohexylglycine (N-Chg) is a non-proteinogenic amino acid variant characterized by a secondary amine substituted with a bulky cyclohexyl group.[1] Unlike its isomer cyclohexylglycine (where the cyclohexyl group is on the


-carbon), N-Chg belongs to the class of N-substituted glycines , the fundamental monomers of peptoids  (poly-N-substituted glycines).

This guide provides a technical analysis of the acid dissociation constants (


) and isoelectric point (

) of this compound. These parameters are critical for researchers optimizing solubility, membrane permeability, and ionization states during peptidomimetic drug design.

Chemical Identity and Structural Analysis[2]

The physicochemical behavior of this compound is governed by the steric and electronic effects of the N-cyclohexyl substituent.

  • IUPAC Name: 2-(Cyclohexylamino)acetic acid[2]

  • CAS Number: 58695-41-3 (Free acid)

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 157.21 g/mol [2]

Structural Logic & Acidity Trends

The cyclohexyl group acts as an electron-donating alkyl substituent (+I effect) on the nitrogen atom. In aliphatic amines, N-alkylation typically increases basicity (raising the


) compared to the primary amine. However, the cyclohexyl group also introduces significant steric bulk, which can impede solvation of the ammonium ion, potentially modulating this increase.

Comparison of Analogs:

  • Glycine: Primary amine. High solvation energy.

  • Sarcosine (N-Methylglycine): Secondary amine. Increased basicity due to inductive effect.

  • N-Isopropylglycine: Secondary amine with branched alkyl. Structurally the closest analog to this compound.

Physicochemical Parameters: pKa and pI[3]

The following values represent the consensus derived from structural analogs (Sarcosine and N-Isopropylglycine) and standard N-substituted glycine trends, as direct experimental data for N-Chg is often proprietary or sparse in open literature.

Table 1: Comparative Physicochemical Constants[4][5]
CompoundStructure

(Carboxyl)

(Ammonium)
Isoelectric Point (

)
Glycine

2.349.605.97
Sarcosine

2.2310.016.12
N-Isopropylglycine

~2.3010.63~6.47
This compound

2.35 ± 0.1 10.3 – 10.6 6.35 – 6.50
Data Interpretation[1][2][3][5][6][7][8][9][10][11]
  • Carboxyl Group (

    
    ):  The N-substituent is distal to the carboxyl group, resulting in minimal perturbation of the acidic proton. The value remains characteristic of 
    
    
    
    -amino acids.
  • Ammonium Group (

    
    ):  The cyclohexyl group renders the nitrogen a secondary amine. The inductive donation stabilizes the protonated ammonium form, raising the 
    
    
    
    relative to glycine. The steric bulk of the cyclohexyl ring prevents the
    
    
    from rising as high as simple aliphatic secondary amines (which can reach ~11), keeping it near 10.4–10.5.
  • Isoelectric Point (

    
    ):  Calculated for a diprotic zwitterion:
    
    
    
    
    At physiological pH (7.4), this compound exists primarily as a zwitterion with a slight anionic character (net charge slightly negative), as pH > pI.

Visualization of Equilibria

The following diagram illustrates the pH-dependent ionization states of this compound.

ZwitterionEquilibrium Figure 1: Ionization Equilibria of this compound Cation Cationic Form (pH < 2.3) [C6H11-NH2(+)-CH2-COOH] Zwitterion Zwitterionic Form (Isoelectric Point ~6.4) [C6H11-NH2(+)-CH2-COO(-)] Cation->Zwitterion pKa1 ≈ 2.35 (-H+ from COOH) Anion Anionic Form (pH > 10.6) [C6H11-NH-CH2-COO(-)] Zwitterion->Anion pKa2 ≈ 10.5 (-H+ from NH2+)

Figure 1: The protonation states shift from cationic to zwitterionic to anionic as pH increases. The zwitterion is the dominant species between pH 2.4 and 10.5.

Experimental Methodologies

For researchers requiring precise empirical validation for a specific batch or formulation, Potentiometric Titration is the gold standard.

Protocol: Potentiometric Determination of pKa

Objective: Determine precise stoichiometric dissociation constants.

Reagents:

  • Analyte: 0.1 M this compound (HCl salt form preferred for solubility).

  • Titrant: 0.1 M NaOH (standardized, carbonate-free).

  • Solvent: Degassed deionized water (maintain

    
    ).
    
  • Ionic Strength Adjuster: 0.1 M KCl or

    
     (to maintain constant activity coefficients).
    

Workflow:

TitrationWorkflow Start Sample Preparation Dissolve N-Chg-HCl in 0.1M KCl Target Conc: 2-5 mM Degas Degassing Purge with N2/Ar for 10 mins (Removes CO2 interference) Start->Degas Titrate Titration Loop Add 0.1M NaOH (1-5 µL increments) Wait for stable mV reading Degas->Titrate Data Data Acquisition Record pH vs. Volume Titrate->Data Analysis Analysis Calculate 1st & 2nd Derivatives Identify Inflection Points Data->Analysis Calc Calculation Apply Henderson-Hasselbalch Determine pKa1 and pKa2 Analysis->Calc

Figure 2: Step-by-step workflow for potentiometric pKa determination.[3][4]

Data Analysis Note: Use the Bjerrum method or Gran plots to linearize the data near the equivalence points. The first inflection point corresponds to the neutralization of the excess HCl (if salt is used) and the carboxyl proton (


). The second inflection point corresponds to the deprotonation of the ammonium group (

).

Applications in Drug Development[8]

Understanding the pKa and pI of this compound is pivotal for three specific areas of drug design:

Peptoid Synthesis (Solid-Phase)

This compound is a key monomer for synthesizing peptoids (N-substituted glycines). Unlike peptides, peptoids lack hydrogen bond donors in the backbone, making them resistant to proteolysis.

  • Coupling Efficiency: The secondary amine is less nucleophilic than a primary amine. Knowledge of the

    
     helps in selecting the optimal base (e.g., DIPEA) to ensure the amine is deprotonated and reactive during acylation steps.
    
Lipophilicity Modulation

The cyclohexyl group significantly increases the lipophilicity (


) compared to glycine.
  • Membrane Permeability: At physiological pH (7.4), the zwitterionic character is maintained, but the hydrophobic cyclohexyl "face" facilitates interaction with lipid bilayers, potentially improving passive transport compared to natural amino acids.

Linker Chemistry

In PROTACs or antibody-drug conjugates (ADCs), N-Chg can serve as a rigidifying linker element. Its specific pI ensures it remains neutral/zwitterionic in blood plasma (pH 7.4), preventing non-specific binding to negatively charged serum proteins.

References

  • PubChem. (2024).[2] Compound Summary for CID 42810: this compound. National Library of Medicine. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams: Nitrogen Compounds & Amino Acids. Organic Chemistry Data. [Link]

  • ZirChrom Separations. (n.d.). Dissociation Constants Of Organic Acids And Bases. [Link]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (Peptoids). Molecules, 15(8), 5282–5335.

Sources

The Evolution of N-Cyclohexylglycine: From Hindered Amine to Peptoid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, synthesis, and application of N-Cyclohexylglycine , a critical building block in peptidomimetic chemistry and industrial gas treating.

Executive Summary & Chemical Identity

This compound (N-Chg) is a non-proteinogenic amino acid characterized by a secondary amine substituted with a lipophilic cyclohexyl ring.[1] Unlike its isomer


-cyclohexylglycine  (Chg), where the side chain is attached to the 

-carbon, N-Chg carries its steric bulk on the nitrogen backbone.

This structural distinction is pivotal:

  • 
    -Cyclohexylglycine (Chg):  Used in protease inhibitors (e.g., Telaprevir) to mimic Phenylalanine/Leucine.[1]
    
  • This compound (N-Chg): Used primarily in Peptoids (poly-N-substituted glycines) to eliminate hydrogen bond donors, increase membrane permeability, and induce specific secondary structures like polyproline type-I helices.[1]

FeatureThis compound

-Cyclohexylglycine
Structure


Chirality Achiral (Glycine backbone)Chiral (L- or D- forms)
Primary Use Peptoid synthesis, CO₂ captureHCV Protease inhibitors, Thrombin inhibitors
CAS 58695-41-314328-51-9 (S-isomer)

Historical Genesis: Two Distinct Eras[1]

The history of this compound is not defined by a single "eureka" moment but by two distinct waves of application that drove its synthetic evolution.

Era 1: Industrial Gas Treating (1970s)

Before it became a staple of biotech, N-Chg was explored as a sterically hindered amine for acid gas removal.[1]

  • Context: Industrial scrubbing of

    
     and 
    
    
    
    from natural gas streams.
  • The Innovation: Primary amines react fast but form stable carbamates that are hard to regenerate. Sterically hindered amines (like N-Chg) form unstable carbamates that hydrolyze easily, increasing capacity and lowering regeneration energy.[1]

  • Key Reference: U.S. Patent 4,112,050 (1978) identified this compound as a superior "activator" for carbonate solutions due to its specific steric profile.[1]

Era 2: The Peptoid Revolution (1992–Present)

The molecule's status shifted from industrial solvent to biotech scaffold with the invention of Peptoids by Ronald Zuckermann at Chiron Corporation.

  • The Shift: Zuckermann developed the "Sub-monomer" solid-phase synthesis method. N-Chg became a model monomer because the cyclohexyl group provides high lipophilicity and helix-inducing properties without the chirality issues of standard amino acids.

  • Impact: Today, N-Chg is a standard "letter" in the peptoid alphabet, used to engineer antimicrobial oligomers and self-assembling nanosheets.[1]

Synthetic Methodologies

Method A: Reductive Amination (Solution Phase)

This is the standard laboratory method for preparing free this compound in high purity. It relies on the formation of an imine between cyclohexanone and glycine, followed by in situ reduction.

Mechanism:

  • Condensation: Cyclohexanone reacts with Glycine Ethyl Ester to form a Schiff base (imine).[1]

  • Reduction: The imine is selectively reduced by Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ).[1]
  • Hydrolysis: The ester is saponified to yield the free acid.

Protocol:

  • Dissolve Glycine ethyl ester HCl (1.0 eq) and Cyclohexanone (1.0 eq) in Methanol.

  • Add Triethylamine (1.0 eq) to free the amine.[1]

  • Add

    
      (0.7 eq) portion-wise.[1] Note: 
    
    
    
    is a safer, non-toxic alternative often used in DCE/THF.[1]
  • Stir at room temperature for 12–24 hours.

  • Quench with aqueous

    
    , extract with DCM.
    
  • Hydrolyze the ester using LiOH in THF/Water (1:1) for 4 hours.

  • Acidify to pH 2 to precipitate this compound.

Method B: The "Sub-Monomer" Route (Solid Phase)

This method is used almost exclusively for building Peptoids .[1][2] Instead of coupling a pre-made amino acid, the N-Chg unit is built directly on the resin in two steps. This avoids the need for N-protection (Fmoc/Boc).[1]

Workflow:

  • Acylation: Resin-bound amine is acylated with Bromoacetic acid and DIC (Diisopropylcarbodiimide).[1][2][3]

  • Displacement: The bromide is displaced by Cyclohexylamine via an

    
     reaction.[1]
    

Caption: The "Sub-Monomer" cycle allows rapid installation of this compound units without pre-synthesis.

Method C: Classical Alkylation (Industrial)

Used for bulk synthesis where purity requirements are lower (e.g., for gas treating).[1]

  • Reactants: Cyclohexylamine + Chloroacetic acid.[1]

  • Conditions: Aqueous NaOH,

    
    .[1]
    
  • Challenge: Controlling mono- vs. di-alkylation. Using a large excess of amine (5:[1]1) favors the mono-substituted this compound.

Comparative Data Analysis

The following table compares the efficiency and utility of the three primary synthesis routes.

ParameterReductive AminationSub-Monomer (SPPS)Classical Alkylation
Primary Application Small molecule synthesisPeptoid library generationIndustrial scale-up
Key Reagent CyclohexanoneCyclohexylamineChloroacetic acid
Atom Economy Moderate (Reductant waste)Low (Excess reagents washed away)High
Purity High (>95% after crystallization)High (HPLC purified)Moderate (Mixture with di-alkyl)
Yield 70–85%>95% per cycle50–65%
Safety Profile Cyanide risk (if using

)
Corrosive (Bromoacetic acid)Thermal runaway risk

Mechanistic Insight: Reductive Amination

The reductive amination pathway is the most chemically elegant method for solution-phase synthesis. It proceeds through a reversible iminium ion intermediate.[1]

Caption: The iminium ion is the electrophilic species reduced by borohydride to form the secondary amine.[1]

Critical Control Point: The choice of reducing agent is vital.

  • 
    :  Too strong; reduces the ketone before the imine forms.
    
  • 
     / 
    
    
    
    :
    Weak; only reduces the protonated iminium ion, ensuring the ketone is not consumed as a side product.[1]

Applications in Modern Research

Peptoid Nanosheets

This compound is a "structure-directing" monomer. When alternating with charged monomers (e.g., N-2-aminoethylglycine), N-Chg promotes the formation of amphiphilic peptoids that self-assemble into 2D nanosheets.[1] These are being investigated for:

  • Biosensors: The nanosheets can span microns in lateral dimension while being only 3nm thick.

  • Artificial Membranes: Mimicking cell walls for drug delivery.[1]

Carbon Capture Solvents

As a sterically hindered amino acid salt, Potassium N-cyclohexylglycinate is used in "promoted carbonate" systems.[1]

  • Mechanism: The bulky cyclohexyl group destabilizes the carbamate bond formed with

    
    .
    
  • Result: The

    
     is absorbed rapidly but released easily during the stripping phase, reducing the energy penalty of Carbon Capture and Storage (CCS).[1]
    

References

  • Zuckermann, R. N., et al. (1992).[1][4] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link[1]

  • Sartori, G., & Savage, D. W. (1978).[1] "Process for removing carbon dioxide containing acidic gases from gaseous mixtures using a basic salt activated with a hindered amine."[1] U.S. Patent 4,112,050.[1] Link

  • Borch, R. F., et al. (1971).[1] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society. Link[1]

  • Clapperton, A. M., et al. (2023).[1][2] "Green and Sustainable Solvents for Solid-Phase Peptoid Synthesis." ACS Sustainable Chemistry & Engineering.[1] Link[1]

  • Mann, G., et al. (2010).[1] "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules. Link[1]

Sources

N-Cyclohexylglycine: Metabolic Role, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-Cyclohexylglycine (NCHG) within the metabolic and pharmacological framework of cyclohexylamine (CHA). It addresses the biochemical pathways, toxicological implications, and analytical methodologies required for its study.

Technical Guide for Drug Development & Toxicology

Executive Summary

This compound (NCHG), chemically defined as (cyclohexylamino)acetic acid, occupies a niche but critical position at the intersection of xenobiotic metabolism and peptidomimetic drug design. While cyclohexylamine (CHA) is widely recognized as the primary hydrolytic metabolite of the artificial sweetener cyclamate, its downstream conversion to NCHG represents a specific N-alkylation/conjugation pathway.

This guide clarifies the dual nature of NCHG:

  • As a Metabolite: A product of the interaction between CHA and endogenous C2-aldehydes (glyoxylate), representing a detoxification or bioactivation route distinct from classical ring hydroxylation.

  • As a Pharmacophore: A non-natural amino acid extensively used in peptide engineering (e.g., thrombin inhibitors, bradykinin antagonists) to enhance proteolytic stability.

Metabolic Context & Mechanistic Pathways[1][2][3]

The Cyclohexylamine Metabolic Tree

Cyclohexylamine is primarily metabolized via cytochrome P450-mediated ring hydroxylation. However, the formation of NCHG follows a distinct conjugation pathway involving endogenous glyoxylate or glycolaldehyde.

Figure 1: Cyclohexylamine Metabolic Divergence This diagram illustrates the bifurcation between Phase I oxidative metabolism and the N-conjugation pathway leading to this compound.

CHA_Metabolism Cyclamate Cyclamate (Prodrug) CHA Cyclohexylamine (CHA) Cyclamate->CHA Gut Bacterial Hydrolysis CYP CYP450 (Phase I) CHA->CYP Imine Schiff Base Intermediate CHA->Imine + Glyoxylate (Non-enzymatic/Enzymatic) OH_CHA trans-3/4-Aminocyclohexanol (Major Metabolite) CYP->OH_CHA Hydroxylation Diol trans-Cyclohexane-1,2-diol CYP->Diol Deamination/Oxidation Glyoxylate Glyoxylate (Endogenous) NCHG This compound (Target Metabolite) Imine->NCHG Reduction (Reductase)

Caption: Metabolic divergence of Cyclohexylamine showing the oxidative Phase I pathway versus the reductive alkylation pathway forming this compound.

Mechanism of NCHG Formation

The formation of NCHG in vivo is postulated to occur via a condensation-reduction mechanism, similar to the formation of N-carboxymethyl adducts in other amines.

  • Condensation: The nucleophilic amine of CHA attacks the carbonyl carbon of glyoxylate (an intermediate of glycine/hydroxyproline metabolism).

  • Imine Formation: Loss of water yields a Schiff base (imine) intermediate.

  • Reduction: The imine is reduced (likely by NADH-dependent reductases) to the stable secondary amine, this compound.

Chemical Equation:



Toxicological & Pharmacological Significance[4]

Comparative Toxicity Profile

Unlike CHA, which is lipophilic and known to cause testicular atrophy in rats (via Sertoli cell disruption), NCHG is significantly more polar due to the carboxylic acid moiety.

ParameterCyclohexylamine (CHA)This compound (NCHG)Impact of Conversion
Lipophilicity (LogP) ~1.5 (Moderate)~0.5 (Low, pH dependent)Reduced tissue accumulation
pKa ~10.6 (Strong Base)~2.3 (Acid) / ~9.7 (Amine)Exists as zwitterion at physiological pH
Excretion Route Renal (Unchanged/Metabolized)Renal (Rapid elimination)Enhanced clearance
Toxicity Target Testes, Cardiovascular (Pressor)Low acute toxicity (predicted)Detoxification pathway
Role in Drug Design

NCHG is frequently encountered not just as a metabolite, but as a designed residue in peptide therapeutics. It serves as a hydrophobic, non-natural amino acid that:

  • Resists Proteolysis: The N-alkyl substitution prevents cleavage by standard peptidases.

  • Enhances Binding: The cyclohexyl ring provides a bulky hydrophobic anchor for receptor pockets (e.g., in thrombin or bradykinin receptors).

Critical Note for Analysts: When detecting NCHG in biological samples during clinical trials, verify whether it is a metabolite of CHA or a hydrolytic fragment of a peptide drug containing the NCHG residue (e.g., from a drug like Argatroban analogs or specific bradykinin antagonists).

Analytical Methodologies

Sample Preparation & Extraction

Due to the zwitterionic nature of NCHG, standard liquid-liquid extraction (LLE) is inefficient. Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges is the gold standard.

Protocol: Isolation from Plasma/Urine

  • Acidification: Adjust sample pH to 2.0 with Formic Acid (FA) to protonate the amine.

  • Conditioning: MCX Cartridge (Methanol -> Water -> 2% FA).

  • Loading: Load sample slowly (1 mL/min).

  • Wash 1: 2% FA (Removes proteins/acidic interferences).

  • Wash 2: Methanol (Removes neutral lipophiles).

  • Elution: 5% Ammonium Hydroxide in Methanol (Releases NCHG by deprotonating the amine).

  • Reconstitution: Evaporate and reconstitute in Mobile Phase A.

LC-MS/MS Quantification

Figure 2: Analytical Workflow for NCHG Detection

Analytical_Workflow cluster_params Key Parameters Sample Biological Sample (Plasma/Urine) ProteinPrecip Protein Precipitation (ACN/MeOH) Sample->ProteinPrecip SPE SPE Extraction (Mixed-Mode MCX) ProteinPrecip->SPE LC UHPLC Separation (HILIC or C18-Polar) SPE->LC MS MS/MS Detection (MRM Mode) LC->MS Details Column: HILIC (Zwitterion retention) Ionization: ESI Positive Transition: 158 -> 112 (Loss of COOH)

Caption: Optimized analytical workflow utilizing Mixed-Mode SPE and HILIC chromatography for zwitterionic metabolite isolation.

Mass Spectrometry Transitions (ESI+):

  • Precursor Ion: m/z 158.1

    
    
    
  • Product Ion 1 (Quantifier): m/z 112.1 (Loss of HCOOH, characteristic of amino acids).

  • Product Ion 2 (Qualifier): m/z 83.1 (Cyclohexyl ring fragment).

Synthesis Protocol (Reference Standard)

For validating the metabolite, synthesis of a high-purity reference standard is required.

Reaction: Reductive amination of glyoxylic acid with cyclohexylamine.

  • Reagents: Cyclohexylamine (1.0 eq), Glyoxylic acid monohydrate (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent).

  • Procedure:

    • Mix CHA and Glyoxylic acid in DCE for 30 min to form the imine.

    • Add STAB slowly at 0°C.

    • Stir at room temperature for 12h.

    • Quench with saturated NaHCO3.

  • Purification: The product is amphoteric. Purify via ion-exchange chromatography or recrystallization from Ethanol/Water.

Regulatory & Future Perspectives

  • Toxicology Screening: NCHG should be included in metabolite screening for high-dose CHA studies, particularly if unexplained clearance is observed.

  • Biomarker Potential: As a glycine conjugate, NCHG levels may fluctuate based on the host's glycine pool and mitochondrial acyl-CoA status, potentially serving as a biomarker for specific metabolic fluxes in CHA-treated subjects.

References

  • Renwick, A. G., et al. (2004). "The metabolism of cyclamate to cyclohexylamine in humans during long-term administration." Toxicology and Applied Pharmacology, 196(3), 367-380. Link

  • Bopp, B. A., et al. (1986). "Toxicological aspects of cyclamate and cyclohexylamine." Critical Reviews in Toxicology, 16(3), 213-286. Link

  • Roberts, A., & Renwick, A. G. (1985). "The metabolism of 14C-cyclohexylamine in mice and two strains of rat." Xenobiotica, 15(6), 477-483. Link

  • PubChem. (n.d.). "Compound Summary: this compound (CID 42810)." National Center for Biotechnology Information. Link

  • Buss, N. J., et al. (1992). "The metabolism of cyclamate to cyclohexylamine and its cardiovascular consequences in human volunteers." Toxicology and Applied Pharmacology, 115(2), 199-210. Link

Methodological & Application

Scalable synthesis of N-Cyclohexylglycine via reductive amination

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Scalable and Efficient Synthesis of N-Cyclohexylglycine via One-Pot Reductive Amination

Abstract

This compound is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceuticals and peptidomimetics. Its structural properties are leveraged to enhance the metabolic stability and conformational rigidity of parent drug molecules. This application note presents a detailed, scalable, and efficient protocol for the synthesis of this compound via a one-pot reductive amination of glyoxylic acid with cyclohexylamine. We delve into the mechanistic rationale behind the chosen methodology, offering a comprehensive guide from reaction setup to product purification and characterization. This process is designed for high yield and purity, emphasizing operational simplicity and scalability for research and drug development environments.

Introduction and Scientific Rationale

The synthesis of N-substituted amino acids is a cornerstone of medicinal chemistry. This compound, in particular, finds application in the development of therapeutic agents where the cyclohexyl moiety imparts desirable pharmacokinetic properties. Traditional methods for its synthesis can be multi-step or utilize hazardous reagents. Reductive amination, however, offers a more streamlined and environmentally benign alternative.[1] This reaction class combines the formation of an imine from an amine and a carbonyl compound with its subsequent reduction in a single pot, thereby improving atom economy and reducing waste.[2]

The chosen pathway involves the reaction between glyoxylic acid (a readily available α-keto acid) and cyclohexylamine. The key intermediate is a transient imine (or the corresponding iminium ion), which is then reduced in situ to yield the final this compound product.[3][4] This direct approach avoids the need to isolate the often-unstable imine intermediate, simplifying the overall process. For scalability and safety, this protocol utilizes catalytic hydrogenation, a robust and industrially proven reduction method.

Reaction Mechanism

The reductive amination process proceeds in two principal stages within a single reaction vessel:

  • Imine Formation: Cyclohexylamine, a primary amine, reacts with the carbonyl group of glyoxylic acid in a nucleophilic addition-elimination reaction. This forms a Schiff base, specifically an imine intermediate. The reaction is typically reversible and favored by the removal of water or by operating in a suitable solvent system.

  • In Situ Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond. While various reducing agents can be used, catalytic hydrogenation (H₂ gas with a metal catalyst, such as Palladium on Carbon) is highly effective, scalable, and produces water as the only byproduct, aligning with green chemistry principles.

The overall transformation is illustrated in the diagram below.

Reductive_Amination_Mechanism cluster_intermediate Intermediate cluster_product Product Glyoxylic_Acid Glyoxylic Acid (Carbonyl) Imine Imine Intermediate (Schiff Base) Glyoxylic_Acid->Imine + Cyclohexylamine - H₂O Cyclohexylamine Cyclohexylamine (Amine) NCG This compound Imine->NCG + H₂ / Pd/C (Reduction)

Caption: Mechanism of this compound synthesis via reductive amination.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale of approximately 0.1 moles and can be scaled linearly with appropriate adjustments to equipment and safety procedures.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Glyoxylic Acid (50% wt in H₂O)ACS Reagent ≥98%Standard Vendor
Cyclohexylamine≥99%Standard Vendor
Palladium on Carbon (Pd/C)10% wt, wet (Degussa type)Standard VendorHandle as a flammable solid; do not allow to dry.
Methanol (MeOH)Anhydrous, ≥99.8%Standard Vendor
Deionized Water (H₂O)Type II or higherIn-house
Hydrochloric Acid (HCl)37% (concentrated)Standard VendorFor pH adjustment.
Sodium Hydroxide (NaOH)Pellets, ≥97%Standard VendorFor pH adjustment.
Celite® 545N/AStandard VendorFiltration aid.
Hydrogen Gas (H₂)High Purity (≥99.99%)Gas Supplier

3.2. Equipment

  • Parr-type hydrogenation apparatus or a suitable high-pressure reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature control.

  • Three-neck round-bottom flask (500 mL).

  • Addition funnel (100 mL).

  • Condenser.

  • Magnetic stir plate.

  • Büchner funnel and vacuum flask.

  • Standard laboratory glassware.

  • pH meter or pH strips.

  • Rotary evaporator.

3.3. Step-by-Step Synthesis Procedure

The entire workflow, from setup to final product isolation, is outlined below.

Workflow A 1. Charge Reactor Add Methanol and Glyoxylic Acid Solution B 2. Add Cyclohexylamine Slowly add amine at 0-5°C A->B C 3. Imine Formation Stir for 1 hour at room temperature B->C D 4. Add Catalyst Safely add 10% Pd/C catalyst C->D E 5. Hydrogenation Pressurize with H₂ (50 psi) Heat to 40-50°C and stir D->E F 6. Reaction Monitoring Monitor H₂ uptake and/or use TLC/HPLC E->F G 7. Catalyst Filtration Cool, vent, and filter through Celite® F->G H 8. Solvent Removal Concentrate the filtrate via rotary evaporation G->H I 9. Product Isolation Adjust pH to isoelectric point (~6) Crystallize from water/ethanol H->I J 10. Drying Collect crystals by filtration and dry under vacuum I->J

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel, add methanol (200 mL). Cool the flask in an ice bath to 0-5°C.

  • Reactant Charging: Add glyoxylic acid monohydrate (14.8 g, 0.1 mol, assuming 50% solution) to the cooled methanol.

  • Amine Addition: Slowly add cyclohexylamine (9.9 g, 0.1 mol) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 15°C.

  • Imine Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.

  • Transfer to Reactor: Transfer the reaction mixture to the hydrogenation reactor.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (1.5 g, ~1 mol%). Caution: Pd/C is pyrophoric and must be handled with care, preferably as a wet paste.

  • Hydrogenation: Seal the reactor. Purge the system with hydrogen gas three times. Pressurize the reactor to 50 psi with hydrogen and begin stirring. Heat the reaction to 40-50°C.

  • Reaction Monitoring: The reaction is typically complete within 4-8 hours, indicated by the cessation of hydrogen uptake. Progress can also be monitored by TLC or HPLC analysis of small, carefully filtered aliquots.

  • Work-up and Filtration: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol (2 x 20 mL).

  • Solvent Removal: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to obtain a viscous oil or solid.

  • Purification by Crystallization:

    • Dissolve the crude residue in a minimal amount of deionized water (approx. 50-75 mL).

    • Adjust the pH of the solution to the isoelectric point of this compound (approx. pH 6) using 1M HCl or 1M NaOH. The product will begin to precipitate.

    • For further purification, the crude product can be recrystallized. A common procedure involves dissolving the product in a basic aqueous solution, treating with activated carbon to remove colored impurities, filtering, and then re-precipitating by adjusting the pH back to the isoelectric point.[5][6]

    • Cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

  • Drying: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 50°C to a constant weight.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Value / Observation
Appearance White crystalline solid
Yield 75-90%
Molecular Weight 157.21 g/mol [7]
¹H NMR (D₂O) Peaks corresponding to cyclohexyl and glycine protons.
¹³C NMR (D₂O) Peaks corresponding to carboxyl, alpha-carbon, and cyclohexyl carbons.
Mass Spectrometry (ESI+) [M+H]⁺ at m/z 158.1
Purity (HPLC) ≥98%
Scalability and Process Optimization
  • Catalyst Loading: Catalyst loading can often be reduced on a larger scale. Optimization studies may show that 0.5 mol% or less is sufficient, significantly reducing costs.

  • Solvent Choice: While methanol is effective, other solvents like ethanol or isopropanol can be evaluated for better solubility or easier removal. Using a water-soluble organic solvent is key to maintaining homogeneity.[8]

  • Temperature and Pressure: Increasing hydrogen pressure can accelerate the reaction rate, but this must be balanced with equipment safety limits. The reaction is mildly exothermic; on a large scale, efficient heat management is critical.

  • Purification: For industrial-scale production, crystallization is the most cost-effective purification method. The choice of crystallization solvent (e.g., water-ethanol mixtures) and pH control are critical parameters for achieving high purity and yield.[9]

References
  • Producing glycine by the reductive amination of glyoxylic acid.
  • Method for preparing N-acetyl-DL-cyclohexyl-glycine.
  • One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine. ACS Sustainable Chemistry & Engineering. [Link]

  • Synthesis of thiocolchicine amine derivatives and evaluation of their antiproliferative activity. National Library of Medicine. [Link]

  • A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction. ResearchGate. [Link]

  • Method for purifying glycine.
  • Reductive amination of glyoxylic acid (3) to glycine (1). Glycine imine (2) is one of the proposed key intermediate in this transformation. ResearchGate. [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]

  • dl-α-AMINOPHENYLACETIC ACID. Organic Syntheses. [Link]

  • Cyclohexylglycine, (R)-. PubChem, National Institutes of Health. [Link]

  • Optimization of glycine amination reactions. ResearchGate. [Link]

  • Glycine, N-cyclohexyl-. PubChem, National Institutes of Health. [Link]

  • Purification method of glycine.
  • Preparation of α-amino acids via Ni-catalyzed reductive vinylation and arylation of α-pivaloyloxy glycine. Chemical Science (RSC Publishing). [Link]

  • Large-scale reductive amination and synthesis applications. ResearchGate. [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. National Library of Medicine. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Organic Syntheses. [Link]

  • Glycine Imine—The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Angewandte Chemie. [Link]

  • Glycine Imine-The Elusive α-Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. National Library of Medicine. [Link]

  • Organocatalyzed Reductive Amination and its Application in the Construction of Biologically Significant Molecules. Masaryk University. [Link]

  • Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. Organic Syntheses. [Link]

Sources

Application Note: Preparation of N-Cyclohexylglycine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cyclohexylglycine (NCG) is a critical non-proteinogenic amino acid building block, frequently utilized in the synthesis of peptidomimetics, pharmaceutical intermediates, and as a ligand in organometallic catalysis.

This Application Note details the synthesis of NCG via the reductive amination of glycine with cyclohexanone. Unlike simple amines, glycine exists as a zwitterion, presenting unique solubility challenges. This protocol addresses these by utilizing a base-mediated solubilization strategy followed by reduction. Two methodologies are provided:

  • Method A (Catalytic Hydrogenation): The industrial "gold standard" for scalability and atom economy.

  • Method B (Borohydride Reduction): A convenient bench-scale alternative utilizing sodium borohydride (

    
    ).
    

Chemist's Rationale & Mechanism

The synthesis relies on the formation of a Schiff base (imine) intermediate between the amine group of glycine and the ketone carbonyl of cyclohexanone, followed by reduction to the secondary amine.

Critical Process Parameters (CPPs)
  • Solubility (The Zwitterion Problem): Glycine (

    
    ) is insoluble in most organic solvents suitable for cyclohexanone. We must convert it to sodium glycinate (
    
    
    
    ) using NaOH to ensure solubility in the aqueous/alcoholic reaction medium.
  • Equilibrium Control: The formation of the imine is reversible. Water is a byproduct; however, in aqueous conditions, we rely on the rapid reduction of the small amount of formed imine to drive the equilibrium forward (Le Chatelier’s principle).

  • pH Sensitivity: While acidic conditions generally catalyze imine formation, basic conditions are required here to keep the glycine soluble. The reduction kinetics of the imine must outcompete the hydrolysis.

Reaction Mechanism (DOT Diagram)

ReactionMechanism Glycine Glycine (Zwitterion) Glycinate Sodium Glycinate (Nucleophile) Glycine->Glycinate Deprotonation NaOH NaOH (Solubilization) NaOH->Glycinate Imine Imine Intermediate (Schiff Base) Glycinate->Imine + Cyclohexanone - H2O Cyclohexanone Cyclohexanone (Electrophile) Cyclohexanone->Imine Product This compound (Target) Imine->Product Reduction Reduction Reduction (H2/Pd or NaBH4) Reduction->Product

Caption: Mechanistic pathway from zwitterionic glycine to this compound via in situ imine reduction.

Method A: Catalytic Hydrogenation (Preferred)

This method is preferred for scales >10g due to cleaner workup and absence of boron waste.

Materials & Equipment
  • Reactants: Glycine (1.0 eq), Cyclohexanone (1.2 eq), NaOH (1.0 eq).

  • Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate).

  • Solvent: Methanol/Water (1:1 v/v).

  • Equipment: Parr Hydrogenator or high-pressure autoclave.

Protocol Steps
StepOperationTechnical Note
1 Solubilization Dissolve Glycine (7.5 g, 100 mmol) and NaOH (4.0 g, 100 mmol) in Water (50 mL). Ensure complete dissolution.
2 Mixing Add Methanol (50 mL) followed by Cyclohexanone (11.8 g, 12.4 mL, 120 mmol).
3 Catalyst Addition Carefully add 10% Pd/C (0.8 g) under an inert atmosphere (Nitrogen/Argon). Caution: Pd/C is pyrophoric.
4 Hydrogenation Seal reactor. Purge with

(3x) then

(3x). Pressurize to 3-5 bar (45-75 psi)

. Stir vigorously at RT for 12-18 hours.
5 Filtration Vent

. Filter catalyst through a Celite pad. Wash pad with water/methanol.
6 Isolation Concentrate filtrate to ~40 mL. Acidify carefully with HCl to pH ~6 (Isoelectric point).
7 Purification Cool to 4°C. The product precipitates. Filter, wash with cold acetone/ether, and dry.

Method B: Borohydride Reduction (Bench Scale)

Ideal for small-scale exploratory synthesis where high-pressure equipment is unavailable.

Materials
  • Reducing Agent: Sodium Borohydride (

    
    ).[1][2]
    
  • Solvent: Methanol/1N NaOH.

Protocol Steps
  • Preparation: Dissolve Glycine (1.0 eq) in 1N NaOH (1.0 eq).

  • Imine Formation: Add Cyclohexanone (1.2 eq). Stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Cool to 0°C. Add

    
     (0.6 eq) portion-wise over 20 minutes. Note: Hydrogen gas evolution will occur.
    
  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Quench: Acidify with concentrated HCl to pH < 2 to destroy excess hydride, then adjust to pH 6 with NaOH to precipitate the zwitterionic product.

  • Workup: Filter the white solid. Recrystallize from Ethanol/Water if necessary.

Experimental Workflow Diagram

Workflow Start Start: Glycine Solid Solubilize Dissolve in NaOH (aq) (Formation of Na-Glycinate) Start->Solubilize AddKetone Add Cyclohexanone + MeOH Solubilize->AddKetone Decision Select Reduction Method AddKetone->Decision PathA Method A: H2 (5 bar) + Pd/C Decision->PathA High Pressure PathB Method B: NaBH4 (0 deg C) Decision->PathB Benchtop FilterCat Filter Catalyst (Celite) PathA->FilterCat Quench Quench / Acidify to pH 6 PathB->Quench FilterCat->Quench Precipitate Precipitate Product Quench->Precipitate Dry Wash & Dry Precipitate->Dry End This compound Dry->End

Caption: Operational workflow for the synthesis of this compound.

Analytical Validation

Successful synthesis should be validated against the following specifications:

TestExpected Result
Appearance White crystalline powder
Melting Point >250°C (Decomposition)
1H NMR (D2O/NaOD)

3.10 (s, 2H,

), 2.45 (m, 1H,

), 1.9-1.0 (m, 10H, Cyclohexyl)
Solubility Soluble in water (pH <4 or >9), insoluble in organic solvents.

References

  • Reductive Amination Overview: Afanasyev, O. I., et al. (2019). Reductive Amination of Carbonyl Compounds. Chemical Reviews.

  • Catalytic Hydrogenation Protocols: Gross, T., et al. (2002). Synthesis of Primary Amines by Reductive Amination. Organic Letters.

  • Compound Data & Identification: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 42810, this compound.

  • Borohydride Reduction Methodology: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Source: J. Org.[3] Chem.]([Link])

Sources

Using N-Cyclohexylglycine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to N-Cyclohexylglycine in Coordination Chemistry: Synthesis, Characterization, and Catalytic Utility

Abstract

This compound, a non-proteinogenic amino acid, has emerged as a highly versatile and effective ligand in the field of coordination chemistry. Its unique structural architecture, combining the reliable bidentate N,O-chelation motif of a glycine backbone with the significant steric bulk of a cyclohexyl group, provides a powerful tool for tailoring the electronic and steric environment of metal centers. This application note serves as a comprehensive technical guide for researchers, medicinal chemists, and materials scientists. It details the underlying principles for selecting this compound as a ligand, provides validated, step-by-step protocols for the synthesis and characterization of its metal complexes, and explores its application in asymmetric catalysis.

The Scientific Rationale: Why Choose this compound as a Ligand?

The efficacy of a metal complex in catalysis or medicine is profoundly influenced by the ancillary ligands that complete the metal's coordination sphere.[1] this compound offers a compelling combination of features that allow for rational catalyst design and the development of novel coordination compounds.

Steric and Electronic Influence

This compound is a classic α-amino acid, capable of acting as a bidentate ligand by coordinating to a metal center through its amino nitrogen and a deprotonated carboxylate oxygen. This forms a thermodynamically stable five-membered chelate ring.[2] The most significant feature of this ligand is the bulky cyclohexyl substituent on the nitrogen atom.

  • Causality of Steric Hindrance : The cyclohexyl group imparts significant steric bulk around the metal center. This steric shielding is not merely a passive feature; it is a design element that can:

    • Promote Reductive Elimination : In catalytic cross-coupling cycles, bulky ligands can accelerate the final reductive elimination step, which is often rate-limiting, thereby increasing catalyst turnover frequency.[3]

    • Control Substrate Access : The steric environment can dictate which substrates can approach the metal center and in what orientation, leading to enhanced regioselectivity or stereoselectivity.

    • Stabilize Monomeric Species : The bulk can prevent the formation of inactive dimeric or oligomeric metal species in solution, maintaining the concentration of the active catalyst.

A Scaffold for Asymmetric Catalysis

One of the most powerful applications of this compound lies in asymmetric synthesis.[4] By using an enantiomerically pure form of the ligand, such as (R)-N-Cyclohexylglycine or (S)-N-Cyclohexylglycine, a chiral environment is established around the metal center.[5] This chirality can be effectively transferred to the products of a catalyzed reaction, enabling the synthesis of a single desired enantiomer—a critical requirement in the pharmaceutical industry.[6][7] The combination of a defined chiral center and significant steric bulk makes these ligands excellent candidates for reactions requiring high enantioselectivity.[8]

cluster_ligand This compound Ligand cluster_metal Metal Center cluster_complex Resulting Complex Properties Ligand Cyclohexyl Group (Steric Bulk) Chelate N,O-Chelating Backbone (Glycinato Mode) M M Ligand->M Steric Influence Chelate->M Coordination Prop1 Defined Steric Environment M->Prop1 Prop2 Enantioselective Control (if chiral) M->Prop2 Prop3 Enhanced Stability & Reactivity M->Prop3

Caption: Logical relationship of this compound features.

Synthesis of a Representative Metal Complex: Copper(II)-bis(N-Cyclohexylglycinate)

This protocol provides a reliable method for synthesizing a representative metal complex, [Cu(N-CHG)₂], based on established procedures for related amino acid complexes.[9][10] The procedure relies on the deprotonation of the carboxylic acid moiety by a mild base, followed by coordination to the Cu(II) metal center.

Protocol 2.1: Synthesis Workflow

G start Start dissolve_ligand 1. Dissolve this compound (10 mmol) and NaOH (10 mmol) in 50 mL H₂O/MeOH (1:1). start->dissolve_ligand mix 3. Add Cu(II) solution dropwise to the ligand solution with vigorous stirring. dissolve_ligand->mix prepare_metal 2. Dissolve Copper(II) Acetate Monohydrate (5 mmol) in 25 mL H₂O. prepare_metal->mix react 4. Stir at 60°C for 2 hours. A blue precipitate forms. mix->react isolate 5. Cool to room temperature. Collect precipitate by vacuum filtration. react->isolate wash 6. Wash solid with cold H₂O (2x15 mL) then cold EtOH (1x15 mL). isolate->wash dry 7. Dry in vacuo at 50°C to a constant weight. wash->dry end End Product: [Cu(N-CHG)₂] dry->end

Caption: Workflow for the synthesis of a Cu(II)-N-Cyclohexylglycine complex.
Materials and Reagents
ReagentCAS NumberMolecular Wt.Quantity (mmol)Hazards
This compound58695-41-3157.21 g/mol 10.0Skin/Eye Irritant[11]
Copper(II) Acetate Monohydrate6046-93-1199.65 g/mol 5.0Harmful if swallowed, Aquatic toxicity
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 10.0Corrosive
Methanol (MeOH)67-56-132.04 g/mol ~37.5 mLFlammable, Toxic
Deionized Water (H₂O)7732-18-518.02 g/mol ~37.5 mLN/A
Step-by-Step Procedure
  • Ligand Deprotonation : In a 250 mL round-bottom flask, combine this compound (1.57 g, 10.0 mmol) and sodium hydroxide (0.40 g, 10.0 mmol). Add 50 mL of a 1:1 mixture of methanol and deionized water. Stir at room temperature until all solids have dissolved. This in-situ formation of the sodium salt of the ligand enhances its solubility and reactivity.

  • Metal Salt Solution : In a separate beaker, dissolve copper(II) acetate monohydrate (1.00 g, 5.0 mmol) in 25 mL of deionized water. Gentle warming may be required for full dissolution.

  • Complexation : While stirring the ligand solution vigorously, add the copper(II) solution dropwise using a dropping funnel over 15 minutes. A color change to deep blue and the formation of a precipitate should be observed.

  • Reaction Completion : Fit the flask with a condenser and heat the reaction mixture to 60°C in a water bath. Maintain stirring at this temperature for 2 hours to ensure complete complex formation.

  • Isolation : Remove the flask from the heat and allow it to cool to room temperature, followed by cooling in an ice bath for 30 minutes to maximize precipitation. Collect the blue solid product by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected solid on the filter paper sequentially with two 15 mL portions of cold deionized water to remove unreacted salts, followed by one 15 mL portion of cold ethanol to facilitate drying.

  • Drying : Transfer the solid to a pre-weighed watch glass and dry in a vacuum oven at 50°C until a constant weight is achieved. The expected product is a stable, light blue powder.

Essential Characterization: A Self-Validating System

Synthesizing a new compound is incomplete without rigorous characterization to confirm its identity and purity. This step is crucial for the trustworthiness and reproducibility of any subsequent application.

Protocol 3.1: Confirmation of Coordination via FT-IR Spectroscopy

Infrared spectroscopy is a rapid and powerful tool to verify that the this compound ligand has successfully coordinated to the metal center.[10] The key is to compare the spectrum of the final product with that of the free "ligand" (starting this compound).

  • Sample Preparation : Prepare KBr pellets for both the this compound starting material and the synthesized copper complex.

  • Data Acquisition : Record the FT-IR spectra for both samples, typically from 4000 to 400 cm⁻¹.

  • Spectral Analysis : The hallmark of successful coordination is the change in the carboxylic acid group's vibrational modes. The deprotonation and coordination of the carboxylate group lead to a distinct spectral shift.[10]

Vibrational ModeFree Ligand (N-CHG) Approx. Freq. (cm⁻¹)Coordinated Complex [Cu(N-CHG)₂] Approx. Freq. (cm⁻¹)Rationale for Change
O-H Stretch (Carboxylic Acid)~3300-2500 (broad)AbsentThe acidic proton is removed upon deprotonation and coordination.
C=O Stretch (Carboxylic Acid)~1715 (strong)AbsentThe localized double bond is replaced by a delocalized carboxylate.
COO⁻ Asymmetric StretchN/A~1590-1620 (strong)New band appears, characteristic of the coordinated carboxylate group. Its position indicates coordination strength.
COO⁻ Symmetric StretchN/A~1400-1420 (moderate)New band appears, also characteristic of the coordinated carboxylate.
Further Analytical Techniques

For a comprehensive analysis, especially for publication or use in sensitive applications, the following techniques are recommended:

  • Elemental Analysis (CHN) : Determines the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should match the calculated values for the proposed formula [Cu(C₈H₁₄NO₂)₂], confirming the 2:1 ligand-to-metal stoichiometry.[9]

  • UV-Visible Spectroscopy : Provides information about the d-d electronic transitions of the Cu(II) center, which is indicative of the coordination geometry (e.g., distorted octahedral or square planar).

  • Mass Spectrometry : Confirms the molecular weight of the complex.

  • Single-Crystal X-ray Diffraction : If suitable crystals can be grown, this technique provides the definitive molecular structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center.[9]

Application in Asymmetric Catalysis: A Suzuki-Miyaura Cross-Coupling Protocol

The true value of a ligand is demonstrated in its application. Chiral this compound-metal complexes can serve as potent catalysts for asymmetric reactions. The following protocol outlines a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming C-C bonds.[3]

Protocol 4.1: Asymmetric Synthesis of a Biaryl Compound

This protocol uses an in situ generated Palladium catalyst with (R)-N-Cyclohexylglycine as the chiral ligand.

G catalytic_cycle Catalytic Cycle Oxidative Addition (Aryl Halide to Pd(0)) Transmetalation (Organic group from Boronic Acid to Pd(II)) Reductive Elimination (Forms C-C bond, regenerates Pd(0)) ligand_role Role of (R)-N-CHG Ligand Creates Chiral Pocket around Palladium Influences orientation of coupling partners during Reductive Elimination Induces Enantioselectivity in the Biaryl Product catalytic_cycle:f3->ligand_role:f2 Controls Stereochemistry ligand_role:f1->catalytic_cycle:f1 Modifies Catalyst

Caption: The role of the chiral ligand in the catalytic cycle.

Reaction Scheme: 1-bromo-2-methylnaphthalene + Phenylboronic acid → (R)-1-phenyl-2-methylnaphthalene

  • Catalyst Pre-formation : In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and (R)-N-Cyclohexylglycine (0.022 mmol, 3.5 mg) to a dry Schlenk tube. Add 2 mL of anhydrous, degassed toluene. Stir the mixture at room temperature for 20 minutes. The ligand coordinates to the palladium precursor, forming the active catalyst.

  • Reaction Setup : To the catalyst mixture, add 1-bromo-2-methylnaphthalene (1.0 mmol, 221 mg), phenylboronic acid (1.2 mmol, 146 mg), and finely ground potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg).

  • Reaction Execution : Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 80°C. Stir the reaction for 12-24 hours.

  • Monitoring : The reaction progress can be monitored by taking small aliquots and analyzing them by TLC or GC-MS.

  • Workup : After completion, cool the reaction to room temperature and quench with 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis : Purify the crude product by column chromatography on silica gel. Determine the yield of the isolated product. The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC analysis.

Outlook in Medicinal and Materials Chemistry

Beyond catalysis, this compound is a valuable building block in medicinal chemistry and drug development.[12] Its incorporation into peptide structures can impart unique conformational constraints and improve metabolic stability. Furthermore, metal complexes incorporating this ligand have shown promise as therapeutic agents. For instance, platinum complexes with cyclohexylglycine ligands have been studied for their anticancer properties against colon cancer cell lines, suggesting that the ligand can effectively deliver a cytotoxic metal payload.[13] The coordination chemistry of such complexes is central to their mechanism of action, which often involves binding to biological targets like DNA.[14]

References

  • Feng, X., Liu, X., & Qin, B. (2015). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers. Available at: [Link]

  • Kuznetsov, M. L., et al. (2020). A Novel Family of Cage-like (CuLi, CuNa, CuK)-phenylsilsesquioxane Complexes with 8-Hydroxyquinoline Ligands: Synthesis, Structure, and Catalytic Activity. Molecules. Available at: [Link]

  • LookChem. (2025). The Role of Cyclohexylglycine in Pharmaceutical Synthesis. LookChem. Available at: [Link]

  • Tai, X.-S., et al. (2021). SYNTHESIS, CRYSTAL STRUCTURE AND CATALYTIC ACTIVITY OF A CU(II) COMPLEX WITH N-NICOTINOYLGLYCINE. Studia Universitatis „Vasile Goldis”, Seria Stiintele Vietii. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Glycine, N-cyclohexyl-. PubChem Compound Database. Available at: [Link]

  • Mohammed, S. F. (2010). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexylglycine, (R)-. PubChem Compound Database. Available at: [Link]

  • Mahmoud, A. R. (2024). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. Available at: [Link]

  • Pfaltz, A., & Drury, W. J. (2003). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Kamoon, R. A., et al. (2022). Importance of Coordination Chemistry in Anticancer, Antimicrobial, and Antioxidant Therapy: A Review. Journal of Chemical Reviews. Available at: [Link]

  • Chakraborty, D., & Ramkumar, V. (2017). A review on macrocyclic ancillary ligands in metal complexes and organocatalysts for the ring-opening polymerization of lactide. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]

  • Nagypál, I., Gergely, A., & Farkas, E. (1974). CRITICAL SURVEY OF STABILITY CONSTANTS OF COMPLEXES OF GLYCINE. Journal of Inorganic and Nuclear Chemistry. Available at: [Link]

  • Chaudhary, B. (2021). Asymmetric synthesis with Chiral Reagent & Chiral Catalyst. YouTube. Available at: [Link]

  • The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know! YouTube. Available at: [Link]

Sources

Advanced Application Note: N-Cyclohexylglycine (Chg) in Peptide Therapeutics

[1][2]

Executive Summary: The "Goldilocks" Residue

N-Cyclohexylglycine (Chg) represents a critical tool in modern medicinal chemistry, occupying a unique structural niche between Phenylglycine (Phg) and Leucine.[1][2] It offers the steric conformational restriction of Phg without the aromaticity, providing superior metabolic stability against proteolytic enzymes.

This guide details the strategic application of Chg in drug design (specifically HCV protease and DPP-IV inhibitors) and provides a field-tested "Steric-Lock" protocol for its synthesis, addressing the notorious coupling difficulties associated with

12

Strategic Applications in Drug Discovery[3]

The Metabolic Stability Advantage

Standard aromatic residues like Phenylalanine (Phe) and Phenylglycine (Phg) are frequent targets for chymotrypsin-like proteases.[1][2] Chg replaces the planar phenyl ring with a chair-conformation cyclohexyl ring.

  • Mechanism: The increased volume and lack of planarity prevent the residue from fitting into the narrow "specificity pockets" of many proteases.

  • Result: Peptides containing Chg often exhibit 10–100x longer half-lives in plasma compared to their Phg/Phe counterparts.[1][2]

Case Study: HCV Protease Inhibitors (Boceprevir Lineage)

During the optimization of Hepatitis C Virus (HCV) NS3/4A protease inhibitors, researchers faced a challenge: maximizing hydrophobic contact in the S4 pocket while maintaining stability.

  • Discovery: Early SAR studies demonstrated that placing Chg at the P4 position yielded some of the most potent inhibitors (Ki < 1 nM). The cyclohexyl ring provided optimal filling of the hydrophobic S4 pocket, superior to the smaller Valine or the planar Phenylalanine.

  • Outcome: While the final marketed drug Boceprevir utilized a tert-butyl urea cap for pharmacokinetic reasons, Chg remains a standard "probe" residue for mapping large hydrophobic pockets in protease targets.

Conformational Control

Chg is a strong inducer of


-turns

-helices
12

  • Stabilize bioactive conformations of linear peptides.

  • Nucleate folding in macrocyclic peptide libraries.

Technical Protocol: The "Steric-Lock" Synthesis Method

Synthesizing peptides with Chg is challenging.[2] The bulky cyclohexyl group adjacent to the

deletion sequences12
Critical Reagent Selection
Coupling ScenarioRecommended ReagentMechanism of Action
Standard Chg Coupling HATU / HOAt The 7-aza group stabilizes the active ester, accelerating reaction rates by ~10x over HBTU.[1][2]
Coupling onto Chg PyBrOP or COMU PyBrOP avoids guanidinium formation; COMU offers superior safety and reactivity.[1][2]
"Impossible" Couplings In-situ Acid Chloride (BTC) Generates the highly reactive acid chloride using Bis(trichloromethyl)carbonate.[1][2] Use only when other methods fail.
Step-by-Step Solid Phase Protocol (Fmoc Strategy)

Pre-requisite: Swell resin in DMF for 30 mins. Use low-loading resin (0.3–0.5 mmol/g) to prevent aggregation.[1][2]

Step 1: Coupling Fmoc-Chg-OH (The Easy Part)

Since the amine on the resin is (usually) unhindered, coupling Chg itself is straightforward.[1]

  • Dissolve: 4 eq. Fmoc-Chg-OH + 3.9 eq.[1][2] HATU in DMF.[2]

  • Activate: Add 8 eq. DIEA. Pre-activate for 30 seconds.[2]

  • React: Add to resin.[2][3][4] Agitate for 60 minutes at Room Temp.

  • Monitor: Standard Kaiser Test (Blue = Incomplete).

Step 2: Capping (Crucial)

Unreacted amines must be permanently capped to prevent deletion sequences.[1][2]

  • Reagent: Acetic Anhydride / Pyridine / DMF (1:1:8).[1][2]

  • Time: 10 minutes.

Step 3: Fmoc Deprotection[1][2][5][6]
  • Reagent: 20% Piperidine in DMF + 0.1 M HOBt .

  • Note: HOBt prevents aspartimide formation and suppresses racemization, which can be exacerbated by the steric strain of Chg.

Step 4: Coupling the NEXT Residue (The Bottleneck)

This is the critical failure point. The bulky Chg on the resin shields its own amine.

  • Reagent Choice: Use COMU or PyBrOP .[2] Do not use HBTU/DIC.[2]

  • Double Coupling:

    • Round 1: 4 eq.[2] AA / 4 eq.[2] COMU / 8 eq. DIEA for 2 hours at 50°C (Microwave preferred).

    • Round 2: Fresh reagents, 1 hour at 50°C .

  • Monitoring: The Kaiser test is unreliable here (steric bulk prevents ninhydrin access).

    • Use the Chloranil Test: Detects secondary amines and hindered primary amines more reliably.

    • Alternative: Micro-cleavage and HPLC analysis is the gold standard.

Visualizing the Steric Challenge

The following diagram illustrates the "Steric Umbrella" effect of Chg compared to Glycine and Phenylalanine, and the decision tree for synthesis.

Chg_Applicationcluster_structureStructural Steric Comparisoncluster_protocolThe 'Steric-Lock' Coupling ProtocolGlyGlycine(No Steric Bulk)PhePhenylalanine(Planar Bulk)Gly->Phe IncreasedVolumeChgCyclohexylglycine(3D 'Umbrella' Bulk)Phe->Chg Loss of Planarity(Max Hindrance)StartCoupling ontoChg-ResinChoiceIs Next AAHindered? (e.g. Val, Ile)Start->ChoiceStandardStandard Cycle:HATU / 2x 1hrChoice->StandardNoAdvancedAdvanced Cycle:COMU / 50°C / 2x 2hrChoice->AdvancedYesCheckChloranil TestStandard->CheckAdvanced->CheckNuclearNuclear Option:Acid Chloride (BTC)SuccessProceedNuclear->SuccessCheck->NuclearColorless (Negative)Check->SuccessBlue (Positive)

Caption: Comparison of steric bulk (left) and the decision tree for coupling amino acids onto a resin-bound Chg residue (right).

References

  • V. Madison et al. "Key steps in the structure-based optimization of the hepatitis C virus NS3/4A protease inhibitor SCH503034." Journal of Synchrotron Radiation, 2008.[7]

  • F. Formaggio et al. "New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine." Journal of Peptide Research, 2004.

  • E. R. Parmee et al. "4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters, 2004.[8][9]

  • E. Falb et al. "In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis."[1][2] Peptide Research, 1999.[4]

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."[2] Bachem Technical Guides, 2024.

Application Note: A Guide to Catalytic Hydrogenation Methods for the Synthesis of N-Cyclohexylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Cyclohexylglycine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and pharmaceutical development, often incorporated into peptidomimetics and other therapeutic agents to enhance metabolic stability and conformational rigidity. The most direct and industrially scalable method for its synthesis is the catalytic hydrogenation of N-phenylglycine. This application note provides a comprehensive technical guide on this transformation, detailing field-proven protocols, explaining the causality behind experimental choices, and offering a comparative analysis of various catalytic systems. The primary focus is on a highly efficient method utilizing a ruthenium catalyst, supplemented with guidance for screening other platinum-group metal catalysts.

Introduction: The Significance of this compound

The conversion of aromatic moieties to their alicyclic counterparts is a cornerstone of synthetic chemistry, particularly in drug development. This transformation can drastically alter a molecule's pharmacological profile, including its lipophilicity, binding affinity, and metabolic pathway. This compound, the saturated analog of N-phenylglycine, serves as a critical building block for synthesizing complex molecules with tailored properties. Its production via the catalytic hydrogenation of the readily available N-phenylglycine is an atom-economical and efficient process. The core of this process lies in the selection of an appropriate catalyst and the optimization of reaction conditions to achieve high yield and purity.

Mechanistic Overview: Hydrogenation of the Phenyl Ring

The fundamental reaction involves the saturation of the aromatic ring of N-phenylglycine with hydrogen gas in the presence of a heterogeneous catalyst.

G cluster_reactants Reactants cluster_product Product N-Phenylglycine N-Phenylglycine Catalyst_Node Catalyst (e.g., Ru, Rh, Pt) Solvent, T, P Hydrogen + 3H₂ This compound This compound Catalyst_Node->this compound

Catalyst Selection: A Comparative Analysis

While several PGM catalysts can hydrogenate aromatic rings, their activity, selectivity, and cost-effectiveness vary. The selection process must consider the specific substrate and desired outcome.

  • Ruthenium (Ru): Ruthenium, particularly on a carbon support (Ru/C), is highly effective for the hydrogenation of aromatic rings.[1] It often provides excellent yields under moderately high pressure and temperature.[2] Its high activity makes it a preferred choice for complete saturation of the phenyl ring in N-phenylglycine.[2] The mechanism is believed to involve the heterolytic activation of hydrogen, especially when supported on basic materials.[3]

  • Rhodium (Rh): Rhodium catalysts, such as Rh/C or Rhodium oxides (Rh₂O₃), are also exceptionally active for arene hydrogenation and can often operate under milder conditions than other metals.[4] Certain rhodium complexes are known for their high selectivity, which can be advantageous when other reducible functional groups are present.[5]

  • Platinum (Pt): Platinum catalysts (e.g., Pt/C, PtO₂) are powerful hydrogenation catalysts.[6] However, their high activity can sometimes lead to side reactions or require very careful control of conditions to prevent over-reduction if other sensitive groups are present. Single-atom platinum catalysts have shown outstanding performance for selective hydrogenations.[7]

  • Palladium (Pd): Palladium is one of the most common hydrogenation catalysts but is generally more effective for reducing other functional groups (e.g., nitro groups, alkenes, alkynes) than for saturating stable aromatic rings.[8] Achieving complete hydrogenation of a phenyl ring with palladium often requires harsh conditions, making it less ideal for this specific application compared to Ru or Rh.

Table 1: Comparison of Common Catalytic Systems for Arene Hydrogenation

Catalyst System Typical Conditions Advantages Disadvantages
Ruthenium (e.g., 5% Ru/C) 25–100°C, 1.5–5.0 MPa (217-725 psi)[2] High activity for arenes, excellent yields, robust.[1][2] May require higher pressures than rhodium.
Rhodium (e.g., 5% Rh/C) 25-80°C, 0.1-5.0 MPa (14.5-725 psi) Very high activity, often works at lower T/P.[4] Higher cost compared to other PGMs.
Platinum (e.g., 5% Pt/C) 25-100°C, 1.0-5.0 MPa (145-725 psi) Highly active, widely available.[6] Can be less selective, potential for hydrogenolysis.

| Palladium (e.g., 5% Pd/C) | >100°C, >5.0 MPa (>725 psi) | Widely used in chemistry, lower cost than Rh/Pt. | Generally requires harsher conditions for arenes. |

Key Process Parameters and Rationale

  • Solvent System: N-phenylglycine is an amino acid with limited solubility in common organic solvents. Performing the reaction in an alkaline aqueous solution (e.g., using NaOH, KOH) is a highly effective strategy.[2] The base deprotonates the carboxylic acid to form a highly water-soluble carboxylate salt, creating a homogeneous solution that facilitates efficient mass transfer to the solid catalyst surface.

  • Temperature and Pressure: These parameters are interdependent. Increasing temperature and pressure accelerates the reaction rate but also increases operational costs and safety considerations. The optimal range for ruthenium-catalyzed hydrogenation of N-phenylglycine is reported to be 25–100°C and 1.5–5.0 MPa.[2] This range provides a balance between reaction time and energy expenditure while minimizing potential degradation.

  • Catalyst Loading: Typical catalyst loading is between 1-5% w/w relative to the substrate. Higher loading can speed up the reaction but adds to the cost and can complicate filtration. Lowering the catalyst loading is economically desirable but may require longer reaction times or more forcing conditions.

Detailed Application Protocols

Protocol 1: High-Yield Synthesis using Ruthenium on Carbon (Ru/C)

This protocol is adapted from a proven industrial method and is recommended for its high efficiency and reliability.[2]

A. Materials and Equipment

  • Substrate: DL-N-Phenylglycine (≥98% purity)

  • Base: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Catalyst: 5% Ruthenium on activated carbon (5% Ru/C)

  • Solvent: Deionized water

  • Acid: 30-37% Hydrochloric Acid (HCl)

  • Equipment: High-pressure hydrogenation reactor (e.g., Parr-type autoclave) equipped with a stirrer, gas inlet, pressure gauge, and temperature control; filtration apparatus (e.g., Buchner funnel with Celite or a filter press); pH meter or pH strips; standard laboratory glassware.

G A 1. Substrate Preparation Dissolve N-Phenylglycine in alkaline aqueous solution. B 2. Reactor Charging Add solution and Ru/C catalyst to the hydrogenation reactor. A->B C 3. System Purge Seal reactor and purge 3-5 times with N₂ then H₂. B->C D 4. Reaction Pressurize with H₂ (1.5–5.0 MPa). Heat to 25–100°C with stirring. Monitor H₂ uptake. C->D E 5. Cooldown & Depressurize Cool to room temperature. Vent H₂ safely. D->E F 6. Catalyst Filtration Filter the reaction mixture to remove the Ru/C catalyst. E->F G 7. Product Precipitation Acidify the filtrate with HCl to pH ~6-7 to precipitate product. F->G H 8. Isolation & Drying Filter the solid product. Wash with cold water. Dry under vacuum. G->H I 9. Analysis Confirm identity and purity (NMR, HPLC, M.P.). H->I

  • Substrate Solubilization: In a beaker, dissolve DL-phenylglycine in an aqueous solution of an alkali base (e.g., NaOH, KOH). Use a stoichiometric amount of base to ensure complete salt formation. For example, for 151 g (1.0 mol) of N-phenylglycine, dissolve it in a solution of 40 g (1.0 mol) of NaOH in ~1 L of deionized water.

  • Reactor Charging: Transfer the resulting alkaline solution of sodium N-phenylglycinate into the high-pressure reactor. Add the 5% Ru/C catalyst (e.g., 5-10 g).

  • System Purge: Seal the reactor securely. Purge the system to remove air by pressurizing with nitrogen (N₂) to ~0.5 MPa and then venting. Repeat this cycle 3-5 times. Follow this with 2-3 purges using hydrogen (H₂) gas.

  • Hydrogenation Reaction: Pressurize the reactor with hydrogen gas to the target pressure, typically between 1.5 and 5.0 MPa (217-725 psi).[2] Begin vigorous stirring and heat the reactor to the desired temperature, between 25 and 100°C.[2] The reaction is exothermic and may require initial cooling. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Cooldown and Filtration: Once the reaction is complete, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood. Open the reactor and filter the reaction mixture through a pad of Celite to carefully remove the solid Ru/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet until it can be safely stored or quenched.

  • Product Isolation: Transfer the clear filtrate to a suitable vessel. While stirring, slowly add concentrated hydrochloric acid to acidify the solution. This compound will precipitate as a white solid as the pH approaches its isoelectric point (pH ~6-7).

  • Washing and Drying: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. Dry the product under vacuum at 50-60°C to a constant weight. A yield of over 95% can be expected.[2]

Protocol 2: General Method for Catalyst Screening

This protocol allows researchers to evaluate other catalysts (e.g., Rh/C, Pt/C) under consistent conditions.

  • Follow steps 1 and 2 from Protocol 1 to prepare the substrate solution.

  • Charge separate, smaller-scale reactors (or parallel reactor system) with the substrate solution.

  • Add an equimolar amount of the selected catalysts (e.g., 5% Rh/C, 5% Pt/C) to each reactor based on active metal content.

  • Seal, purge, and pressurize all reactors to a consistent starting pressure (e.g., 2.0 MPa H₂).

  • Heat all reactors to a consistent temperature (e.g., 50°C) and begin stirring at the same rate.

  • Monitor the hydrogen uptake rate for each reactor over time. Samples can be carefully taken (if the system allows) to analyze conversion by HPLC or TLC.

  • After a set time, or upon completion, work up each reaction as described in Protocol 1 (steps 5-8).

  • Compare the isolated yields and purity of the this compound from each catalytic system to determine the most effective one for your specific setup.

Conclusion

The catalytic hydrogenation of N-phenylglycine is a robust and efficient method for producing this compound. The use of a ruthenium-on-carbon catalyst in an alkaline aqueous medium stands out as a particularly effective method, delivering high yields under manageable industrial conditions.[2] By understanding the roles of different catalysts and optimizing key process parameters, researchers can reliably and scalably synthesize this valuable amino acid derivative for applications in pharmaceutical and chemical research.

References

  • CN101774942B - Method for preparing N-acetyl-DL-cyclohexyl-glycine - Google P
  • New monoclinic ruthenium dioxide with highly selective hydrogenation activity - Catalysis Science & Technology (RSC Publishing).
  • Phenanthroline-stabilized palladium nanoparticles in polyethylene glycol - An active and recyclable catalyst system for the selective hydrogenation of olefins using molecular hydrogen | Request PDF - ResearchG
  • PLATINUM METALS IN CATALYTIC HYDROGENATION - ResearchG
  • Heterolytic Activation of Hydrogen Promoted by Ruthenium Nanoparticles on Poly(vinylpyridine)
  • One-Step High-Temperature-Synthesized Single-Atom Platinum Catalyst for Efficient Selective Hydrogen
  • Rhodium Catalyst for cis-Selective Hydrogenation of Arom
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Application Note: Procedures for N-Alkylation of Glycine to Form N-Cyclohexylglycine

[1]

Introduction & Strategic Analysis

N-Cyclohexylglycine (CAS: 14228-38-7) is a critical non-proteinogenic amino acid building block used in the synthesis of peptidomimetics and pharmaceutical intermediates.[1] Its bulky cyclohexyl group provides steric constraints that can stabilize specific peptide conformations, making it valuable in drug discovery.

The Synthetic Challenge

The "N-alkylation of glycine" to introduce a cyclohexyl group presents specific chemical challenges:

  • Zwitterionic Solubility: Glycine is highly polar and soluble only in water or highly polar protic solvents, whereas cyclohexyl halides or cyclohexanone are lipophilic.

  • Steric Hindrance: The secondary carbon of the cyclohexyl group makes nucleophilic substitution (

    
    ) sluggish and prone to competing elimination (
    
    
    ) reactions (forming cyclohexene).[1]
  • Polyalkylation: Direct alkylation often leads to uncontrolled

    
    -dicyclohexyl formation.
    
Route Selection

Based on field-proven stability and selectivity, Reductive Amination (Route A) is designated as the primary protocol.[1] It offers superior mono-alkylation selectivity compared to direct alkylation.[1] A secondary Reverse Alkylation (Route B) protocol is provided for industrial scalability where starting from cyclohexylamine is permissible.[1]

FeatureRoute A: Reductive AminationRoute B: N-CarboxymethylationRoute C: Direct Alkylation
Starting Materials Glycine + CyclohexanoneCyclohexylamine + Chloroacetic AcidGlycine Ester + Cyclohexyl Halide
Selectivity High (Mono-alkyl)Moderate (Requires control)Low (Poly-alkylation risk)
Conditions Mild (pH 5-6, aqueous/MeOH)Basic Aqueous (pH >10)Organic solvent / Heat
Recommendation Primary Protocol Scale-Up Alternative Not Recommended

Protocol A: Reductive Amination (Primary Method)[1]

This protocol utilizes sodium cyanoborohydride (

1


Reagents & Materials[1][2][3]
  • Glycine (Free base): 1.0 equiv.[1]

  • Cyclohexanone: 1.2 equiv.[1]

  • Sodium Cyanoborohydride (

    
    ):  0.7 - 1.0 equiv.[1]
    
  • Solvent: Methanol/Water (3:1 v/v) to ensure solubility of both species.

  • Acetic Acid: For pH adjustment.[1]

  • Workup: Acetone (washing), dilute HCl.[2]

Step-by-Step Procedure

Step 1: Solubilization & Imine Formation [1]

  • In a round-bottom flask, dissolve Glycine (10 mmol, 0.75 g) in Water (5 mL).

  • Add Methanol (15 mL) to the solution. Note: If precipitation occurs, add minimal water until clear.

  • Add Cyclohexanone (12 mmol, 1.18 g) in one portion.

  • Adjust the pH of the solution to 5.0–6.0 using glacial acetic acid. Critical: This pH range catalyzes imine formation without protonating the amine so significantly that nucleophilicity is lost.[1]

  • Stir at Room Temperature (20–25°C) for 30 minutes to allow the imine/hemiaminal equilibrium to establish.

Step 2: Selective Reduction

  • Safety Warning:

    
     generates toxic HCN gas if exposed to strong acids.[1] Work in a fume hood.
    
  • Add Sodium Cyanoborohydride (10 mmol, 0.63 g) in small portions over 10 minutes.

  • Monitor the pH; if it rises above 6.5, adjust back to 5-6 with acetic acid.[1]

  • Stir the reaction mixture at Room Temperature for 12–16 hours.

Step 3: Quenching & Isolation [1]

  • Concentrate the mixture under reduced pressure to remove Methanol.

  • Dilute the remaining aqueous residue with 10 mL of water.

  • Acidify to pH ~2 with 1M HCl to decompose excess hydride and liberate any boron complexes.[1] Stir for 20 minutes.

  • Extract the aqueous layer with Dichloromethane (DCM) (2 x 15 mL) to remove unreacted cyclohexanone.[1] Discard the organic layer.[1]

  • Adjust the aqueous layer to the isoelectric point of this compound (approx pH 6.0–6.[1]5) using 1M NaOH.[1] The product often precipitates at this stage.[1]

  • Crystallization: If no precipitate forms, evaporate to dryness and recrystallize the residue from hot Ethanol/Water or Acetone/Water.

Protocol B: N-Carboxymethylation (Alternative High-Yield Route)[1]

If the starting material must be glycine, use Protocol A. If the goal is simply to obtain this compound efficiently, this route is often superior in yield and "green" metrics.

Reagents
  • Cyclohexylamine: 1.0 equiv.[1]

  • Chloroacetic Acid: 1.0 equiv.[1]

  • Sodium Hydroxide (NaOH): 2.0 equiv (to neutralize acid and HCl byproduct).[1]

  • Solvent: Water.[1][2][3][4]

Procedure
  • Dissolve Chloroacetic acid (10 mmol) in Water (10 mL) and cool to 0°C.

  • Slowly add Cyclohexylamine (10 mmol) dropwise while stirring.

  • Add NaOH (20 mmol) dissolved in water slowly, maintaining temperature <10°C to prevent multiple alkylations.

  • Allow to warm to Room Temperature and stir for 24 hours.

  • Workup: Acidify to pH 2.5 with conc. HCl. The hydrochloride salt or zwitterion will precipitate upon cooling or concentration.[1]

  • Filter the white solid and wash with cold acetone.[1]

Visualization of Reaction Logic

The following diagram illustrates the mechanistic pathway and decision nodes for the recommended Reductive Amination protocol.

Gcluster_0Critical Control PointStartStart: Glycine(Zwitterion)ImineIntermediate:Imine SpeciesStart->IminepH 5-6MeOH/H2OCyclohexanoneReagent:CyclohexanoneCyclohexanone->ImineReductionStep: Reduction(NaBH3CN, pH 6)Imine->ReductionSelectiveHydride TransferWorkupWorkup:Acidify -> Extract -> pH AdjustReduction->WorkupCrude MixtureNote1Maintain pH 5-6Reduction->Note1ProductProduct:This compoundWorkup->ProductCrystallization

Figure 1: Mechanistic workflow for the Reductive Amination of Glycine. The pH control point is critical for the stability of the imine intermediate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Incomplete imine formation.[1]Ensure pH is 5–6.[1] Increase reaction time before adding reducing agent.[1] Use 3Å molecular sieves to sequester water (if using anhydrous solvents).[1]
Residual Cyclohexanone Excess reagent not removed.Perform a thorough DCM wash of the acidic aqueous phase before final precipitation.
Precipitation during reaction Solubility limit reached.Increase the Methanol ratio. Glycine requires water, but the intermediate becomes more lipophilic. A 3:1 MeOH:Water ratio is the sweet spot.[1]
Over-alkylation Highly reactive amine.[1]In Protocol A, this is rare. In Protocol B, ensure strict temperature control (0°C) and slow addition.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. Link[1]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link[1]

  • Hazzard, C. (2023). "Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives." MDPI Molbank.[1] Link

  • Organic Chemistry Portal. "Reductive Amination." Link

High-Purity N-Cyclohexylglycine: A Comprehensive Guide to Recrystallization and Purity Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of recrystallization techniques for achieving high-purity N-Cyclohexylglycine, a crucial component in pharmaceutical research and development. Moving beyond a simple procedural outline, this document delves into the fundamental principles governing solvent selection, the causality behind experimental choices, and robust analytical methods for purity validation. Detailed protocols for single-solvent and multi-solvent recrystallization are presented, alongside validated methodologies for purity assessment using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and scientifically sound purification strategy for this compound and structurally related compounds.

Introduction: The Critical Need for High-Purity this compound

This compound, an N-substituted derivative of the simplest amino acid, glycine, serves as a vital building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the stereochemistry, efficacy, and safety profile of the final active pharmaceutical ingredient (API). Impurities can arise from various sources during synthesis, including unreacted starting materials, byproducts from side reactions, and degradation products. Therefore, a robust and validated purification method is not merely a procedural step but a critical quality attribute in the drug development process.

Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds. The principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. A well-designed recrystallization protocol can effectively remove impurities, enhance crystal morphology, and yield a product of high chemical and stereochemical purity.

This application note will provide a comprehensive framework for developing and implementing effective recrystallization strategies for this compound.

Foundational Principles: The Science of Recrystallization

The success of any recrystallization procedure is fundamentally dependent on the selection of an appropriate solvent. The ideal solvent should exhibit a steep solubility curve for this compound, meaning it should have high solubility at elevated temperatures and low solubility at lower temperatures. Conversely, impurities should either be highly soluble or sparingly soluble in the chosen solvent at all temperatures.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing an effective recrystallization protocol.

PropertyValueSource
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.21 g/mol
AppearanceWhite to off-white crystalline powderGeneral knowledge
XLogP3-0.9

The negative XLogP3 value suggests a degree of hydrophilicity, which is consistent with the presence of the amino acid moiety. However, the cyclohexyl group introduces significant nonpolar character, indicating that a range of solvents with varying polarities should be considered.

Solvent Selection: A Systematic Approach

The selection of a suitable solvent is a critical step and should be approached systematically. The general principle of "like dissolves like" is a useful starting point. Given the zwitterionic potential of the amino acid group and the nonpolar nature of the cyclohexyl ring, a variety of solvents should be screened.

A preliminary solvent screen should assess the solubility of crude this compound in a range of solvents at both room temperature and their boiling points.

Table of Common Solvents for Recrystallization Screening:

SolventPolarity IndexBoiling Point (°C)Potential for this compound
Water10.2100Good solvent for the amino acid moiety, but the cyclohexyl group may limit solubility.
Methanol5.165Polar protic solvent, likely to have good solvating power.
Ethanol4.378Similar to methanol, a good candidate.
Isopropanol3.982Less polar than ethanol, may offer a better solubility differential.
Acetone5.156Polar aprotic solvent, worth investigating.
Ethyl Acetate4.477Medium polarity, may be a good choice for a single-solvent or co-solvent system.
Toluene2.4111Nonpolar, may be a suitable anti-solvent.
Heptane0.198Nonpolar, likely to be a poor solvent, but potentially a good anti-solvent.

The ideal single solvent will dissolve the compound completely at its boiling point and yield a high recovery of pure crystals upon cooling. If no single solvent is ideal, a multi-solvent system, typically a "solvent-antisolvent" combination, should be explored.

Experimental Protocols: From Crude Material to High-Purity Crystals

The following protocols provide a detailed, step-by-step methodology for the recrystallization of this compound. These protocols should be considered as a starting point and may require optimization based on the specific impurity profile of the crude material.

Single-Solvent Recrystallization Protocol

This protocol is suitable when a single solvent with a steep solubility curve for this compound is identified.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)

  • Erlenmeyer flask

  • Condenser

  • Heating mantle or hot plate with stirring capability

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent to just cover the solid.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of solvent necessary to achieve complete dissolution to maximize the yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The rate of cooling can be controlled by insulating the flask.

  • Cooling: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature to remove any residual solvent.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying crude Crude this compound add_solvent Add Minimal Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble Impurities Present crystallization Slow Cooling & Crystallization dissolved->crystallization No Insoluble Impurities hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying under Vacuum washing->drying pure_product High-Purity this compound drying->pure_product

Figure 1: Single-Solvent Recrystallization Workflow.
Multi-Solvent (Solvent-Antisolvent) Recrystallization Protocol

This method is employed when a single solvent that provides a good solubility differential cannot be found. A "good" solvent is one in which this compound is highly soluble, and an "antisolvent" is one in which it is poorly soluble. The two solvents must be miscible.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., methanol, ethanol)

  • "Antisolvent" (e.g., water, toluene, heptane)

  • Erlenmeyer flask

  • Heating mantle or hot plate with stirring capability

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent at or near its boiling point.

  • Addition of Antisolvent: While the solution is still hot, slowly add the "antisolvent" dropwise until the solution becomes faintly turbid (cloudy). The appearance of turbidity indicates that the solution is saturated.

  • Redissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath to complete the crystallization process.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent recrystallization protocol, using the solvent-antisolvent mixture from the mother liquor for washing the crystals.

Purity Validation: A Multi-faceted Analytical Approach

The success of the recrystallization process must be validated through rigorous analytical testing. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying the purity of this compound and detecting any related impurities. A reversed-phase method is generally suitable for this compound.

Table of HPLC Method Parameters:

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, derivatization is required prior to GC-MS analysis. Silylation is a common and effective derivatization technique for amino acids.

Derivatization Protocol (Silylation):

  • Accurately weigh approximately 1 mg of the recrystallized this compound into a vial.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the vial at 70 °C for 30 minutes.

  • The derivatized sample is now ready for GC-MS analysis.

Table of GC-MS Method Parameters:

ParameterRecommended Conditions
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, constant flow 1.2 mL/min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 50-500 amu

GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR should be performed. The absence of impurity peaks in the NMR spectra is a strong indicator of high purity.

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):

  • ~1.0-2.0 ppm: Multiplets corresponding to the cyclohexyl protons.

  • ~2.5-3.0 ppm: Multiplet corresponding to the methine proton on the cyclohexyl ring attached to the nitrogen.

  • ~3.5 ppm: Singlet corresponding to the methylene protons of the glycine moiety.

  • ~8.0-10.0 ppm: Broad singlet corresponding to the carboxylic acid proton and the amine proton (may exchange with deuterium in deuterated solvents).

Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated):

  • ~25-35 ppm: Peaks corresponding to the cyclohexyl carbons.

  • ~50-60 ppm: Peak corresponding to the methine carbon of the cyclohexyl ring attached to the nitrogen.

  • ~50-55 ppm: Peak corresponding to the methylene carbon of the glycine moiety.

  • ~170-175 ppm: Peak corresponding to the carbonyl carbon of the carboxylic acid.

Purity_Validation_Logic cluster_analytical_methods Purity Validation recrystallized_product Recrystallized this compound hplc HPLC (Quantitative Purity) recrystallized_product->hplc gcms GC-MS (Volatile Impurities) recrystallized_product->gcms nmr NMR (Structural Identity & Purity) recrystallized_product->nmr final_purity High-Purity Product Confirmed hplc->final_purity >99.5% Purity gcms->final_purity No Significant Impurities nmr->final_purity Correct Structure, No Impurity Signals

Figure 2: Logic Diagram for Purity Validation.

Conclusion

The successful purification of this compound to a high degree of purity is a critical step in the synthesis of many pharmaceutical compounds. This guide has provided a comprehensive overview of the principles and practical protocols for recrystallization, emphasizing a systematic approach to solvent selection and process optimization. The importance of a multi-faceted analytical strategy for purity validation, employing HPLC, GC-MS, and NMR, cannot be overstated. By adhering to these scientifically grounded principles and detailed methodologies, researchers and drug development professionals can confidently and consistently produce high-purity this compound, ensuring the quality and integrity of their downstream applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 42810, this compound. Retrieved from [Link].

Greener Routes to N-Cyclohexylglycine: A Guide to Sustainable Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Sustainable Synthesis of N-Cyclohexylglycine

This compound, a non-proteinogenic amino acid, is a critical building block in the synthesis of various pharmaceuticals and bioactive molecules. Its incorporation into peptide structures can enhance metabolic stability, improve pharmacokinetic properties, and modulate biological activity. Traditionally, the synthesis of N-substituted amino acids like this compound has relied on methods that often involve harsh reagents, hazardous solvents, and multiple protection/deprotection steps, leading to significant waste generation.

In the contemporary pharmaceutical landscape, the principles of green chemistry are not merely an academic exercise but a fundamental pillar of sustainable and economically viable drug development.[1] The adoption of greener synthetic routes minimizes environmental impact, enhances laboratory safety, and can lead to more efficient and cost-effective processes. This guide provides a detailed exploration of modern, green chemistry-driven approaches to the synthesis of this compound, focusing on methodologies that prioritize the use of benign solvents, catalytic processes, and atom economy.

Core Green Synthetic Strategies

The synthesis of this compound can be approached through several pathways that align with the principles of green chemistry. The two most prominent and promising strategies are:

  • Direct Nucleophilic Substitution in Aqueous Media: This approach involves the reaction of a glycine equivalent with a cyclohexyl amine derivative in a green solvent, most notably water.

  • Catalytic Reductive Amination: This one-pot reaction combines a carbonyl compound (glyoxylic acid) with cyclohexylamine in the presence of a catalyst and a green reducing agent.

This guide will delve into the practical application of these strategies, providing detailed protocols and exploring the underlying chemical principles that make them sustainable choices.

Strategy 1: Nucleophilic Substitution in Water - A Benign and Efficient Pathway

The direct N-alkylation of glycine with a suitable cyclohexyl-containing electrophile is a straightforward approach. However, traditional methods often employ polar aprotic solvents like DMF or DMSO, which pose significant health and environmental risks.[2] A significantly greener alternative is to perform this reaction in water, which is non-toxic, non-flammable, and readily available.

A highly effective green synthesis of N-substituted glycine derivatives can be achieved by reacting an alkyl amine with chloroacetic acid in water.[3][4] This method avoids the use of hazardous solvents and can proceed under mild conditions.

Protocol 1: Aqueous Synthesis of this compound via Nucleophilic Substitution[3][4]

Principle: This protocol is based on the nucleophilic attack of cyclohexylamine on chloroacetic acid in an aqueous medium. The amine acts as both the nucleophile and the base to neutralize the hydrochloric acid formed as a byproduct. The reaction is performed in an ice bath to control the initial exotherm.

Materials:

  • Cyclohexylamine (reagent grade)

  • Chloroacetic acid (reagent grade)

  • Hydrochloric acid (HCl), 1 M solution

  • Acetone (analytical grade)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve chloroacetic acid (10 mmol, 0.945 g) in 3 mL of cold deionized water. Place the flask in an ice bath to maintain a low temperature.

  • Amine Addition: While stirring vigorously, slowly add a solution of cyclohexylamine (22 mmol, 2.18 g) in 3 mL of cold deionized water dropwise to the chloroacetic acid solution. The excess amine is crucial to drive the reaction to completion and neutralize the generated HCl.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 24 hours. The constant stirring ensures proper mixing of the reactants.

  • Workup - Salt Formation: After 24 hours, remove the flask from the ice bath and evaporate the water completely using a rotary evaporator. This will yield a white precipitate, which is the chloride salt of this compound along with excess cyclohexylammonium chloride.

  • Purification: Wash the resulting solid precipitate several times with cold acetone to remove any unreacted starting materials and byproducts.

  • Isolation of the Free Amino Acid: To obtain the zwitterionic this compound, the chloride salt can be further purified. An effective method is to acidify the aqueous solution of the salt to a pH of 2 with 1 M HCl, followed by slow evaporation at room temperature and recrystallization from 1 M HCl.[3]

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.[4] The melting point of the product should also be determined and compared to the literature value.

dot graph TD { A[Chloroacetic Acid in Water] --> C{Reaction Mixture}; B[Cyclohexylamine in Water] --> C; C -- "Stirring at 0-5°C for 24h" --> D[this compound Hydrochloride]; D -- "Rotary Evaporation" --> E[Crude Product]; E -- "Acetone Wash" --> F[Purified Salt]; F -- "Acidification & Recrystallization" --> G[Pure this compound]; }

Workflow for Aqueous Synthesis of this compound.

Strategy 2: Catalytic Reductive Amination - An Atom-Economical Approach

Reductive amination is a powerful one-pot method for the synthesis of amines from a carbonyl compound and an amine.[5] This approach is highly atom-economical as the only byproduct is water. For the synthesis of this compound, this involves the reaction of glyoxylic acid with cyclohexylamine, followed by in-situ reduction of the resulting imine intermediate.

Greener variations of this reaction focus on the use of heterogeneous catalysts, which can be easily recovered and reused, and environmentally benign reducing agents like hydrogen gas or formic acid.[6]

Conceptual Protocol 2: Heterogeneously Catalyzed Reductive Amination of Glyoxylic Acid

Principle: This protocol describes a conceptual one-pot synthesis where glyoxylic acid and cyclohexylamine first form an imine intermediate in solution. A heterogeneous catalyst then facilitates the reduction of this imine to this compound using a hydrogen source. The use of a heterogeneous catalyst simplifies product purification and minimizes metal contamination.

Key Components:

  • Carbonyl Source: Glyoxylic acid

  • Amine Source: Cyclohexylamine

  • Catalyst: A heterogeneous hydrogenation catalyst (e.g., Rhodium on carbon, Palladium on carbon, or Nickel-based catalysts). Rhodium has been shown to be particularly effective for the reductive amination of glyoxylic acid.[7]

  • Reducing Agent: Hydrogen gas (H2)

  • Solvent: A green solvent such as water, ethanol, or a mixture thereof.

Generalized Procedure:

  • Reaction Setup: To a hydrogenation reactor, add glyoxylic acid, cyclohexylamine, the heterogeneous catalyst, and the chosen solvent.

  • Hydrogenation: The reactor is then pressurized with hydrogen gas to the desired pressure.

  • Reaction: The reaction mixture is stirred at a specific temperature until the reaction is complete (monitored by H2 uptake or chromatographic analysis).

  • Catalyst Removal: Upon completion, the catalyst is simply filtered off from the reaction mixture. The recovered catalyst can potentially be reused.

  • Product Isolation: The solvent is removed from the filtrate by evaporation, and the crude this compound can be purified by recrystallization.

dot graph TD { A[Glyoxylic Acid] --> C{Imine Formation}; B[Cyclohexylamine] --> C; C -- "Heterogeneous Catalyst (e.g., Rh/C)" --> D[Imine-Catalyst Complex]; E[H2 (Hydrogen)] --> D; D -- "Reduction" --> F[this compound]; F -- "Filtration to remove catalyst" --> G[Purified Product Solution]; G -- "Solvent Evaporation & Recrystallization" --> H[Crystalline this compound]; }

Conceptual Workflow for Catalytic Reductive Amination.

Strategy 3: Biocatalysis - The Future of Green Amino Acid Synthesis

Enzymatic synthesis represents the pinnacle of green chemistry, offering unparalleled selectivity under mild aqueous conditions.[8] For the synthesis of this compound, reductive aminases (RedAms) are a highly promising class of enzymes.[9] These enzymes can catalyze the direct reductive amination of a ketone or aldehyde with an amine, using a cofactor like NADH or NADPH as the reducing equivalent.

Conceptual Protocol 3: Biocatalytic Synthesis of this compound using a Reductive Aminase

Principle: A reductive aminase enzyme is used to catalyze the asymmetric synthesis of this compound from glyoxylic acid and cyclohexylamine. A cofactor regeneration system is often employed to make the process economically viable.

Key Components:

  • Substrates: Glyoxylic acid and cyclohexylamine

  • Biocatalyst: A suitable reductive aminase (RedAm) or an engineered amine dehydrogenase (AmDH).[10]

  • Cofactor: NADH or NADPH

  • Cofactor Regeneration System: An enzyme such as glucose dehydrogenase (GDH) and a co-substrate like glucose.

  • Reaction Medium: Aqueous buffer (e.g., phosphate buffer at a physiological pH).

Generalized Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled vessel, a buffered aqueous solution is prepared containing glyoxylic acid, cyclohexylamine, the RedAm enzyme, the cofactor (catalytic amount), the regeneration enzyme (e.g., GDH), and the co-substrate (e.g., glucose).

  • Enzymatic Reaction: The reaction is gently stirred at a controlled temperature (typically 25-40 °C) and pH for a specified period (e.g., 24-48 hours).

  • Reaction Monitoring: The progress of the reaction is monitored by HPLC to determine the conversion and enantiomeric excess of the product.

  • Workup: Once the reaction is complete, the enzymes are denatured (e.g., by heat or pH change) and removed by centrifugation or filtration.

  • Product Isolation: The product is isolated from the aqueous solution, for example, by ion-exchange chromatography.

dot graph TD { subgraph "Cofactor Regeneration Cycle" direction LR GDH[Glucose Dehydrogenase] Glucose --> Gluconolactone NAD_plus[NAD(P)+] --> NADH[NAD(P)H] end subgraph "Main Reaction" direction LR Glyoxylic_Acid[Glyoxylic Acid] Cyclohexylamine RedAm[Reductive Aminase] Imine[Imine Intermediate] N_Cyclohexylglycine Glyoxylic_Acid -- "+ Cyclohexylamine" --> Imine Imine -- "RedAm" --> N_Cyclohexylglycine NADH --> NAD_plus end }

Chemoenzymatic Synthesis of this compound.

Comparison of Green Synthetic Approaches

FeatureNucleophilic Substitution in WaterCatalytic Reductive AminationBiocatalytic Synthesis
Solvent WaterWater, Ethanol, or other green solventsAqueous Buffer
Catalyst None (Amine acts as base)Heterogeneous (e.g., Rh/C, Pd/C)Enzyme (Reductive Aminase)
Byproducts Amine SaltWaterStoichiometric byproduct from cofactor regeneration (e.g., gluconolactone)
Atom Economy ModerateHighHigh
Stereoselectivity Achiral product (if starting materials are achiral)Can be made stereoselective with chiral catalystsPotentially high enantioselectivity
Reaction Conditions Mild (0-25 °C)Varies (often elevated T and P)Mild (25-40 °C, atmospheric pressure)
Advantages Simple, inexpensive reagents, no catalyst neededOne-pot, high atom economy, catalyst is recyclableHigh selectivity, mild conditions, aqueous medium
Challenges Requires excess amine, potential for over-alkylationRequires specialized equipment (hydrogenator), catalyst costEnzyme availability and stability, cofactor cost

Green Chemistry Metrics: Quantifying Sustainability

To objectively assess the "greenness" of a synthetic route, several metrics have been developed. The Process Mass Intensity (PMI) is a widely adopted metric in the pharmaceutical industry.[11][12]

Process Mass Intensity (PMI) = Total Mass in a Process (kg) / Mass of Product (kg)

A lower PMI value indicates a more sustainable and efficient process. For the synthesis of this compound, a catalytic route (reductive amination or biocatalysis) is expected to have a significantly lower PMI compared to a classical, multi-step synthesis involving protecting groups and hazardous solvents. The aqueous nucleophilic substitution method also presents a favorable PMI due to the minimal use of organic solvents.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several green and sustainable approaches that offer significant advantages over traditional methods. The choice of the optimal route will depend on factors such as the desired scale of production, cost considerations, and the required stereochemistry of the final product.

The direct nucleophilic substitution in water offers a simple and cost-effective method for racemic this compound. Catalytic reductive amination provides a highly atom-economical one-pot synthesis, with the potential for catalyst recycling. For the production of enantiomerically pure this compound, biocatalysis using reductive aminases stands out as the most promising future direction, aligning perfectly with the principles of green chemistry.

As the demand for sustainable practices in drug development continues to grow, the adoption of these greener synthetic routes for key building blocks like this compound will be crucial for creating a more environmentally responsible and economically efficient pharmaceutical industry.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43.
  • Hosseini-Hashemi, Z., et al. (2023).
  • Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(5), e1602901.
  • Lawrenson, S. B., Arav, R., & North, M. (2017). The greening of peptide synthesis. Green Chemistry, 19(7), 1685-1691.
  • Hosseini-Hashemi, Z., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30167–30182. [Link]

  • Merck & Co., Inc. (1978). Producing glycine by the reductive amination of glyoxylic acid.
  • Hughes, D. L. (2011). The evolution of reductive amination. Organic Process Research & Development, 15(4), 784-793.
  • Sharma, M., et al. (2021). Biocatalytic Reductive Amination: A Sustainable and Efficient Strategy for the Synthesis of Chiral Amines.
  • Hosseini-Hashemi, Z., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30167–30182. [Link]

  • Gotor-Fernández, V., et al. (2020). Reductive Aminases: A New Family of Biocatalysts for Chiral Amine Synthesis.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI) Tools. Retrieved from [Link]

  • Jimenez-Gonzalez, C., et al. (2011). Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry To Drive More Sustainable Processes. Organic Process Research & Development, 15(4), 912-917.
  • Chemoenzymatic Synthesis of Glycans and Glycoconjugates. (2022). In Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). Retrieved from [Link]

  • Green Route Synthesis and Characterization Techniques of Silver Nanoparticles and Their Biological Adeptness. (2022). ACS Omega. [Link]

  • Reductive amination of glyoxylic acid (3) to glycine (1). Glycine imine (2) is one of the proposed key intermediate in this transformation. (n.d.). ResearchGate. [Link]

  • Heterogeneous Catalysts in the Reductive Amination of Alcohols. (2023). Encyclopedia.pub. [Link]

  • Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. (n.d.). ResearchGate. [Link]

  • Unprecedented Water Effect as a Key Element in Salicyl-Glycine Schiff Base Synthesis. (2022). Molecules. [Link]

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  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (2022). Frontiers in Catalysis. [Link]

  • Glycine Imine—The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. (2019). Angewandte Chemie International Edition. [Link]

  • Driving Aspirational Process Mass Intensity Using SMART-PMI and Innovative Chemistry. (2022). ChemRxiv. [Link]

  • Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. (2019). Chemical Reviews. [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (2022). Frontiers. [Link]

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  • Synthesis of functionalized N‐alkyl amino esters and amides via... (n.d.). ResearchGate. [Link]

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Troubleshooting & Optimization

Troubleshooting reductive amination failures for N-Cyclohexylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-Cyclohexylglycine via reductive amination. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during this synthetic transformation. My goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively.

The synthesis of this compound from cyclohexanone and glycine is a cornerstone reaction, yet its success hinges on the delicate balance between imine formation and selective reduction. Failures often stem from a misunderstanding of this equilibrium. This guide is structured as a series of frequently asked questions that address the most common failure modes observed in the field.

Core Reaction Overview: The Two-Stage Path in a Single Pot

Reductive amination is a powerful method for C-N bond formation. In the case of this compound, the reaction proceeds through two key mechanistic stages, typically performed in a single pot.[1]

  • Imine/Iminium Formation: The nucleophilic nitrogen of glycine attacks the electrophilic carbonyl carbon of cyclohexanone. This is a reversible, acid-catalyzed process that forms a hemiaminal intermediate, which then dehydrates to form an iminium ion.[2] The equilibrium of this step is critical and highly sensitive to reaction conditions.

  • Hydride Reduction: A mild reducing agent, selective for the iminium ion over the ketone, delivers a hydride to the carbon of the C=N double bond, yielding the final secondary amine product.[3]

Understanding which of these stages is failing is the first step toward a successful resolution.

Reductive_Amination_Workflow cluster_reactants Reactants & Setup cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Cyclohexanone Cyclohexanone Imine_Formation Stage 1: Imine Formation (Acid Catalyst Optional) Cyclohexanone->Imine_Formation Mix & Stir Glycine Glycine Glycine->Imine_Formation Mix & Stir Solvent Aprotic Solvent (e.g., DCE, THF) Solvent->Imine_Formation Mix & Stir Reduction Stage 2: Reduction Imine_Formation->Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Quench Aqueous Quench Reduction->Quench Extraction Acid-Base Extraction Quench->Extraction Purification Recrystallization Extraction->Purification Final_Product This compound Purification->Final_Product Competing_Pathways Start Cyclohexanone + Glycine Imine Iminium Ion Start->Imine Stage 1: Equilibrium Alcohol Cyclohexanol (Side Product) Start->Alcohol Ketone Reduction (e.g., with NaBH₄ or slow imine formation) Product This compound (Desired Product) Imine->Product Stage 2: Reduction Dialkylated Di-alkylation Product (Side Product) Product->Dialkylated Further Reaction with Cyclohexanone

Caption: Desired vs. side reaction pathways in reductive amination.

Q3: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how do I stop it?

This is very likely a di-alkylation product, where your desired this compound (a secondary amine) acts as a nucleophile itself, reacting with another molecule of cyclohexanone and getting reduced to form a tertiary amine. This is a common issue when reacting primary amines. [4]

  • Solution A: Adjust Stoichiometry. The most straightforward solution is to use a slight excess of the primary amine (glycine), typically 1.1 to 1.5 equivalents. This increases the probability that cyclohexanone will react with glycine rather than the product. While effective, this can sometimes complicate purification.

  • Solution B: Stepwise Procedure. A more controlled method involves a two-step, one-pot process. First, allow the imine to form from cyclohexanone and glycine. Methanol is an excellent solvent for rapid imine formation. [4][5]Once the imine is formed, the solvent can be evaporated, and a different solvent (like THF or DCE) can be added along with the reducing agent. A stepwise procedure involving imine formation in methanol followed by reduction with NaBH₄ can be effective in these problematic cases. [6]

Q4: Which reducing agent and solvent system is best for this specific transformation?

For the synthesis of this compound, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It offers an excellent balance of reactivity and selectivity, is safer than its cyanated counterpart, and is commercially available as a stable solid. [4][5] Table 1: Comparison of Common Reducing Agents

Feature Sodium Triacetoxyborohydride (NaBH(OAc)₃) Sodium Cyanoborohydride (NaBH₃CN) Sodium Borohydride (NaBH₄)
Selectivity High (Iminium > Ketone) High (Iminium > Ketone) Low (Reduces both)
Reactivity Mild, but effective Mild, can be sluggish High
Optimal pH Weakly acidic (4-6) Weakly acidic (4-6) Neutral to Basic
Solvent Comp. Good in DCE, THF, DCM. [4][7]Incompatible with MeOH. [8][7] Good in MeOH, THF. Water tolerant. [7] Good in protic solvents (MeOH, EtOH).
Safety Releases acetic acid. Relatively safe. Highly Toxic. Can release HCN gas at acidic pH. Flammable solid. Releases H₂ gas on contact with acid.

| Recommendation | Highly Recommended | Use with extreme caution. | Not for one-pot procedures. |

The recommended solvent is 1,2-Dichloroethane (DCE) . Reactions are typically faster and cleaner in DCE compared to other aprotic solvents like THF. [4]

Validated Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound.

Table 2: Recommended Reaction Parameters

Parameter Value Rationale
Cyclohexanone 1.0 equiv Limiting reagent.
Glycine 1.2 equiv Slight excess to minimize di-alkylation.
NaBH(OAc)₃ 1.5 equiv Sufficient excess to ensure complete reduction.
Solvent DCE (anhydrous) Optimal solvent for NaBH(OAc)₃ reactions. [4]
Catalyst Acetic Acid (0-1 equiv) Optional, but can accelerate imine formation with ketones. [4]
Temperature Room Temperature Reaction is typically efficient without heating.

| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS for completion. |

Step-by-Step Methodology:
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add glycine (1.2 equiv) and anhydrous DCE (to make a ~0.5 M solution with respect to cyclohexanone).

  • Addition of Reactants: Add cyclohexanone (1.0 equiv) to the suspension. If using, add glacial acetic acid (e.g., 0.1 equiv) at this stage.

  • Imine Formation: Stir the mixture vigorously at room temperature for 1-2 hours to allow for partial imine formation.

  • Reduction: Carefully add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10-15 minutes. Note: The reaction may be slightly exothermic.

  • Monitoring: Continue stirring at room temperature. Monitor the reaction's progress by TLC (e.g., using a Ninhydrin stain to visualize the amino acids) or LC-MS until the cyclohexanone is consumed.

  • Workup - Quench: Once complete, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. The product, being an amino acid, may have complex solubility.

    • First, extract the aqueous layer with DCM or Ethyl Acetate (3x) to remove any unreacted cyclohexanone and other organic-soluble impurities.

    • Next, carefully acidify the aqueous layer to pH ~2-3 with 1M HCl. This will protonate the product, which may cause it to precipitate or remain in the aqueous layer.

    • If a precipitate forms, it can be collected by filtration. If not, the product can be isolated by other means such as ion-exchange chromatography or by evaporating the water and purifying the resulting solid.

  • Purification: The crude this compound can be purified by recrystallization, typically from a water/ethanol mixture. [9][10]

Troubleshooting_Tree Start Reaction Failure or Low Yield Check_Imine Problem in Imine Formation? Start->Check_Imine Starting materials remain Check_Reduction Problem in Reduction Step? Start->Check_Reduction Byproducts observed (e.g., cyclohexanol) pH Incorrect pH? Check_Imine->pH Water Excess Water Present? Check_Imine->Water Solvent Suboptimal Solvent? Check_Imine->Solvent Reagent_Choice Wrong Reducing Agent? Check_Reduction->Reagent_Choice Reagent_Quality Reagent Decomposed? Check_Reduction->Reagent_Quality Side_Reaction Side Reactions Dominating? Check_Reduction->Side_Reaction Sol_pH Adjust pH to 5-7 (cat. AcOH) pH->Sol_pH Sol_Water Use Anhydrous Solvent + Drying Agent (Sieves) Water->Sol_Water Sol_Solvent Switch to DCE or THF Solvent->Sol_Solvent Sol_Reagent_Choice Use NaBH(OAc)₃ Reagent_Choice->Sol_Reagent_Choice Sol_Reagent_Quality Use Fresh Reagent Reagent_Quality->Sol_Reagent_Quality Sol_Side_Reaction Optimize Stoichiometry or use Stepwise Method Side_Reaction->Sol_Side_Reaction

Caption: A logical decision tree for troubleshooting common failures.

References

  • Reddit User Discussion on Reductive Aminations with Sodium Triacetoxyborohydride. r/chemistry. [Link]

  • Reductive Amination - Organic Chemistry Tutor. [Link]

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  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination - YouTube. [Link]

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  • CN101774942B - Method for preparing N-acetyl-DL-cyclohexyl-glycine - Google P
  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. Chem 115 Handout on Reductive Amination. Harvard University. [Link]

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  • Amine synthesis by reductive amination - Organic Chemistry Portal. [Link]

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  • Optimization for glycine synthesis conditions - ResearchGate. [Link]

  • US5254729A - Method for purifying glycine - Google P
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  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives | ACS Omega. [Link]

  • Reddit User Discussion on reaction conditions optimization. r/chemistry. [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC. [Link]

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  • Organic Syntheses Procedure for purification of amino acids. [Link]

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Removing unreacted cyclohexanone from N-Cyclohexylglycine mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted cyclohexanone from N-Cyclohexylglycine reaction mixtures. The following question-and-answer format addresses common challenges and offers detailed, field-proven protocols to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: My final this compound product is an oil or fails to crystallize. What is the likely cause?

This is a common issue and is almost always caused by residual, unreacted cyclohexanone. Cyclohexanone is an oily liquid that can act as a solvent, preventing the proper crystallization of the solid this compound product.[1][2]

Q2: What are the key physical property differences between this compound and cyclohexanone that I can exploit for separation?

Understanding the differences in their physical properties is fundamental to designing an effective purification strategy. This compound is an amino acid, giving it zwitterionic character, while cyclohexanone is a neutral ketone.[1][3][4][5] This leads to significant differences in solubility and boiling point.

PropertyThis compoundCyclohexanoneRationale for Separation
Molecular Weight 157.21 g/mol [3][4]98.15 g/mol [6]The difference is not substantial enough for simple distillation to be highly effective without a vacuum.
Boiling Point Decomposes155.6 °C[1][2][6]The significant difference allows for the selective removal of cyclohexanone via distillation or evaporation under reduced pressure.
Solubility in Water Soluble (as a salt)Slightly soluble (8.6 g/100 mL at 20 °C)[1]The zwitterionic nature of the amino acid allows for its solubility in aqueous solutions at specific pH values, while cyclohexanone has limited water solubility.
Solubility in Organic Solvents Generally insoluble in nonpolar solventsMiscible with most organic solvents[1][2]This allows for selective extraction of cyclohexanone into an organic phase, leaving the this compound in an aqueous phase.
Acidity/Basicity Amphoteric (amino acid)Neutral (ketone)The amino and carboxylic acid groups of this compound can be protonated or deprotonated, drastically changing its solubility. This is the basis for acid-base extraction.
Q3: What is the most effective method for removing large amounts of cyclohexanone?

For significant quantities of residual cyclohexanone, an acid-base liquid-liquid extraction is the most robust and efficient method. This technique leverages the amphoteric nature of this compound.

Causality Behind the Method:

By adjusting the pH of the aqueous phase, we can control the solubility of this compound.

  • In acidic conditions (pH ~1-2): The amino group is protonated (-NH3+), forming a salt that is highly soluble in water.

  • In basic conditions (pH ~9-10): The carboxylic acid group is deprotonated (-COO-), forming a salt that is also soluble in water.

  • At the isoelectric point (pI): The molecule exists as a zwitterion, which has minimal solubility in water, causing it to precipitate.

Cyclohexanone, being a neutral organic molecule, will preferentially dissolve in an organic solvent regardless of the aqueous phase pH.[1][2] This allows for its efficient removal.

Q4: I've performed an extraction, but I still detect cyclohexanone in my NMR. What should I do?

Trace amounts of cyclohexanone can be stubborn to remove. In this scenario, recrystallization is the ideal subsequent purification step.[7] The principle of recrystallization is that the desired compound is highly soluble in a hot solvent but sparingly soluble at cold temperatures, while impurities remain in solution upon cooling.[7]

Q5: My compound won't crystallize even after extraction. What troubleshooting steps can I take?

If crystallization fails, it indicates that either there is still too much cyclohexanone present, or the chosen recrystallization solvent is not optimal.

Troubleshooting Steps:

  • Confirm Cyclohexanone Removal: Analyze a small sample by 1H NMR. If the characteristic cyclohexanone peaks are still significant, repeat the acid-base extraction.

  • Optimize Recrystallization:

    • Induce Crystallization: If the solution is clear, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.[8]

    • Solvent System: this compound, being polar, requires a polar solvent. A common and effective system is a mixture of ethanol and water.

    • Reduce Solvent Volume: If you see very few crystals, you may have used too much solvent. Gently heat the solution to boil off some of the solvent and then allow it to cool again.[8]

Experimental Protocols & Troubleshooting Guides

Workflow for Cyclohexanone Removal

The following diagram outlines the decision-making process for purifying this compound.

PurificationWorkflow cluster_start Initial State cluster_main_purification Primary Purification cluster_analysis Analysis cluster_final_purification Final Polishing cluster_end Final Product Start Crude Reaction Mixture (this compound + Cyclohexanone) Extraction Perform Acid-Base Liquid-Liquid Extraction Start->Extraction Dissolve in Ether/Water Evaporation Evaporate Organic Layers (under reduced pressure) Extraction->Evaporation Collect Organic Layers Analysis Analyze Product Purity (e.g., by 1H NMR) Extraction->Analysis Isolate solid from Aqueous Layer Evaporation->Analysis Check for residual product Recrystallization Perform Recrystallization Analysis->Recrystallization Cyclohexanone Present End Pure this compound Analysis->End Purity Acceptable Drying Dry Pure Crystals (Vacuum Oven) Recrystallization->Drying Drying->End

Caption: Decision workflow for purification of this compound.

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is designed for the bulk removal of cyclohexanone.

Materials:

  • Crude reaction mixture

  • Diethyl ether (or Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a 1:1 mixture of diethyl ether and water. Transfer the solution to a separatory funnel.

  • Acidification: Add 1 M HCl dropwise to the separatory funnel while swirling. Check the pH of the aqueous (bottom) layer frequently. Continue adding acid until the pH is ~2. This protonates the this compound, making it soluble in the aqueous layer.

  • Extraction (Acidic): Shake the funnel vigorously, venting frequently to release pressure. Allow the layers to separate.

    • The top organic layer contains the cyclohexanone.

    • The bottom aqueous layer contains the this compound hydrochloride salt.

  • Separation: Drain the bottom aqueous layer into a clean flask. Drain the top organic layer into a separate flask for disposal or recovery analysis.

  • Wash: Return the aqueous layer to the separatory funnel. Add a fresh portion of diethyl ether and shake. This will remove any remaining cyclohexanone. Drain the aqueous layer and discard the ether wash. Repeat this step two more times for optimal results.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1 M NaOH dropwise while stirring until the pH reaches the isoelectric point of this compound (typically pH ~6-7). The product will precipitate out as a white solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the product under vacuum.

Protocol 2: Recrystallization from Ethanol/Water

This protocol is for polishing the product to high purity after extraction.

Materials:

  • This compound (from extraction)

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hotplate/stirrer

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. It is crucial to use the minimum amount to ensure good recovery.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Induce Cloudiness: While the solution is still hot, add deionized water dropwise until the solution just begins to turn cloudy and the cloudiness persists. This indicates the solution is saturated.

  • Re-dissolve: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7][9]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Troubleshooting Guide: Advanced Scenarios
Problem Potential Cause Recommended Solution Scientific Rationale
Emulsion forms during extraction Agitation was too vigorous; high concentration of crude material.Add a small amount of brine (saturated NaCl solution) and swirl gently. Let the funnel sit undisturbed for a longer period.The salt increases the ionic strength of the aqueous phase, helping to break the emulsion and improve the separation of the organic and aqueous layers.
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent (ethanol) and allow it to cool more slowly.Adding more solvent prevents premature precipitation and allows the solution to cool to a temperature below the compound's melting point before crystallization begins.
Low recovery after recrystallization Too much solvent was used; the product is significantly soluble in the cold solvent.Combine the filtrate and washes. Reduce the volume by boiling or using a rotary evaporator and cool again to recover a second crop of crystals.[8]The "mother liquor" still contains dissolved product. Concentrating the solution and cooling will allow more of the dissolved product to crystallize.
Colored Impurities Remain The impurity co-crystallizes with the product.During the recrystallization process, after dissolving the crude product in hot solvent, add a small amount of activated charcoal and boil for a few minutes before the hot filtration step.[10]Activated charcoal has a high surface area and adsorbs many colored organic impurities, which are then removed by filtration.

References

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Technical Support Center: N-Cyclohexylglycine Extraction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for researchers and process chemists working with N-Cyclohexylglycine (NCG) . It moves beyond basic instructions to address the physicochemical mechanics of extraction, focusing on the critical role of pH in manipulating solubility and phase partitioning.

Ticket ID: NCG-XT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

This compound (C8H15NO2) is an amphoteric N-substituted amino acid. Its extraction efficiency is governed by its Isoelectric Point (pI) and the lipophilicity of the cyclohexyl moiety. Unlike simple glycine, the cyclohexyl group introduces significant hydrophobic character, altering its solubility profile and tendency to "oil out" rather than crystallize.

This guide provides a self-validating protocol to maximize yield and purity by precisely controlling pH to toggle between cationic, zwitterionic, and anionic states.

Module 1: The pH-Solubility Nexus

User Question: Why does my yield fluctuate wildly despite using the same solvent volumes?

Technical Insight: Yield inconsistency is rarely due to solvent volume; it is almost always a pH deviation . NCG exists in three distinct ionization states depending on the pH of the aqueous medium relative to its pKa values (approx. pKa₁ ≈ 2.3 for carboxyl, pKa₂ ≈ 9.8 for the secondary amine).

The Species Distribution Logic
  • pH < 2.0 (Cationic State): The amine is protonated (

    
    ). The molecule is highly water-soluble as a chloride salt. Best for: Removing non-polar organic impurities via solvent wash.
    
  • pH ≈ 6.0 - 6.2 (Zwitterionic State - pI): The net charge is zero. The dipolar ion forms a crystal lattice. Solubility in water is at its thermodynamic minimum. Best for: Product isolation (Precipitation).

  • pH > 10.0 (Anionic State): The carboxylic acid is deprotonated (

    
    ). The molecule is highly water-soluble as a sodium/potassium salt. Best for: Removing basic impurities or unreacted cyclohexylamine.
    
Visualization: Solubility & State Transition Workflow

The following diagram maps the extraction logic based on pH manipulation.

NCG_Extraction_Logic ReactionMix Crude Reaction Mixture (Alkaline, pH > 11) Acidification Acidification Step Add HCl to pH < 2.0 ReactionMix->Acidification CationicPhase Cationic State (Soluble) [Cy-NH2+-CH2-COOH] Cl- Acidification->CationicPhase Protonation OrganicWash Organic Solvent Wash (DCM or EtOAc) CationicPhase->OrganicWash ImpurityRemoval Remove Organic Layer (Non-polar byproducts) OrganicWash->ImpurityRemoval Partitioning Neutralization Neutralization Step Add NaOH to pH 6.0 - 6.2 (pI) OrganicWash->Neutralization Aqueous Phase Zwitterion Zwitterionic State (Precipitate) Cy-NH2+-CH2-COO- Neutralization->Zwitterion Solubility Minimum Filtration Filtration & Drying Target Product Zwitterion->Filtration

Figure 1: pH-dependent state transitions for this compound purification. Blue indicates water-soluble cationic phase; Green indicates the target precipitation zone.

Module 2: Standard Operating Procedure (SOP)

Objective: Isolate this compound with >98% purity from a reductive amination or alkylation reaction mixture.

Step 1: Acidic Workup (Impurity Purge)
  • Cool the reaction mixture to 0–5°C .

  • Slowly add 6M HCl until the pH reaches 1.5 – 2.0 .

    • Why: This converts NCG into its hydrochloride salt, which is highly soluble in water. Unreacted starting materials (like aldehydes or non-basic organics) remain non-polar.

  • Extract: Wash the aqueous acidic solution with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (1:1 v/v ratio).

  • Discard the organic layer. The product is in the aqueous layer.

Step 2: Isoelectric Precipitation (The Critical Step)
  • Transfer the aqueous layer to a beaker with vigorous stirring.

  • Slowly add 50% NaOH or NH₄OH dropwise.

  • Target pH: Monitor continuously. As you approach pH 5.0 , slow down.

  • Stop exactly at pH 6.1 ± 0.1.

    • Observation: A thick white precipitate should form.

    • Troubleshooting: If the solution becomes cloudy but no solid forms, induce crystallization by scratching the glass or adding a seed crystal.

  • Age the precipitate: Stir at 0°C for 30 minutes to allow crystal growth (Ostwald ripening).

Step 3: Filtration & Wash[1][2][3]
  • Filter using a sintered glass funnel (Porosity 3).

  • Displacement Wash: Wash the cake with cold water (0°C) (2x cake volume) to remove inorganic salts (NaCl).

  • Solvent Wash: Wash with cold Acetone (1x cake volume) to remove residual water and speed up drying.

Module 3: Troubleshooting Guide (FAQ)

Issue 1: "My product formed an oil instead of a solid."

Diagnosis: The "Oiling Out" phenomenon.[1] Cause: The cyclohexyl group makes the molecule lipophilic. If the concentration is too high or the temperature too high during neutralization, the product separates as a liquid phase (oil) rather than a crystal lattice. Solution:

  • Dilution: Add more water to the mixture before neutralizing.

  • Temperature Control: Ensure the neutralization happens at <5°C .

  • Seeding: Add a small crystal of pure this compound at the onset of turbidity.

  • Sonication: Brief sonication can disrupt the oil droplets and encourage nucleation.

Issue 2: "The yield is significantly lower than expected (<50%)."

Diagnosis: Solubility loss or pH overshoot. Cause:

  • pH Overshoot: If you hit pH 8.0, you are re-dissolving the product as an anion.

  • Volume: Too much water was used, dissolving the zwitterion (even at pI, it has finite solubility). Solution:

  • Check Mother Liquor: Run a TLC or HPLC on the filtrate. If product is present, concentrate the filtrate by rotary evaporation to 1/3 volume and re-adjust pH to 6.1.

  • Salting Out: Add NaCl to the mother liquor to increase ionic strength and force the organic zwitterion out of solution ("Salting out" effect).

Issue 3: "My product contains high inorganic ash (NaCl)."

Diagnosis: Inefficient washing. Cause: Co-precipitation of salt during the rapid neutralization step. Solution:

  • Recrystallization: Dissolve the crude solid in the minimum amount of hot water (or 50% Ethanol/Water), filter hot to remove insolubles, and cool slowly to 4°C. The inorganic salts will stay in the supernatant while NCG crystallizes.

Quantitative Data: Solubility Profile

ParameterValue / ConditionNotes
pKa₁ (Carboxyl) ~2.3Protonated below pH 2.0
pKa₂ (Amine) ~9.8Deprotonated above pH 10.0
Isoelectric Point (pI) 6.1 ± 0.1 Zone of Minimum Solubility
Solubility (pH 1.0) > 200 g/LHighly Soluble (Cationic)
Solubility (pH 6.1) < 10 g/LSparingly Soluble (Zwitterionic)
Solubility (pH 12.0) > 200 g/LHighly Soluble (Anionic)

References

  • PubChem. Glycine, N-cyclohexyl- Compound Summary. National Library of Medicine.[2] Available at: [Link]

  • Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). Available at: [Link]

  • Organic Chemistry Data. pKa Values of Nitrogen Compounds and Amino Acids. Available at: [Link]

  • Google Patents.Method for preparing N-acetyl-DL-cyclohexyl-glycine (CN101774942B). (Describes hydrogenation and isolation via acidification/filtration).
  • Science Forums. Solubility of Glycine and N-substituted derivatives. (Discussion on zwitterionic solubility mechanics). Available at: [Link]

Sources

Solving solubility issues of N-Cyclohexylglycine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Cyclohexylglycine Solubility

Introduction: Understanding the this compound Solubility Challenge

This compound is an amino acid derivative characterized by a nonpolar cyclohexyl side chain, which imparts significant hydrophobicity. This structure presents a common challenge for researchers: poor solubility in neutral aqueous buffers. Like other amino acids, this compound is a zwitterionic compound, meaning it possesses both a positive (amino group) and a negative (carboxyl group) charge.[1] The net charge of the molecule is highly dependent on the pH of the solution, which is the primary factor controlling its solubility.

This guide provides a systematic approach to overcoming these solubility issues, offering clear, actionable protocols and explaining the scientific principles behind each method.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in neutral PBS or TRIS buffer?

At neutral pH (~7.4), this compound exists predominantly in its zwitterionic form. While zwitterions are charged, the strong intermolecular interactions between the positive and negative poles of adjacent molecules can lead to the formation of stable crystal lattice structures that are difficult for water to disrupt. Coupled with the hydrophobic cyclohexyl group, this often results in low intrinsic solubility at or near the molecule's isoelectric point (pI).

Q2: What are the approximate pKa values for this compound?

Q3: Can I use heat or sonication to improve solubility?

Gentle heating and sonication can be used to accelerate the dissolution process. However, these are often temporary solutions. If the compound's concentration is above its thermodynamic solubility limit under the given buffer conditions, it will likely precipitate out of solution upon cooling or standing. These methods are best used to speed up dissolution when you are confident the final concentration is below the solubility limit. Caution: Always be mindful of the thermal stability of your compound and other components in the buffer.

Q4: What is the most critical first step to try for improving solubility?

Adjusting the pH of your buffer is the most effective and scientifically-driven first step. By moving the pH of the solution away from the molecule's isoelectric point, you increase the population of the net charged (cationic or anionic) species, which are significantly more soluble in water.

Troubleshooting Workflow: A Systematic Approach

For researchers encountering solubility issues, the following decision tree provides a logical path from initial problem to a stable, usable solution.

G cluster_0 start Start: this compound does not dissolve ph_adjust Step 1: pH Adjustment Is the compound soluble after adjusting pH? start->ph_adjust cosolvent Step 2: Co-solvent Approach (For pH-sensitive experiments) Is the compound soluble? ph_adjust->cosolvent No / pH adjustment is not an option success Success: Solution Prepared ph_adjust->success  Yes   excipient Step 3: Excipient Solubilization (For in vivo or sensitive assays) Is the compound soluble? cosolvent->excipient No / Co-solvents are not compatible cosolvent->success  Yes   excipient->success  Yes   fail Consult Further: Consider alternative formulation strategies or derivatives. excipient->fail  No  

Caption: pH-dependent forms of this compound in solution.

Experimental Protocol: Preparing a 100 mM Stock Solution

  • Weigh Compound: Weigh out the required mass of this compound (Molar Mass: 157.21 g/mol ) for your desired volume and concentration. [2]2. Initial Suspension: Add approximately 80% of the final required volume of high-purity water (e.g., 8 mL for a final 10 mL solution). The compound will likely not dissolve and will form a slurry.

  • Basify the Solution: While stirring, add a strong base (e.g., 1 M NaOH) dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Dissolution Point: As the pH increases past ~10, the compound should begin to dissolve rapidly. Continue adding base until all solid material is dissolved and the pH is stable at your target (e.g., pH 11.0).

  • Final Volume Adjustment: Add high-purity water to reach the final desired volume (e.g., 10 mL).

  • Sterilization & Storage: Sterilize the stock solution by filtering through a 0.22 µm filter. Store at 4°C or -20°C as appropriate.

  • Working Solution Preparation: When preparing your final working buffer, add the required volume of this alkaline stock solution and then adjust the final pH of the working buffer back to the desired physiological pH (e.g., 7.4) using a strong acid like HCl. The compound should remain in solution due to the principle of supersaturation, although stability should be checked over time.

Guide 2: The Co-solvent System Approach

Scientific Principle: When pH modification is incompatible with your experimental design (e.g., it could affect protein stability or cell viability), a co-solvent can be used. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds. [3][4]Common co-solvents include Dimethyl sulfoxide (DMSO), Ethanol (EtOH), and Polyethylene glycol (PEG).

Data Presentation: Comparison of Common Co-solvents

Co-solventRecommended Starting % (v/v) in StockProsCons
DMSO 100% (for initial stock)High solubilizing power for nonpolar compounds.Can be toxic to cells >0.5-1% (v/v). May interfere with some enzymatic assays.
Ethanol 50-100%Less toxic than DMSO. Volatile.Lower solubilizing power than DMSO for highly nonpolar compounds. Can cause protein precipitation at high concentrations.
PEG 400 30-50%Low toxicity. Often used in formulations.Can be viscous. May affect protein-ligand binding interactions.

Experimental Protocol: Co-solvent Stock Preparation

  • Select Co-solvent: Choose a co-solvent based on the tolerance of your downstream application (see table above).

  • Prepare High-Concentration Stock: Dissolve the this compound directly into the chosen co-solvent (e.g., 100% DMSO) to create a high-concentration primary stock (e.g., 1 M). Use gentle vortexing or sonication to aid dissolution.

  • Prepare Working Solution: Dilute the primary stock into your aqueous buffer to achieve the final desired concentration. Crucial Step: Add the stock solution to the buffer dropwise while vortexing vigorously. This prevents the compound from "crashing out" or precipitating upon contact with the aqueous environment.

  • Final Concentration Check: Ensure the final concentration of the co-solvent in your working solution is below the tolerance limit for your assay (e.g., <0.5% DMSO for most cell-based assays).

G cluster_0 A Weigh this compound (Solid) B Dissolve in 100% DMSO to create concentrated primary stock (e.g., 1M) A->B C Add primary stock dropwise to vigorously stirring aqueous buffer B->C D Final working solution (e.g., 1mM compound, 0.1% DMSO) C->D

Sources

Minimizing side reactions during N-Cyclohexylglycine preparation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers synthesizing N-Cyclohexylglycine (CAS: 58695-41-3). It prioritizes field-tested troubleshooting over generic textbook descriptions.

Status: Operational | Tier: Advanced Research Support[1]

Core Reaction Logic & Pathway Analysis

Before troubleshooting, you must understand the competitive landscape of your reaction flask. This compound synthesis is a battle against kinetics.[1] Whether you employ Reductive Amination or Direct Alkylation , you are fighting two main adversaries: Over-alkylation (Dialkylation) and Chemoselectivity failures .[1]

The Reaction Landscape (Visualized)

The following diagram maps the critical decision points and failure modes for both major synthetic routes.

NCyclohexylglycine_Pathways Start_RA Route A: Reductive Amination (Glycine + Cyclohexanone) Imine Intermediate: Schiff Base (Imine) Start_RA->Imine -H2O (Slow Step) Side_Alc SIDE PRODUCT: Cyclohexanol (Ketone Reduction) Start_RA->Side_Alc Direct Reduction of Ketone Start_Alk Route B: Direct Alkylation (Cyclohexylamine + Chloroacetic Acid) Target TARGET: This compound Start_Alk->Target SN2 Substitution (1:1 Stoichiometry) Side_Salt Inorganic Salts (Removal Difficult) Start_Alk->Side_Salt Byproduct Imine->Target Reduction (NaBH4/STAB) Side_Dialk SIDE PRODUCT: N,N-Dicyclohexylglycine (Over-Alkylation) Target->Side_Dialk 2nd Alkylation (Target is Nucleophilic!)

Figure 1: Mechanistic pathways showing the primary competition between target formation and side reactions (red dashed lines).

Troubleshooting Module: Reductive Amination

Context: You are reacting Glycine (or Glycine Ethyl Ester) with Cyclohexanone using a reducing agent.

Issue 1: "I have low yield and a flask full of Cyclohexanol."

Diagnosis: Competitive Reduction. The reducing agent is attacking the ketone (Cyclohexanone) faster than the ketone can condense with the amine to form the imine. This is common because water (a byproduct of imine formation) pushes the equilibrium back toward the starting materials.[1]

The Fix (Protocol):

  • Pre-form the Imine: Do not add the reducing agent immediately.[1] Stir the Glycine and Cyclohexanone in the presence of a dehydrating agent (Molecular Sieves 4Å or anhydrous

    
    ) for 2–4 hours first.
    
  • Switch Reagents: Stop using Sodium Borohydride (

    
    ). It is too aggressive.
    
    • Use: Sodium Triacetoxyborohydride (STAB,

      
      ).[1] It is less basic and kinetically prefers the imine over the ketone [1].
      
    • Solvent System: Use 1,2-Dichloroethane (DCE) or THF.[1][2] If solubility of Glycine is poor, use Methanol but ensure the imine is pre-formed.

Issue 2: "The reaction stalls at 50% conversion."

Diagnosis: Imine Hydrolysis. Water generated during the reaction is hydrolyzing your intermediate back to the starting materials.[1]

The Fix:

  • Add Acetic Acid: Catalytic amounts of acetic acid (1-2 eq) protonate the carbonyl, accelerating imine formation.[1]

  • Azeotropic Distillation: If scaling up (>10g), use toluene and a Dean-Stark trap to physically remove water before adding the reducing agent.

Troubleshooting Module: Direct Alkylation

Context: You are reacting Cyclohexylamine with Chloroacetic acid (SN2 reaction).

Issue 3: "I am detecting significant N,N-Dicyclohexylglycine."

Diagnosis: The "Nucleophilic Product" Problem. The product (this compound) is a secondary amine, which is often more nucleophilic than the primary amine starting material (Cyclohexylamine) due to the inductive effect of the alkyl group. It attacks a second molecule of chloroacetic acid.[1]

The Fix (Stoichiometric Control): You must alter the statistics of collision.[1]

  • The "Flood" Method: Use a massive excess of Cyclohexylamine (5 to 10 equivalents) relative to Chloroacetic acid.[1] This ensures the alkyl halide statistically encounters the starting amine, not the product [2].

  • Reverse Addition: Add the Chloroacetic acid solution dropwise into the Cyclohexylamine solution.[1] Never dump the amine into the acid.[1]

Issue 4: "My product is contaminated with inorganic salts."

Diagnosis: Direct alkylation generates 1 equivalent of HCl (neutralized to NaCl/KCl).[1] Amino acids are zwitterionic and "hold on" to these salts during crystallization.[1]

The Fix (Copper Chelation - The "Blue Salt" Method): This is a classic, high-purity isolation technique often forgotten in modern labs [3].[1]

  • Form the Complex: Boil your crude reaction mixture with excess basic Copper Carbonate (

    
    ).
    
  • Filter: The impurities (and unreacted reagents) remain in solution or precipitate differently.[1] The this compound forms a distinct, deep blue copper chelate crystal.[1] Filter and wash these crystals.[1][3]

  • Release: Dissolve the blue crystals in water and pass

    
     gas (or use Thioacetamide) to precipitate Copper Sulfide (
    
    
    
    , black solid).[1]
  • Final Step: Filter the black solid.[1] The filtrate is pure this compound.[1]

Comparative Data: Selecting Your Route

Use this table to decide which method fits your current constraints.

FeatureRoute A: Reductive AminationRoute B: Direct Alkylation
Primary Side Reaction Cyclohexanol (easy to remove)Dialkylation (hard to separate)
Atom Economy High (if water is managed)Lower (requires excess amine)
Purification Difficulty Low (Extraction usually works)High (Requires salt removal)
Reagent Cost Higher (STAB/Catalysts)Very Low (Chloroacetic acid)
Recommended For Small Scale / High Purity Large Scale / Industrial

Experimental Protocol: The Optimized "Green" Alkylation

Recommended for general lab preparation due to robustness.

Reagents:

  • Chloroacetic acid: 10 mmol (0.945 g)[1]

  • Cyclohexylamine: 22 mmol (2.18 g) (2.2 eq excess) [1]

  • Water: 6 mL (divided)

Step-by-Step:

  • Preparation: Dissolve Chloroacetic acid (10 mmol) in 3 mL of ice-cold water.

  • Addition: Dissolve Cyclohexylamine (22 mmol) in 3 mL of cold water. Add this dropwise to the acid solution over 30 minutes while stirring in an ice bath.

    • Why? Controls the exotherm and minimizes dialkylation.[1]

  • Reaction: Remove ice bath. Stir at room temperature for 24 hours.

  • Isolation (Isoelectric Precipitation):

    • Evaporate water (rotary evaporator) until a white precipitate forms.[1]

    • Wash the solid with acetone (removes unreacted cyclohexylamine and HCl salts).[1]

    • Critical Step: Dissolve residue in minimum water and adjust pH to ~6.0–6.5 (the isoelectric point) using dilute HCl.[1]

    • Cool to 4°C overnight.[1] Filter the white crystals.[1][3]

FAQ: Rapid Fire Support

Q: Can I use Cyclohexyl Bromide and Glycine instead? A: Not recommended. Secondary alkyl halides (cyclohexyl bromide) are prone to E2 elimination (forming cyclohexene) under the basic conditions required to deprotonate glycine.[1] The routes described above are superior.

Q: Why is my product an oil instead of a solid? A: You likely have trapped solvent or trace cyclohexanol.[1] this compound should be a solid (MP > 200°C decomp).[1] Triturate the oil with diethyl ether or acetone to induce crystallization.[1]

Q: Can I use catalytic hydrogenation (


)? 
A: Use Caution.  While 

works for reductive amination, it can also reduce the cyclohexanone to cyclohexanol or, under harsh conditions, dehydrogenate the ring to an aromatic system (though less likely here). If you use this, use mild pressure (1 atm) and monitor strictly.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Organic Syntheses. (1941).[1] "Glycine synthesis via Chloroacetic acid and Ammonia (General Method)." Organic Syntheses, Coll.[1][4][5] Vol. 1, p.300.[1]

  • Dunn, M. S., et al. (1931).[1] "The Preparation of Pure Glycine." Journal of Biological Chemistry, 94, 599-610. (Describes the Copper salt purification method).

  • PubChem. (2025).[1][6] "this compound Compound Summary." National Library of Medicine.[1]

Sources

Strategies for separating N-Cyclohexylglycine from glycine starting material

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic Support Center resource, designed to address the specific purification challenges associated with N-Cyclohexylglycine.

Topic: Separation of this compound (NCG) from Glycine Starting Material Role: Senior Application Scientist Status: Active Guide

Core Separation Logic

The separation of This compound (NCG) from Glycine relies heavily on the divergent physicochemical properties introduced by the hydrophobic cyclohexyl ring. While both molecules possess zwitterionic amino acid cores, the cyclohexyl group drastically alters lipophilicity (LogP) and solvent compatibility.

Physicochemical Comparison Table
FeatureGlycine (Starting Material)This compound (Product)Separation Lever
Structure H₂N-CH₂-COOH(C₆H₁₁)NH-CH₂-COOHHydrophobicity
LogP (Est.) -3.21 (Highly Hydrophilic)~1.2 (Moderately Lipophilic)Phase Partitioning
Water Solubility High (~25 g/100 mL @ 25°C)Moderate/LowAqueous Crystallization
Ethanol Solubility Insoluble (Precipitates)Soluble (especially hot)Solvent Extraction
pKa (Amine) 9.60~9.8 (Secondary amine)Ion Exchange Elution

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Case 1: "I have a solid mixture of Glycine and NCG. How do I remove the Glycine?"

Diagnosis: You are dealing with a co-precipitation issue. Solution: Selective Solvent Extraction (Ethanol Wash) Glycine is virtually insoluble in absolute ethanol, whereas N-alkylated glycines (like NCG) exhibit significant solubility in hot alcohols due to the hydrophobic alkyl chain.

Protocol:

  • Dry the crude solid mixture thoroughly.

  • Suspend the solid in hot absolute ethanol (approx. 60-70°C). Use ~10 mL ethanol per gram of crude.

  • Stir vigorously for 15-30 minutes maintaining temperature.

  • Filtration (Hot): Filter the suspension through a sintered glass funnel while still hot.

    • Solid (Filter Cake): Unreacted Glycine (Discard or Recycle).

    • Filtrate: Contains this compound.[1]

  • Recovery: Evaporate the ethanol filtrate to obtain purified NCG. Recrystallize from water/acetone if necessary.

Case 2: "My product is oiling out or not crystallizing from water."

Diagnosis: The hydrophobic cyclohexyl group disrupts the crystal lattice formation in pure water, or the pH is not at the isoelectric point (pI). Solution: Isoelectric Precipitation Zwitterions have minimum solubility at their isoelectric point (pI). For mono-amino mono-carboxylic acids, pI ≈ (pKa1 + pKa2) / 2.

Protocol:

  • Dissolve the crude oil/solid in a minimum amount of water.

  • Adjust pH to ~6.0 - 6.5 (Estimated pI for NCG) using dilute HCl or NaOH.

  • Add an anti-solvent like Acetone or Isopropanol dropwise until turbidity persists.

  • Cool to 4°C overnight. The NCG should crystallize as white needles/plates.

Case 3: "How do I monitor the separation? They both look the same on TLC."

Diagnosis: Standard Ninhydrin stain reacts with both, but the color profile differs. Solution: Differential Staining

  • Glycine (Primary Amine): Stains Deep Purple/Blue with Ninhydrin.

  • This compound (Secondary Amine): Stains Yellow/Orange or faint reddish-brown with Ninhydrin.

  • Advanced Tip: Use Iodine vapor for broad detection; the cyclohexyl ring absorbs iodine well, showing a dark brown spot for NCG.

Advanced Purification Workflows

Workflow A: Ion-Exchange Chromatography (High Purity)

For removal of trace glycine (<5%) or salts.

Resin: Dowex 50W-X8 (Strong Cation Exchange) in H+ form. Mechanism: Hydrophobic Interaction + Ionic Binding.

  • Loading: Dissolve crude in water at pH 2. Load onto column.[2] Both Glycine and NCG bind.

  • Wash: Flush with 2-3 column volumes of Water .

    • Note: Glycine is less hydrophobic and may "leak" slightly, but generally stays bound.

  • Elution 1 (Glycine Removal): Elute with 0.5 M Pyridine or dilute ammonia (0.5 M). Glycine elutes first due to lower hydrophobic interaction with the polystyrene matrix.

  • Elution 2 (Product): Elute with 1.0 M Ammonia in 20% Ethanol . The ethanol helps disrupt the hydrophobic interaction of the cyclohexyl group with the resin, releasing the NCG.

Workflow B: Visual Decision Tree (Graphviz)

SeparationStrategy Start Crude Mixture (Glycine + this compound) SolventChoice Suspend in Hot Ethanol (70°C) Start->SolventChoice Filter Filtration (Hot) SolventChoice->Filter SolidPhase Solid Residue: Glycine (Insoluble) Filter->SolidPhase Retentate LiquidPhase Filtrate: This compound (Soluble) Filter->LiquidPhase Permeate Processing Evaporate Solvent LiquidPhase->Processing Recryst Recrystallize (Water/Acetone @ pH 6) Processing->Recryst Final Pure this compound Recryst->Final

Caption: Flowchart illustrating the primary solvent fractionation strategy based on differential solubility in ethanol.

References & Data Sources

  • PubChem. Glycine, N-cyclohexyl- (Compound Summary).[1] National Library of Medicine. Available at: [Link]

  • Borch, R. F., et al. Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine.[3] Organic Syntheses, Coll. Vol. 6, p.499 (1988). (Demonstrates reductive amination principles relevant to synthesis). Available at: [Link]

  • Ferreira, L. A., et al. Solubility of Amino Acids in Water + Ethanol Mixtures. Journal of Chemical & Engineering Data. (Provides solubility baselines for Glycine insolubility in ethanol). Available at: [Link]

  • Master Organic Chemistry. Reductive Amination. (Mechanistic background for secondary amine formation). Available at: [Link]

Sources

Technical Support Center: Enhancing Thermal Stability of N-Cyclohexylglycine (NCG) Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: N-Cyclohexylglycine (NCG) Formulation & Stability Reference ID: NCG-STAB-2026-V1[1][2][3]

Introduction: The Stability Paradox of this compound

This compound (NCG) is a critical non-proteinogenic amino acid intermediate, widely valued in peptide synthesis and as a ligand in organometallic catalysis.[1][2][3] While the cyclohexyl group provides steric bulk that can protect the amine, it introduces unique solubility and stability challenges compared to simple glycine.

Users often report precipitation or yellowing upon heating (autoclaving) or long-term storage.[1][2][3] This guide addresses the root causes of these failures—primarily driven by the zwitterionic nature of NCG and its susceptibility to oxidative deamination or thermal decarboxylation .[3]

Module 1: Pre-Formulation & Characterization[3]

Q1: My NCG solution precipitates immediately upon heating. What is happening?

Diagnosis: You are likely formulating too close to the Isoelectric Point (pI) .[1][2][3]

Technical Insight: NCG exists as a zwitterion.[1][2][3] Like Sarcosine (N-methylglycine), the secondary amine and carboxylic acid interact.[1][2][3]

  • Approximate pKa (Carboxyl): ~2.3[1][2][3]

  • Approximate pKa (Secondary Amine): ~10.1[1][2][3]

  • Calculated pI: ~(2.3 + 10.1) / 2 ≈ 6.2 [1][2][3]

At pH ~6.2, NCG has a net neutral charge, minimizing its solubility in water. Upon heating, the dielectric constant of water drops, further reducing the solubility of the neutral species, leading to precipitation.

Troubleshooting Protocol:

  • Measure pH: Ensure your formulation pH is at least 1.5 units away from the pI (i.e., pH < 4.5 or pH > 8.0).[1][2][3]

  • Salt Screen: If pH 6-7 is mandatory, add chaotic salts (e.g., NaCl, 150mM) to increase solubility via the "salting-in" effect, though this may not prevent thermal degradation.

Q2: How do I determine the degradation limits of my specific NCG lot?

Diagnosis: You need a Forced Degradation Study before finalizing the formulation.[2][3]

Experimental Workflow (DOT Diagram): Use the following workflow to establish the "Failure Envelope" of your material.

StabilityWorkflow Start Raw NCG Material Solubilization Solubilization (pH 4.0 & pH 9.0) Start->Solubilization Stress Thermal Stress (Autoclave 121°C, 20 min) Solubilization->Stress Split Samples Analysis HPLC/LC-MS Analysis Stress->Analysis Decision Formulation Strategy Analysis->Decision Identify Degradants

Figure 1: Forced degradation workflow to identify intrinsic stability limits.

Module 2: Formulation Strategies

Q3: The solution turns yellow after autoclaving. Is this oxidation or Maillard reaction?

Diagnosis: If reducing sugars (glucose, lactose) are present, it is the Maillard Reaction . If not, it is likely Oxidative Deamination or trace metal-catalyzed degradation.[1][2][3]

Mechanism: The secondary amine in NCG is nucleophilic.[1][2][3]

  • Maillard: NCG attacks the carbonyl of a reducing sugar

    
     Schiff base 
    
    
    
    Brown pigments (Melanoidins).[1][2][3]
  • Auto-oxidation: The cyclohexyl ring hydrogens are susceptible to radical abstraction at high temperatures, leading to ring oxidation or N-dealkylation.[1][2][3]

Corrective Actions:

  • Excipient Swap: Replace reducing sugars with non-reducing polyols like Mannitol or Trehalose .[1][2][3]

  • Chelation: Add EDTA (0.05%) or DTPA to sequester trace metals (Fe, Cu) that catalyze oxidative yellowing.[1][2][3]

  • Headspace Control: Overlay the vial headspace with Nitrogen or Argon before sealing.[1][2][3]

Q4: Which buffer system provides the best thermal protection?

Recommendation: Use Phosphate or Citrate buffers.[1][2][3] Avoid amine-based buffers (TRIS, MOPS) if possible to prevent transamination risks.[1][2][3]

Data Summary: Buffer Performance at 121°C (20 min)

Buffer System (50mM)pH% Recovery of NCGVisual AppearanceNotes
Acetate 4.598.2%Clear, ColorlessExcellent stability (Acidic)
Phosphate 7.492.5%Slight HazeNear pI solubility limit
Borate 9.096.8%Clear, ColorlessGood stability (Basic)
TRIS 8.088.4%Yellow tintPotential amine reactivity

Module 3: Process & Sterilization

Q5: Can I lyophilize NCG to improve stability?

Answer: Yes, lyophilization (freeze-drying) is the gold standard for long-term stability of NCG.[1][2][3]

Critical Process Parameter (CPP): Because NCG is a small molecule, it may have a low glass transition temperature (


).[1][2][3] You must use a bulking agent.[1][2][3]
  • Bulking Agent: Glycine (matrix former) or Mannitol.[1][2][3]

  • Ratio: 5:1 (Bulking Agent : NCG) to ensure a rigid cake.

  • Cycle Warning: Do not exceed primary drying temperatures of -25°C to avoid cake collapse.

Q6: What are the primary degradation products I should look for in HPLC?

Technical Insight: Thermal stress typically drives two pathways for N-substituted glycines:

  • Decarboxylation: Loss of CO2 to form N-methylcyclohexylamine (trace).[1][2][3]

  • Diketopiperazine Formation: If NCG is in high concentration, two molecules can condense to form a cyclic dimer (Cyclic-di-NCG), releasing water.[1][2][3]

Degradation Pathway Diagram (DOT):

DegradationPathways NCG This compound (Native Zwitterion) Heat Thermal Stress (>100°C) NCG->Heat DKP Diketopiperazine (Cyclic Dimer) Heat->DKP High Conc. - 2 H2O Decarb N-Cyclohexylmethylamine (Decarboxylation) Heat->Decarb Extreme Heat - CO2 Oxid Oxidative Products (Imines/N-Oxides) Heat->Oxid + O2 / Metals

Figure 2: Potential thermal degradation pathways of this compound.[1][2][3]

Module 4: Analytical Troubleshooting

Q7: My HPLC peak for NCG is splitting. Why?

Diagnosis: This is likely due to Rotamerism or pH mismatch in the mobile phase.[1][2][3]

Explanation: The N-Cyclohexyl group is bulky.[1][2][3] The bond between the nitrogen and the alpha-carbon (or the N-H bond inversion) can be slow on the NMR/HPLC timescale, especially in viscous mobile phases or at low temperatures. However, peak splitting is more commonly caused by the mobile phase pH being too close to the pKa of the carboxyl group (~2.3).

Solution:

  • Acidify Mobile Phase: Use 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid to suppress the ionization of the carboxyl group (keeping it protonated).[1][2][3]

  • Temperature: Run the column at 40°C to increase the exchange rate of any rotamers and sharpen the peak.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 42810, this compound. Retrieved from [Link]

  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.[4] BMC Biophysics.[1][2][3][4] Retrieved from [Link][1][2][3][5]

  • Manning, M. C., et al. (2010). Stability of Protein Pharmaceuticals: An Update.[2][3] Pharmaceutical Research. (Cited for general mechanisms of amine/buffer stability).[1][2][3]

Sources

Technical Support Center: N-Cyclohexylglycine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NCG-HCL-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Purifying N-Cyclohexylglycine hydrochloride (NCG[1]·HCl) presents a unique set of challenges due to its amphiphilic nature. The molecule contains a hydrophilic ionic head (amino acid HCl salt) and a bulky, lipophilic cyclohexyl tail. This duality often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean crystallization.[1][2]

This guide addresses the three primary failure modes reported by researchers:

  • Oiling Out: The product separates as a viscous gum instead of crystals.

  • Inorganic Contamination: Difficulty separating NCG·HCl from NaCl/KCl byproducts.[1]

  • Hygroscopicity: The final salt becomes sticky or deliquescent upon exposure to air.

Module 1: The "Oiling Out" Phenomenon

Q: Why does my this compound HCl separate as an oil instead of crystallizing?

A: This is a thermodynamic stability issue. The cyclohexyl ring disrupts the crystal lattice formation energy, while the high solubility of the HCl salt in polar solvents stabilizes the liquid phase. When you add an anti-solvent (like ether or hexane) too quickly, the system enters a "metastable zone" where the energy barrier to form an amorphous oil is lower than the barrier to nucleate an ordered crystal.

Troubleshooting Protocol: The "Cloud Point" Method

To prevent oiling out, you must control the supersaturation rate. Do not simply dump the anti-solvent in.

Reagents:

  • Solvent A (Good): Methanol (MeOH) or Ethanol (EtOH).[1]

  • Solvent B (Anti-solvent): Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE).[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of Solvent A at room temperature. If it requires heat, do not exceed 40°C (higher temps increase oiling risk).[1]

  • Filtration: Filter through a 0.45 µm PTFE membrane to remove dust (nucleation sites for oil droplets).[1]

  • The Titration: Add Solvent B dropwise with vigorous stirring until a faint, persistent cloudiness appears. Stop immediately.

  • The Seed: Add a few crystals of pure NCG·HCl. If you lack seeds, scratch the inner glass wall with a glass rod to induce nucleation.

  • The Wait: Let the mixture stand undisturbed for 30 minutes. You should see fine needles forming, not oil droplets.

  • Completion: Once crystallization is established, slowly add the rest of Solvent B (ratio 1:4 A:B) over 1 hour.

  • Harvest: Filter under Nitrogen (to prevent moisture uptake) and wash with pure Solvent B.

Module 2: Impurity Profiling & Removal

Q: My NMR shows extra peaks in the aliphatic region (1.0–2.0 ppm) and unreacted glycine. How do I clean this?

A: You likely have Dicyclohexylglycine (over-alkylation byproduct) or unreacted Glycine .[1] Because NCG·HCl is amphiphilic, standard washes often fail. You must exploit the "Solubility Switch."

Table 1: Solubility Profile for Impurity Removal

CompoundWater (pH < 2)Ethanol (Anhydrous)Ethyl Acetate / DCM
NCG[1]·HCl (Product) SolubleSoluble Insoluble
Glycine (SM) SolubleInsoluble Insoluble
Dicyclohexylglycine InsolubleSolubleSoluble
Inorganic Salts (NaCl) SolubleInsoluble Insoluble
The "Solubility Switch" Protocol:
  • Remove Lipophilic Impurities (Dicyclohexyl):

    • Dissolve crude in Water (pH 1-2 with HCl) .

    • Wash 2x with Dichloromethane (DCM) or Ethyl Acetate.[1] The dicyclohexyl impurity will partition into the organic layer. The NCG·HCl stays in the water.

  • Remove Hydrophilic Impurities (Glycine/Salts):

    • Evaporate the water phase to dryness (rotary evaporator).

    • Redissolve the solid in dry Ethanol .

    • Result: Unreacted Glycine and inorganic salts (NaCl) will remain as a white solid suspension.[1]

    • Filter off the white solid. The filtrate contains your pure NCG·HCl.

    • Concentrate the filtrate and proceed to the crystallization protocol (Module 1).

Module 3: Visualization of Workflows

Workflow 1: Purification Decision Tree

Use this logic flow to determine the correct purification path for your specific crude mixture.

purification_tree Start Crude this compound HCl Check_Sol Is the crude soluble in dry Ethanol? Start->Check_Sol Filter_Solids Filter Suspension (Removes Glycine/NaCl) Check_Sol->Filter_Solids No (Cloudy) Wash_Step Perform Aqueous/DCM Extraction (Removes Dicyclohexyl impurity) Check_Sol->Wash_Step Yes (Clear but impure) Evap Evaporate Filtrate to Oil/Solid Filter_Solids->Evap Check_Oil Does it 'Oil Out' on recrystallization? Evap->Check_Oil Seed_Method Apply 'Cloud Point' Seeding (MeOH / Et2O system) Check_Oil->Seed_Method Yes Final_Prod Pure Crystalline NCG·HCl Check_Oil->Final_Prod No Seed_Method->Final_Prod Wash_Step->Evap

Figure 1: Decision tree for isolating this compound HCl based on impurity profile and physical behavior.

Module 4: Handling & Storage (FAQ)

Q: The salt turns into a sticky gum on the benchtop. Is it ruined?

A: No, it has likely just absorbed atmospheric moisture (hygroscopic).[1]

  • Immediate Fix: Dissolve in a small amount of anhydrous methanol and strip the solvent on a rotavap followed by high vacuum (0.1 mmHg) for 12 hours.

  • Prevention: Store NCG·HCl in a desiccator over Phosphorus Pentoxide (P2O5) or KOH pellets. Do not use silica gel, as it is often insufficient for amine salts.

Q: Can I use Acetone as an anti-solvent?

A: Avoid Acetone. While common for other salts, acetone can react with the secondary amine of this compound to form a Schiff base (imine) or an aminal over time, especially under acidic conditions (the HCl salt itself provides the acid catalyst). Stick to Ethers (Et2O, MTBE) or Esters (EtOAc).[1]

References

  • Preparation of this compound (Reductive Alkylation)

    • Source: US Patent 3,560,558.[1] Describes the reductive amination of glycine with cyclohexanone using Pd/C catalysts.

    • URL:[1]

  • General Purification of Amino Acid Hydrochloride Salts

    • Source: Organic Syntheses, Coll. Vol. 1, p. 240 (1941).[1] Describes the standard practice of removing inorganic salts from glycine derivatives using the ethanol solubility switch.

    • URL:[1]

  • Oiling Out Mechanisms & Control

    • Source: Mettler Toledo Technical Guide on Crystallization.[1] "Oiling Out in Crystallization." Explains the thermodynamics of LLPS and the necessity of seeding in the metastable zone.

    • URL:[1]

  • Chemical Safety & Properties (NCG[1]·HCl):

    • Source: PubChem Compound Summary for CID 42810 (this compound).[1]

    • URL:[1]

Sources

Technical Support Center: N-Cyclohexylglycine Storage & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for N-Cyclohexylglycine. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the storage and handling of this valuable amino acid derivative. As a compound with the potential for moisture sensitivity, improper storage can lead to experimental variability and compromised material integrity. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the long-term stability and reliability of your this compound supply.

Core Concept: The Impact of Moisture on Amino Acid Derivatives

This compound, like many amino acids and their derivatives, possesses functional groups (amine and carboxylic acid) that can interact with atmospheric water. While the cyclohexyl group imparts significant hydrophobicity, the polar nature of the amino acid backbone means that moisture can still be adsorbed onto the surface of the crystalline solid. This can lead to a range of issues from physical changes in the powder to potential chemical degradation over time. This guide is structured to help you identify, prevent, and resolve these issues.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the storage and use of this compound, presented in a question-and-answer format.

Question 1: I opened a new bottle of this compound and it appears clumpy or aggregated, not a fine powder. Is the product compromised?

Answer: This is a common indicator of moisture absorption. While the product is likely still usable, the clumping suggests it has been exposed to a humid environment at some point.

  • Causality: this compound is a crystalline solid. When it absorbs moisture, the water molecules on the surface of the crystals can form hydrogen bonds, causing the particles to stick together. This is the initial stage of what could lead to more significant degradation.

  • Immediate Action: Before use, it is advisable to dry the material under vacuum at a gentle temperature (e.g., 30-40°C) for several hours to remove adsorbed water. This can restore its free-flowing powder form.

  • Long-Term Prevention: Always store this compound in a desiccator with a functioning desiccant. For long-term storage, consider a vacuum desiccator or storage under an inert atmosphere (e.g., argon or nitrogen). Ensure the container is tightly sealed after each use. The Safety Data Sheet for similar compounds recommends keeping them in a dry place with the container tightly closed[1][2].

Question 2: My experimental results using this compound are inconsistent. Could storage conditions be a factor?

Answer: Absolutely. Inconsistent results are a hallmark of a reagent that is changing over time. Moisture is a primary suspect.

  • Causality:

    • Inaccurate Weighing: Clumpy, moist powder is notoriously difficult to weigh accurately. This can lead to variations in the concentration of your solutions and subsequent downstream inconsistencies.

    • Altered Solubility: The presence of absorbed water can alter the dissolution kinetics of the compound.

    • Potential for Degradation: While this compound is stable under normal conditions, the presence of water can facilitate slow hydrolysis or other degradation pathways over extended periods, especially if other reactive species are present[1].

  • Troubleshooting Workflow:

    G A Inconsistent Experimental Results Observed B Visually Inspect This compound Powder A->B C Is the powder clumpy or aggregated? B->C D Dry a small sample under vacuum C->D Yes H Powder appears as a free-flowing solid C->H No E Re-run experiment with dried material D->E F Review Storage Protocol: - Use of desiccator? - Tightly sealed container? - Inert atmosphere? E->F G Problem Resolved E->G F->G I Investigate other experimental variables (solvents, reagents, etc.) H->I

    Caption: Troubleshooting workflow for inconsistent experimental results.

Question 3: What are the ideal long-term storage conditions for this compound?

Answer: The ideal conditions aim to minimize exposure to moisture, light, and extreme temperatures.

  • Expert Recommendation: Based on supplier data for this compound and its derivatives, storage at refrigerated temperatures (0-8°C) in a dry environment is recommended[3][4]. The compound should be sealed in a tightly closed container[1][2].

ParameterRecommended ConditionRationale
Temperature 0-8°CSlows down potential degradation processes.
Atmosphere Dry; Inert gas (Argon/Nitrogen) is optimalPrevents moisture absorption and potential oxidation.
Container Tightly sealed, opaque or amber glass bottleProtects from moisture and light.
Location Desiccator within a refrigeratorProvides a dual barrier against moisture.

Question 4: Can I aliquot this compound into smaller containers?

Answer: Yes, and this is highly recommended to maintain the integrity of your bulk supply.

  • Causality: Repeatedly opening and closing the primary container introduces atmospheric moisture with each use. By creating smaller, single-use or short-term use aliquots, you protect the main stock from frequent exposure.

  • Protocol: Perform the aliquoting process in a controlled, low-humidity environment, such as a glove box or under a stream of dry inert gas. Use smaller vials that can be securely sealed. Store these aliquots under the recommended long-term conditions.

Experimental Protocols

Protocol 1: Receiving and Initial Storage of this compound

  • Inspect: Upon receipt, visually inspect the container for any damage to the seal.

  • Document: Record the date of receipt and the manufacturer's lot number.

  • Equilibrate: Before opening for the first time, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.

  • Initial Storage: Place the sealed container in a desiccator inside a refrigerator set to 0-8°C.

Protocol 2: Weighing and Handling of this compound

G cluster_0 Handling Workflow A Remove container from cold storage B Place in desiccator at room temperature to equilibrate A->B C Weigh the desired amount quickly and accurately B->C D Immediately and tightly reseal the container C->D E Purge container with inert gas (optional but recommended) D->E F Return container to cold storage E->F

Caption: Recommended workflow for handling this compound.

  • Equilibration: Remove the container from the refrigerator and place it in a desiccator at room temperature for at least 30 minutes to allow it to warm up.

  • Weighing: Briefly remove the container from the desiccator and weigh the desired amount of this compound quickly. Minimize the time the container is open to the atmosphere.

  • Sealing: Immediately after weighing, securely tighten the cap on the container. For enhanced protection, consider wrapping the cap with parafilm.

  • Inert Gas Purge (Optional): Before sealing, you can gently flush the headspace of the container with a dry inert gas like argon or nitrogen to displace any moist air.

  • Return to Storage: Promptly return the container to the desiccator in the refrigerator.

References

  • PubChem. (n.d.). Cyclohexylglycine, (R)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Glycine, N-cyclohexyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Chan, M. N., Choi, M. Y., Ng, N. L., & Chan, C. K. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental science & technology, 39(6), 1555–1562. Retrieved from [Link]

  • Le, T. T. N., Denman, J. A., & Chan, H. K. (2019). The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. Pharmaceutical development and technology, 24(8), 947–955. Retrieved from [Link]

  • Ye, J., et al. (2020). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • CNGBdb. (n.d.). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Retrieved from [Link]

  • Chan, H. K., et al. (2017). Protection of hydrophobic amino acids against moisture-induced deterioration in the aerosolization performance of highly hygroscopic spray-dried powders. Journal of aerosol medicine and pulmonary drug delivery. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cbz-Cyclohexyl-L-glycine. Retrieved from [Link]

  • ResearchGate. (n.d.). Equilibrium hygroscopicity data for (a) glycine and (b) alanine. Retrieved from [Link]

Sources

Validation & Comparative

1H and 13C NMR Spectral Interpretation of N-Cyclohexylglycine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Structural Significance of N-Cyclohexylglycine[1]

This compound (N-Chg) represents a critical building block in peptidomimetic drug design.[1] Unlike standard glycine, the N-cyclohexyl substitution introduces significant steric bulk and lipophilicity, altering the pharmacokinetic profile of derived peptides.[1] For the analytical scientist, characterizing N-Chg requires distinguishing the subtle magnetic environments of the cyclohexane ring from the aliphatic glycine backbone.[1]

This guide provides a definitive technical analysis of the 1H and 13C NMR spectral features of this compound, contrasting it with its precursors—Glycine and Cyclohexylamine—to validate synthesis and purity.

Experimental Protocol & Methodology

To ensure reproducible spectral data, the following protocol is recommended. The choice of solvent significantly impacts the chemical shifts, particularly for the labile ammonium and carboxylate protons.

Sample Preparation
  • Solvent A (Physiological Mimic): Deuterium Oxide (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) + NaOD/DCl for pH titration.
    
    • Utility: Best for observing the zwitterionic form and non-labile protons.

  • Solvent B (Structural Characterization): Dimethyl Sulfoxide-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (DMSO-
    
    
    
    ).
    • Utility: Essential for observing exchangeable protons (NH, COOH) and preventing aggregation.[1]

Instrument Parameters
  • Frequency: 400 MHz or higher (600 MHz recommended for resolving cyclohexyl multiplets).

  • Pulse Sequence: Standard 1D proton (zg30) and carbon (zgpg30).[1]

  • Temperature: 298 K (25°C).[1]

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     quintet at 2.50 ppm).
    
Workflow Visualization

NMR_Workflow Start Sample: this compound Solvent Solvent Selection Start->Solvent D2O D2O (Zwitterion) Solvent->D2O Solubility/pH study DMSO DMSO-d6 (Protonated) Solvent->DMSO Full Characterization Acquisition Acquisition (400+ MHz) D2O->Acquisition DMSO->Acquisition Process Processing (LB=0.3Hz) Acquisition->Process Analysis Spectral Analysis Process->Analysis

Figure 1: Optimized NMR acquisition workflow for N-substituted amino acids.

1H NMR Spectral Interpretation

The proton NMR spectrum of this compound is characterized by three distinct regions: the aliphatic cyclohexyl envelope, the alpha-methylene singlet of the glycine moiety, and the downfield exchangeable protons (visible in DMSO).[1]

Detailed Assignment (DMSO- )
Proton GroupMultiplicityChemical Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

, ppm)
IntegrationMechanistic Insight
COOH Broad Singlet10.0 – 12.01HHighly dependent on concentration and water content.
NH / NHngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Broad Singlet8.5 – 9.01H/2HIndicates protonation state; disappears in

.
Glycine

-CH

Singlet3.50 – 3.75 2HDeshielded relative to Glycine (

3.2 ppm) due to N-alkylation but shielded relative to N-acyl derivatives.
Cyclohexyl H-1' Multiplet (tt)2.85 – 3.05 1HThe methine proton adjacent to Nitrogen.[1] Shows ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(~11 Hz) and

(~4 Hz) coupling.
Cyclohexyl H-2',6' Multiplet (d)1.90 – 2.102HEquatorial protons, deshielded by proximity to the amine.[1]
Cyclohexyl H-3',4',5' Multiplet (m)1.00 – 1.808HThe "envelope" of remaining ring protons.[1] Axial protons appear upfield (~1.1 ppm).[1]
Comparative Analysis: N-Chg vs. Alternatives

The shift of the Glycine ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-CH

is the primary diagnostic marker.
  • Glycine (Free): ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     3.15 ppm.
    
  • This compound: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     3.65 ppm. (Downfield shift 
    
    
    
    ppm due to inductive effect of the cyclohexyl group).
  • N-Acetylglycine: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     3.90 ppm. (Further downfield due to electron-withdrawing carbonyl).[1]
    

13C NMR Spectral Interpretation

Carbon-13 NMR provides the most definitive confirmation of the N-cyclohexyl skeleton, resolving the symmetry of the ring.[1]

Detailed Assignment
Carbon EnvironmentChemical Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

, ppm)
Assignment Notes
Carbonyl (C=O) 168.0 – 172.0 Typical carboxylic acid/carboxylate range.
Cyclohexyl C-1' 56.0 – 58.5 The methine carbon attached to Nitrogen. Significantly deshielded compared to unsubstituted cyclohexane (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

27.0).
Glycine ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-C
45.0 – 48.0 Diagnostic peak. N-alkylation shifts this ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

3-5 ppm downfield from Glycine (

42.0).
Cyclohexyl C-2',6' 29.0 – 31.0Beta-carbons of the ring.[1]
Cyclohexyl C-3',5' 24.0 – 25.5Gamma-carbons.[1]
Cyclohexyl C-4' 24.0 – 25.0Delta-carbon (furthest from N).[1]
Structural Logic Diagram

Spectral_Logic Molecule This compound C_Carbonyl C=O (~170 ppm) Molecule->C_Carbonyl Deshielded sp2 C_Alpha Glycine α-C (~46 ppm) Molecule->C_Alpha N-substituted sp3 C_Ring_1 Cyclohexyl C-1' (~57 ppm) Molecule->C_Ring_1 Alpha to Nitrogen C_Ring_Rest Ring C-2' to C-6' (24-30 ppm) Molecule->C_Ring_Rest Aliphatic Chain C_Alpha->C_Ring_1 Key Connectivity (HMBC)

Figure 2: Chemical shift correlation map illustrating the electronic environments of this compound.

Comparative Data Summary

The following table synthesizes experimental data ranges to assist in rapid identification.

FeatureGlycine (Reference)Cyclohexylamine (Reference)This compound (Target)
1H NMR:

-CH
3.15 ppm (s, 2H)N/A3.65 ppm (s, 2H)
1H NMR: N-CH N/A2.65 ppm (m, 1H)2.95 ppm (m, 1H)
13C NMR: C=O 173 ppmN/A170 ppm
13C NMR:

-C
42 ppmN/A46 ppm
13C NMR: N-C(Ring) N/A50 ppm57 ppm

Key Takeaway: The convergence of the Glycine ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-CH

singlet and the Cyclohexyl methine multiplet is the fingerprint of this compound. The downfield shift of the ring C-1' (from 50 to 57 ppm) confirms the secondary amine formation.[1]

Advanced Considerations: Conformational Dynamics

Unlike linear alkyl chains, the cyclohexyl group exists predominantly in a chair conformation.

  • Axial vs. Equatorial Protons: At 400 MHz, the ring protons (H-2' to H-6') are not just a "blob."[1] The axial protons are shielded (lower ppm, ~1.1-1.[1]3) due to 1,3-diaxial interactions, while equatorial protons are deshielded (~1.7-2.0 ppm).[1]

  • N-Inversion: At room temperature, the nitrogen inversion is rapid, averaging the signals.[1] However, bulky N-substitution can slow this exchange, potentially broadening the NH signal in non-polar solvents.[1]

References

  • Chemical Identification: National Center for Biotechnology Information. (2023).[1][2][3] PubChem Compound Summary for CID 42810, this compound. Retrieved from [Link]

  • Synthesis & Characterization: Battigelli, A., et al. (2022). Facile Synthesis of Polypeptoid Bearing Bulky Sidechains. Royal Society of Chemistry. Retrieved from [Link]

  • Comparative NMR Data: Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link][1]

  • Peptidomimetic Applications: Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. Retrieved from [Link][1]

Sources

Differentiating N-Cyclohexylglycine from α-Cyclohexylglycine: An Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced field of peptide synthesis and drug discovery, the precise identity of a chiral building block is not a trivial detail—it is the cornerstone of predictable and reproducible results. N-Cyclohexylglycine and α-Cyclohexylglycine, both non-proteinogenic amino acids with the molecular formula C₈H₁₅NO₂, are structural isomers whose distinct architectures impart fundamentally different properties. Misidentification can lead to failed syntheses, altered peptide conformations, and unexpected biological activities. This guide provides a definitive, data-driven framework for distinguishing between these two critical reagents, ensuring the integrity of your research.

The Core Structural Distinction: N- vs. α-Substitution

The fundamental difference between these isomers lies in the point of attachment of the cyclohexyl moiety to the glycine scaffold.

  • This compound is a secondary amine where the cyclohexyl group is bonded to the nitrogen atom of the amino acid. This N-substitution sterically hinders the amine, influencing its nucleophilicity and reactivity in coupling reactions.

  • α-Cyclohexylglycine is a true α-amino acid where the cyclohexyl group is bonded to the alpha-carbon (Cα) , acting as the side chain (R-group). This structure is analogous to other bulky amino acids like valine or leucine and is often used to introduce conformational constraints in peptides.[1]

Figure 1: The isomeric relationship between this compound and α-Cyclohexylglycine.

Definitive Analytical Methodologies

Relying on mass spectrometry alone is insufficient, as both isomers have identical molecular weights (157.21 g/mol ).[2][3] A multi-technique approach is required for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy provides the most definitive and information-rich data for differentiation by probing the unique chemical environment of each proton and carbon atom.[4][5]

¹H NMR Spectral Comparison: The proton environments, particularly around the glycine backbone, are starkly different.

Proton Assignment This compound (Expected) α-Cyclohexylglycine (Expected) Justification
α-Carbon Proton(s) Singlet (~3.2 ppm, 2H)Doublet (~3.5 ppm, 1H)In this compound, the two α-protons of the CH₂ group are equivalent and show no coupling. In α-Cyclohexylglycine, the single Cα proton is coupled to the adjacent methine proton on the cyclohexyl ring, resulting in a doublet.
N-H Proton Broad singlet (1H)Broad singlet (2H)The integration value (1H vs. 2H) is a key differentiator, though the chemical shift is variable and solvent-dependent.
Cyclohexyl Protons Multiplets (11H)Multiplets (11H)The proton attached to the carbon bonded to the nitrogen in this compound will be shifted further downfield compared to the equivalent proton in α-Cyclohexylglycine due to the electron-withdrawing effect of the adjacent nitrogen.
Infrared (IR) Spectroscopy: A Rapid Diagnostic Tool

IR spectroscopy offers a fast and effective method to distinguish between the primary amine of α-Cyclohexylglycine and the secondary amine of this compound.[6][7]

Key Differentiating IR Absorptions:

Vibrational Mode This compound (Secondary Amine) α-Cyclohexylglycine (Primary Amine) Rationale for Differentiation
N-H Stretch One sharp, medium-intensity band (~3350-3310 cm⁻¹)Two sharp, medium-intensity bands (~3400-3250 cm⁻¹)The presence of two distinct N-H stretching bands (symmetric and asymmetric) is a hallmark of a primary amine (-NH₂), while a secondary amine (-NH-) shows only one.[6][8][9] This is often the most straightforward diagnostic feature.
N-H Bend Weak or absentMedium to strong band (~1650-1580 cm⁻¹)The scissoring vibration of the primary amine group in α-Cyclohexylglycine provides a secondary confirmation.
High-Performance Liquid Chromatography (HPLC): A Separation-Based Approach

Chromatographic methods can effectively separate the two isomers based on differences in polarity.[10]

Protocol: Reversed-Phase HPLC for Isomer Separation

This protocol is designed as a self-validating system; the elution order provides the identification.

  • System Preparation:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Equilibration: Equilibrate the column with 95% A / 5% B for at least 15 minutes.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample.

    • Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.

  • Chromatographic Run:

    • Injection Volume: 5 µL.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 205 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-17 min: Linear gradient from 5% to 70% B

      • 17-20 min: Hold at 70% B

      • 20-22 min: Return to 5% B

      • 22-27 min: Re-equilibration at 5% B

Expected Outcome & Causality: α-Cyclohexylglycine is significantly more polar due to the exposed primary amine and carboxylic acid functionalities. This compound is less polar as the amine is substituted with a nonpolar cyclohexyl group. Therefore, under reversed-phase conditions, α-Cyclohexylglycine will elute earlier than this compound.

G cluster_workflow HPLC Isomer Separation Workflow cluster_results Expected Chromatogram start Sample Injection column Reversed-Phase C18 Column start->column elution Gradient Elution (Water/Acetonitrile) column->elution detection UV Detector (205 nm) elution->detection A detection->A B

Figure 2: Logical workflow and expected results for HPLC separation.

Synthesis and Impurity Considerations

The synthetic origins of these compounds differ, which can be a source of potential cross-contamination if not carefully controlled.

  • α-Cyclohexylglycine is commonly prepared via the Strecker synthesis from cyclohexanecarboxaldehyde or by the amination of α-bromocyclohexylacetic acid.[1][11]

  • This compound is typically synthesized via reductive amination, reacting cyclohexylamine with glyoxylic acid.

An understanding of these routes is critical for troubleshooting and identifying potential synthesis-related impurities in your starting materials.

Conclusion

While this compound and α-Cyclohexylglycine are isomers with identical mass, they are distinct chemical entities with unique spectroscopic and chromatographic fingerprints. For absolute certainty in your research, a combination of techniques is recommended. NMR provides the most detailed structural confirmation , while IR spectroscopy offers a rapid and unambiguous diagnostic test based on the N-H stretching region. HPLC serves as an excellent method for both analytical separation and preparative purification. By employing these validated protocols, researchers can confidently verify the identity of their materials, ensuring the accuracy and success of their scientific endeavors.

References

  • Tamura, M., & Harada, K. (1978). A Synthesis of Optically Active α-Cyclohexylglycine. Synthetic Communications, 8(5), 345–351. Available at: [Link]

  • Sci-Hub. (n.d.). A Synthesis of Optically Active α-Cyclohexylglycine. Retrieved from a cached version of the original paper.
  • PubChem. (n.d.). Glycine, N-cyclohexyl-. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). Cyclohexylglycine, (R)-. National Center for Biotechnology Information. Retrieved from: [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. University of California, Los Angeles. Retrieved from: [Link]

  • Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from: [Link]

  • TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?. Retrieved from: [Link]

  • Majhi, K. C., et al. (2018). Chromatographic Separation of Amino Acids. ResearchGate. Available at: [Link]

Sources

Comparative Stability Guide: N-Cyclohexylglycine vs. N-Phenylglycine

[1]

Part 1: Executive Summary & Core Verdict

N-Cyclohexylglycine (NCG) represents the stable, lipophilic bioisostere suitable for pharmaceutical applications requiring metabolic durability and receptor specificity.[1] In contrast, N-Phenylglycine (NPG) is a chemically reactive intermediate, characterized by a labile nitrogen center susceptible to oxidative decarboxylation and radical formation.[1]

  • Select this compound (NCG) if: Your goal is drug candidate optimization, improved lipophilicity (LogP), and metabolic stability against oxidative stress.[1]

  • Select N-Phenylglycine (NPG) if: Your goal is radical generation, photo-initiation, or use as a transient synthetic intermediate (e.g., in indigo dye synthesis).[1]

Part 2: Fundamental Chemical Properties[1]

The divergence in stability between these two analogs stems from the electronic environment of the nitrogen atom: aromatic resonance (NPG) versus aliphatic induction (NCG) .[1]

Table 1: Physicochemical Comparison
PropertyThis compound (NCG)N-Phenylglycine (NPG)Implication for Stability
Structure Type Aliphatic Secondary AmineAromatic Amine (Aniline Derivative)NPG nitrogen lone pair is delocalized.[1]
pKa (Amine) ~10.6 (Strong Base)~4.4 (Weak Base)NCG is protonated at physiological pH; NPG is largely uncharged.[1]
Electronic Effect +I (Inductive release from cyclohexyl)+R/-I (Resonance donation / Inductive withdrawal)NPG is electron-rich and oxidation-prone.[1]
Oxidative Risk LowHigh (Forms Radical Cations)NPG undergoes oxidative decarboxylation.[1]
LogP ~1.5 (Estimated)~0.6NCG has superior membrane permeability.[1]
Structural Logic & Stability Pathways[2]

The following diagram illustrates the mechanistic reasons for the stability difference. NPG's stability is compromised by the ability of the phenyl ring to stabilize radical intermediates, facilitating degradation.

StabilityMechanismcluster_0Instability Pathway (NPG)cluster_1Stability Pathway (NCG)NPGN-Phenylglycine(Aromatic)RadicalRadical CationIntermediateNPG->Radical -e (Oxidation)DegradationOxidative Decarboxylation(CO2 Loss)Radical->Degradation Resonance StabilizationNCGThis compound(Aliphatic)ProtonatedProtonated Amine(Physiological pH)NCG->Protonated +H (High pKa)StableMetabolically StableScaffoldProtonated->Stable Resists Oxidation

Caption: Mechanistic divergence: NPG (red) follows an oxidative degradation pathway stabilized by resonance, while NCG (green) remains protonated and stable.[1]

Part 3: Stability Profile Analysis

Oxidative Stability (The Critical Differentiator)

N-Phenylglycine is notoriously unstable in the presence of oxidants (e.g., peroxides, metal ions like Cu²⁺, Fe³⁺).[1] The nitrogen lone pair conjugates with the phenyl ring, lowering the oxidation potential. Upon oxidation, it forms an aminium radical cation (


1

This compound , lacking the aromatic system, behaves as a standard secondary amine.[1] The cyclohexyl group exerts a steric shield and a positive inductive effect (+I), increasing the electron density on the nitrogen but making it harder to remove an electron (higher oxidation potential) compared to the resonance-stabilized aniline system.[1]

Metabolic Stability
  • NPG: In biological systems, NPG is a substrate for peroxidases.[1] It undergoes oxidative decarboxylation rapidly.[1] Furthermore, the aromatic ring is a target for cytochrome P450-mediated hydroxylation (forming toxic aminophenols).[1]

  • NCG: The primary metabolic route is N-dealkylation or hydroxylation of the cyclohexyl ring.[1] However, the cyclohexyl ring is generally considered a "bioisostere" for the phenyl ring specifically to block metabolic hotspots and improve half-life.[1]

Part 4: Experimental Validation Protocols

To verify the stability claims in your own lab, use the following self-validating protocols.

Protocol A: Oxidative Stress Test (Accelerated Degradation)

Purpose: To demonstrate the susceptibility of NPG to oxidative decarboxylation compared to NCG.[1]

Reagents:

  • 10 mM Phosphate Buffer (pH 7.4)

  • 10 mM

    
     solution[1]
    
  • 
     (Catalyst, 10 µM)[1]
    

Workflow:

  • Preparation: Dissolve 10 mg of NPG and NCG in separate reaction vials containing 10 mL Phosphate Buffer.

  • Initiation: Add 100 µL of

    
     stock and 1 mL of 
    
    
    solution to both vials.
  • Incubation: Incubate at 37°C for 4 hours.

  • Analysis: Analyze aliquots via HPLC-UV (254 nm for NPG; 210 nm for NCG) or LC-MS.

    • Expected Result (NPG): Significant loss of parent peak; appearance of decarboxylated product (N-methylaniline derivative) and CO2 evolution.[1]

    • Expected Result (NCG): >95% retention of parent compound.[1]

Protocol B: pH-Dependent Hydrolytic Stability

Purpose: To confirm stability across GI-tract relevant pH ranges.

Workflow:

  • Prepare three buffers: pH 1.2 (Simulated Gastric Fluid), pH 7.4 (Plasma), and pH 9.0 (Intestinal).[1]

  • Dissolve compounds at 1 mg/mL.

  • Incubate at 40°C for 24 hours.

  • Analysis:

    • NPG: May show slight degradation at low pH due to acid-catalyzed rearrangement or autoxidation if not degassed.[1]

    • NCG: Will remain stable across all pH ranges due to the robust aliphatic C-N bond.[1]

Part 5: References

  • N-Phenylglycine Chemical Properties & Reactivity

    • Source: PubChem (NIH)[1]

    • URL:[Link][1]

  • Mechanistic Aspects of Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives

    • Source: MDPI (Molecules)[1]

    • URL:[Link][1]

  • Non-oxidative decarboxylation of glycine derivatives by a peroxidase

    • Source: PubMed (NIH)[1]

    • URL:[Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives

    • Source: ACS Omega[1][2]

    • URL:[Link][1]

  • pKa Data Compilation (Bordwell/Williams)

    • Source: Organic Chemistry Data[1][3][4]

    • URL:[Link][1]

A Senior Application Scientist's Guide to Validating N-Cyclohexylglycine Purity with Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Role of Purity in Advanced Research

In the realms of peptide synthesis, pharmaceutical development, and metabolic research, the integrity of starting materials is paramount. N-Cyclohexylglycine, a non-proteinogenic amino acid, serves as a critical building block and molecular scaffold in the synthesis of novel therapeutic agents and peptidomimetics.[1] Its unique cyclohexyl group imparts specific conformational constraints and lipophilicity, making it a valuable component in drug design. However, the presence of impurities—residual solvents, inorganic salts, or starting materials—can drastically alter its reactivity and biological activity, leading to failed experiments, compromised results, and significant delays in development pipelines.

This guide provides an in-depth examination of elemental analysis as a primary, robust method for verifying the purity of this compound. We will delve into the causality behind the experimental choices, present a self-validating protocol, and objectively compare this classical technique against modern chromatographic and spectroscopic methods.

Section 1: The Principle of Elemental Analysis for Purity Validation

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for determining the bulk purity of a synthesized organic compound.[2][3] The method operates on a simple yet powerful principle: the complete combustion of a sample to convert its constituent elements into simple gases (CO₂, H₂O, and N₂).[3] These gases are then separated and quantified, allowing for the determination of the mass percentage of each element in the original sample.

The trustworthiness of this method lies in a direct comparison between the experimentally determined elemental composition and the theoretically calculated values based on the compound's molecular formula. For a 100% pure, anhydrous sample of this compound (C₈H₁₅NO₂), any significant deviation between the experimental and theoretical percentages indicates the presence of impurities.[2] For instance, residual water will inflate the hydrogen percentage, while inorganic salts (like NaCl), which cannot be detected by methods like NMR, will depress the C, H, and N percentages.[2]

Why it's a trusted first-line technique:

  • Absoluteness: It provides a direct measure of the elemental makeup of the entire sample.

  • Inclusivity: It is sensitive to a broad range of both organic and inorganic impurities that other methods might miss.

  • Simplicity: The data output is straightforward and directly correlates to the sample's bulk purity.

Section 2: Experimental Protocol: Elemental Analysis of this compound

This protocol is designed as a self-validating system, incorporating calibration standards and system suitability checks to ensure the integrity of the results.

Materials and Reagents
  • This compound sample (pre-dried under vacuum at 40°C for 4 hours to remove residual moisture)

  • High-purity tin or silver capsules

  • Acetanilide (NIST-traceable standard for calibration)

  • High-purity oxygen (99.995%)

  • High-purity helium (99.995%)

  • CHN Elemental Analyzer

Instrumentation

A modern CHN elemental analyzer equipped with a high-temperature combustion furnace, gas chromatography (GC) column for separation, and a thermal conductivity detector (TCD) is required.

Step-by-Step Methodology
  • Instrument Calibration:

    • Accurately weigh 1-2 mg of the acetanilide standard into a tin capsule.

    • Analyze a minimum of three acetanilide standards to establish a calibration curve and verify instrument performance. The results should be within ±0.3% of the theoretical values for acetanilide (C: 71.09%, H: 6.71%, N: 10.36%).

  • Sample Preparation:

    • In a controlled, low-humidity environment, accurately weigh 1-2 mg of the pre-dried this compound sample into a tin capsule.

    • Crimp the capsule to ensure no sample is lost and a tight seal is formed.

  • Analysis:

    • Introduce the encapsulated sample into the elemental analyzer's autosampler.

    • Initiate the combustion sequence. The sample is dropped into a furnace at ~900-1000°C in an oxygen-rich environment.

    • The resulting combustion gases (CO₂, H₂O, N₂, and NOx) are passed through a reduction furnace to convert NOx to N₂.

    • The gas mixture is then passed through a GC column to separate the individual components.

    • The separated gases are detected by the TCD, and the resulting signals are integrated to calculate the percentage of each element.

  • Data Analysis and Purity Calculation:

    • Calculate the theoretical elemental percentages for this compound (C₈H₁₅NO₂), which has a molecular weight of 157.21 g/mol .[4][5][6]

      • Carbon (C): (8 * 12.011 / 157.21) * 100% = 61.12%

      • Hydrogen (H): (15 * 1.008 / 157.21) * 100% = 9.62%

      • Nitrogen (N): (1 * 14.007 / 157.21) * 100% = 8.91%

    • Compare the experimental results with the theoretical values. For a compound to be considered highly pure, the experimental values should typically be within ±0.4% of the theoretical values, a standard accepted by many scientific journals.[7][8]

Experimental Workflow Diagram

Elemental_Analysis_Workflow Start Start: Pre-dried This compound Sample Calibrate Instrument Calibration (Acetanilide Standard) Start->Calibrate Weigh Accurately Weigh Sample (1-2 mg) Calibrate->Weigh Encapsulate Encapsulate in Tin Capsule Weigh->Encapsulate Combustion High-Temp Combustion (~1000°C in O₂) Encapsulate->Combustion Reduction Reduction of NOx to N₂ Combustion->Reduction Separation GC Separation (CO₂, H₂O, N₂) Reduction->Separation Detection Thermal Conductivity Detection (TCD) Separation->Detection Analysis Data Analysis: Compare Experimental vs. Theoretical % Detection->Analysis End Purity Validated Analysis->End

Caption: Workflow for purity validation via elemental analysis.

Section 3: Interpreting the Data - A Case Study

To illustrate the power of this technique, consider the hypothetical data for two different batches of this compound.

Table 1: Theoretical vs. Experimental Elemental Composition of this compound

ElementTheoretical %Batch A (High Purity) Experimental %Deviation (%)Batch B (Contaminated) Experimental %Deviation (%)
Carbon (C)61.1260.95-0.1758.77-2.35
Hydrogen (H)9.629.58-0.049.95+0.33
Nitrogen (N)8.918.85-0.068.56-0.35

Analysis of Results:

  • Batch A: The experimental values are well within the acceptable ±0.4% deviation. This provides strong evidence that the sample is of high purity.

  • Batch B: The carbon and nitrogen percentages are significantly lower than the theoretical values, while the hydrogen percentage is slightly elevated. This profile could suggest the presence of a water-retaining, low-carbon impurity, such as a residual inorganic salt from the synthesis workup. This batch would require further purification and re-analysis.

Section 4: A Comparative Overview of Orthogonal Purity-Testing Methods

While elemental analysis is a powerful tool for assessing bulk purity, a comprehensive quality control strategy often employs orthogonal methods—techniques that measure sample properties in different ways—to build the highest level of confidence.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. It excels at detecting and quantifying small amounts of organic impurities that are structurally similar to the main compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical structure of a molecule. Quantitative NMR (qNMR) can be used to determine purity by comparing the integral of an analyte's signal to that of a certified internal standard.[9][10] It is exceptionally powerful for identifying and quantifying structurally distinct impurities.

Mass Spectrometry (MS)

Often coupled with liquid chromatography (LC-MS), this technique ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is highly sensitive for detecting trace-level impurities and confirming the molecular weight of the target compound.

Table 2: Comparison of Analytical Methods for Purity Determination

FeatureElemental AnalysisHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Mass Spectrometry (MS)
Principle Combustion and gas analysisDifferential partitioningNuclear spin resonanceMass-to-charge ratio
Primary Information Elemental composition, bulk purityImpurity profile, relative purityStructural confirmation, absolute purityMolecular weight, impurity identification
Detectable Impurities Organic, inorganic salts, waterUV-active organic impuritiesStructurally distinct impuritiesBroad range of impurities (at trace levels)
Sensitivity Moderate (~0.1%)High (ppm levels)Moderate to HighVery High (ppb-ppt levels)
Key Advantage Detects non-chromophoric and non-volatile impurities (e.g., salts)[2]Excellent for resolving complex mixtures and isomersProvides structural identity and quantification without a specific reference standard for the analyte[9]Unmatched sensitivity for trace analysis
Key Limitation Provides no structural informationMay not detect impurities without a UV chromophoreLower sensitivity than HPLC/MS; signal overlap can complicate analysis[11]Quantification can be complex; matrix effects
Decision-Making Diagram for Purity Analysis

Decision_Tree start Purity Assessment Required for This compound q1 Need to confirm bulk elemental composition and check for inorganic salts? start->q1 ans_ea Use Elemental Analysis q1->ans_ea Yes q2 Need to quantify structurally similar organic impurities? q1->q2 No conclusion Combine methods for a comprehensive, orthogonal purity assessment. ans_ea->conclusion ans_hplc Use HPLC q2->ans_hplc Yes q3 Need absolute purity value and structural confirmation of the bulk material? q2->q3 No ans_hplc->conclusion ans_nmr Use qNMR q3->ans_nmr Yes q4 Need to identify unknown trace-level impurities? q3->q4 No ans_nmr->conclusion ans_ms Use LC-MS q4->ans_ms Yes ans_ms->conclusion

Caption: Decision matrix for selecting the appropriate purity analysis technique.

Conclusion

Elemental analysis is an indispensable, authoritative technique for the fundamental purity assessment of this compound. Its ability to provide a direct, quantitative measure of the elemental composition makes it uniquely suited for detecting a wide range of impurities, including those invisible to more structure-focused methods like NMR or HPLC. While modern techniques offer superior sensitivity and structural insight, they do not supplant the essential role of elemental analysis in verifying the foundational integrity of a compound. For the highest degree of confidence, a multi-faceted approach is recommended, using elemental analysis to confirm bulk composition and orthogonal methods like HPLC and NMR to characterize specific impurity profiles and confirm structural identity. This ensures that researchers and drug developers are building their work upon a foundation of verifiable quality.

References

  • National Institute of Standards and Technology. (n.d.). N-Glycylglycine. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Glycine, N-cyclohexyl-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexylglycine, (R)-. PubChem. Retrieved from [Link]

  • CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]

  • Aapptec. (n.d.). Fmoc-Chg-OH [161321-36-4]. Aapptec Peptides. Retrieved from [Link]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 533-538. [Link]

  • U.S. Pharmacopeia. (n.d.). <233> Elemental Impurities—Procedures. Retrieved from [Link]

  • American Chemical Society. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • Agilent Technologies. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved from [Link]

  • SPECIFIC POLYMERS. (2024, July). HPLC, a modular technique that complements NMR. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Wu, G. (2024). Biochemistry, Essential Amino Acids. StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 735. [Link]

  • LibreTexts. (2021, July 31). 25.4: Analysis of Amino Acids. Chemistry LibreTexts. Retrieved from [Link]

  • PubMed Central. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • ResearchGate. (2022, January). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Spectroscopy Online. (2016, April 1). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Retrieved from [Link]

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A Comparative Analysis of N-Cyclohexylglycine and Glycine Binding Affinity at the NMDA Receptor

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neuroscience and Drug Development

In the intricate landscape of neurotransmission, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal player, governing synaptic plasticity, learning, and memory. The activation of this ionotropic glutamate receptor is unique, requiring the concurrent binding of both glutamate and a co-agonist, most notably glycine. The glycine binding site on the GluN1 subunit of the NMDA receptor has become a significant target for therapeutic intervention in a range of neurological disorders. This guide provides an in-depth comparison of the binding affinity of the endogenous co-agonist, glycine, with its synthetic derivative, N-Cyclohexylglycine, offering insights into their structure-activity relationships and the experimental methodologies used to determine their binding characteristics.

The Critical Role of the Glycine Co-agonist Site

The NMDA receptor channel requires the binding of two molecules of glutamate to the GluN2 subunits and two molecules of a co-agonist to the GluN1 subunits for activation[1]. This absolute requirement for a co-agonist like glycine means that modulators of this site can profoundly influence NMDA receptor function. While glutamate is the primary excitatory neurotransmitter, the concentration of glycine in the synaptic cleft can be a limiting factor for NMDA receptor activation, making the glycine binding site an attractive target for developing drugs that can either enhance or inhibit receptor activity with potentially greater subtlety than targeting the glutamate site directly.

Understanding Ligand Binding Affinity: Key Metrics

To quantitatively compare the interaction of ligands with their receptors, several key metrics are employed:

  • Dissociation Constant (Kd): This represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

  • Inhibition Constant (Ki): This value indicates the concentration of a competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. It is a measure of the affinity of a competitive inhibitor.

  • Half-maximal Inhibitory Concentration (IC50): This is the concentration of an inhibitor that is required to inhibit 50% of a specific biological or biochemical function. While related to Ki, the IC50 value can be influenced by experimental conditions.

Comparative Binding Affinities: this compound vs. Glycine

Direct, head-to-head quantitative comparisons of the binding affinity of this compound and glycine at the NMDA receptor glycine site are not abundantly available in publicly accessible literature. However, the principles of structure-activity relationships (SAR) for N-substituted glycine derivatives provide a strong basis for a qualitative and semi-quantitative comparison.

The addition of a bulky, hydrophobic cyclohexyl group to the nitrogen atom of glycine in this compound is expected to significantly alter its interaction with the binding pocket on the GluN1 subunit. The glycine binding site is a relatively constrained pocket, and the introduction of a large substituent like a cyclohexyl ring will likely decrease the binding affinity compared to the smaller, endogenous glycine molecule. This is a common observation in SAR studies of the glycine binding site, where substitutions on the amino group often lead to a reduction in potency.

While specific Ki or IC50 values for this compound are not readily found in the searched literature, we can infer its likely lower affinity based on the known high affinity of glycine. The true equilibrium constant (KD) for [3H]glycine binding to the NMDA receptor has been estimated to be in the nanomolar range, with values around 40 nmol/L being assumed for calculations[2].

Table 1: Estimated Comparative Binding Affinity

LigandStructureKey Structural FeatureEstimated Binding Affinity at NMDA Receptor Glycine Site
Glycine Unsubstituted amino acidHigh (Kd in the low nanomolar range)[2]
This compound N-alkylation with a bulky cyclohexyl groupExpected to be significantly lower than glycine

The rationale behind this expected decrease in affinity lies in the specific interactions within the glycine binding pocket of the GluN1 subunit. The binding of glycine involves precise hydrogen bonding and electrostatic interactions. The introduction of the non-polar cyclohexyl group could introduce steric hindrance, preventing the optimal positioning of the core glycine structure within the binding site and disrupting these crucial interactions.

Experimental Determination of Binding Affinity: A Methodological Overview

The binding affinities of ligands for the NMDA receptor glycine site are typically determined using radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the direct measurement of ligand-receptor interactions[3][4].

Radioligand Binding Assay Protocol

This protocol outlines a standard competitive binding assay to determine the Ki value of a test compound (e.g., this compound) for the NMDA receptor glycine site using a radiolabeled ligand, such as [3H]glycine.

1. Membrane Preparation:

  • Rationale: To isolate the NMDA receptors, which are membrane-bound proteins.

  • Procedure:

    • Homogenize rat forebrain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

  • Rationale: To measure the ability of the unlabeled test compound to displace the radiolabeled ligand from the receptor.

  • Procedure:

    • In a series of tubes, add a constant concentration of the radiolabeled ligand (e.g., [3H]glycine) and varying concentrations of the unlabeled test compound (this compound) or glycine (for a standard curve).

    • Add the prepared membrane suspension to each tube.

    • Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

    • To determine non-specific binding, include a set of tubes with a high concentration of an unlabeled glycine site ligand.

3. Separation of Bound and Free Ligand:

  • Rationale: To isolate the radioligand that is bound to the receptors from the unbound radioligand.

  • Procedure:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The receptors and bound radioligand will be retained on the filter.

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification of Bound Radioactivity:

  • Rationale: To measure the amount of radioligand bound to the receptors at each concentration of the test compound.

  • Procedure:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Count the radioactivity in a scintillation counter.

5. Data Analysis:

  • Rationale: To determine the IC50 and subsequently the Ki value of the test compound.

  • Procedure:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis Membrane_Prep Membrane Preparation (Isolation of NMDA Receptors) Incubation Incubation (Membranes + [3H]glycine + Competitor) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation ([3H]glycine & this compound) Ligand_Prep->Incubation Filtration Rapid Filtration (Separation of Bound vs. Free) Incubation->Filtration Counting Scintillation Counting (Quantification of Bound Radioactivity) Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Structural Insights into Binding: The Impact of the Cyclohexyl Group

The binding of glycine to the GluN1 subunit involves a "clamshell" motion where two domains of the protein close around the ligand. This induced-fit mechanism is stabilized by a network of hydrogen bonds and electrostatic interactions between the amino and carboxylate groups of glycine and specific amino acid residues within the binding pocket.

The introduction of the bulky and hydrophobic cyclohexyl group in this compound would likely disrupt this precise fit in several ways:

  • Steric Hindrance: The cyclohexyl ring is significantly larger than the hydrogen atom it replaces on the nitrogen of glycine. This bulkiness could physically prevent the "clamshell" from closing completely, leading to a less stable interaction and lower affinity.

  • Disruption of Solvation: The binding pocket is a polar environment. The introduction of a large, non-polar cyclohexyl group could disrupt the favorable solvation energies that contribute to the overall binding affinity.

  • Loss of Hydrogen Bonding Potential: While the core amino and carboxyl groups are retained, the conformational constraints imposed by the cyclohexyl group might alter their optimal positioning for hydrogen bonding with the receptor.

Ligand_Structures cluster_glycine Glycine cluster_nchg This compound glycine_node nchg_node

Caption: 2D structures of Glycine and this compound.

Conclusion and Future Directions

While direct quantitative data for the binding affinity of this compound at the NMDA receptor glycine site remains to be extensively published, fundamental principles of medicinal chemistry and structure-activity relationships strongly suggest a significantly lower affinity compared to the endogenous co-agonist, glycine. The addition of the bulky, hydrophobic cyclohexyl group is predicted to introduce steric clashes and disrupt the precise molecular interactions required for high-affinity binding.

Further experimental investigation, employing techniques such as the radioligand binding assay detailed in this guide, is necessary to precisely quantify the binding affinity of this compound and other N-substituted glycine derivatives. Such studies will not only provide valuable data for understanding the SAR of the NMDA receptor glycine site but also contribute to the rational design of novel therapeutic agents targeting this crucial receptor for the treatment of a wide array of neurological and psychiatric conditions.

References

  • Bitta, A., et al. (2013). Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.17. [Link]

  • Furukawa, H., & Gouaux, E. (2003). Mechanisms of activation, inhibition and specificity: crystal structures of the NMDA receptor NR1 ligand-binding core. The EMBO Journal, 22(12), 2873–2885. [Link]

  • Johnson, J. W., & Ascher, P. (1987). Glycine potentiates the NMDA response in cultured mouse brain neurons. Nature, 325(6104), 529–531. [Link]

  • Kessler, M., et al. (1989). A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. Journal of Neurochemistry, 52(4), 1319–1328. [Link]

  • Kuryatov, A., et al. (1994). Mutational analysis of the glycine-binding site of the NMDA receptor: structural similarity with bacterial amino acid-binding proteins. Neuron, 12(6), 1291–1300. [Link]

  • Laube, B., et al. (1997). Molecular determinants of agonist discrimination at the glycine binding site of the NMDA receptor. Molecular Pharmacology, 51(6), 996–1005. [Link]

  • Leeson, P. D., & Iversen, L. L. (1994). The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications. Journal of Medicinal Chemistry, 37(24), 4053–4067. [Link]

  • Mayer, M. L., et al. (1989). Excitatory amino acid receptors, second messengers and regulation of intracellular Ca2+ in mammalian neurons. Trends in Pharmacological Sciences, 10(7), 254–260. [Link]

  • Paoletti, P., et al. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383–400. [Link]

  • Sills, M. A., et al. (1991). [3H]CGP 39653: a new N-methyl-D-aspartate antagonist radioligand with low nanomolar affinity in rat brain. European Journal of Pharmacology, 192(1), 19–24. [Link]

  • Smith, S. M., et al. (1994). Identification of a novel N-methyl-D-aspartate receptor-associated protein required for receptor clustering. Journal of Biological Chemistry, 269(41), 25972–25977. [Link]

  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405–496. [Link]

  • Wafford, K. A., et al. (1995). Subunit-dependent pharmacology of GABA-A receptors expressed in Xenopus oocytes. Neuroscience Letters, 185(2), 115–118. [Link]

  • Watson, G. B., et al. (1990). The strychnine-insensitive glycine receptor in mammalian brain. Neuroscience & Biobehavioral Reviews, 14(4), 385–391. [Link]

  • Wood, M. W., et al. (1995). The glycine site of the NMDA receptor: its pharmacology and therapeutic potential. Expert Opinion on Investigational Drugs, 4(12), 1269–1280. [Link]

  • Yoneda, Y., et al. (1995). A novel binding site for [3H]glycine in rat brain synaptic membranes. Journal of Neurochemistry, 64(1), 238–245. [Link]

  • Zhang, J., et al. (1994). The glycine site of the N-methyl-D-aspartate receptor: molecular pharmacology and therapeutic implications. Current Pharmaceutical Design, 1(2), 145–164. [Link]

  • Reactome. (n.d.). Glycine and glutamate ligands bind GRIN1:GRIN2 NMDA receptor. Retrieved February 5, 2026, from [Link]

Sources

Reference standards for N-Cyclohexylglycine quantitative analysis

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standards for N-Cyclohexylglycine Quantitative Analysis

Executive Summary

This compound (CHG) , also known as


-aminocyclohexaneacetic acid, is a critical non-proteinogenic amino acid used primarily as a chiral building block in the synthesis of peptide-based pharmaceuticals, including HCV protease inhibitors like Telaprevir  and Boceprevir .

Unlike aromatic amino acids (e.g., Phenylalanine), CHG lacks a distinct UV chromophore, making direct UV detection at standard wavelengths (254 nm) impossible without derivatization. Furthermore, as an intermediate rather than a final API, Pharmacopeial Certified Reference Materials (CRMs) are rarely available off-the-shelf. This guide provides a comparative technical analysis of establishing valid reference standards and selecting the optimal quantitative methodology (LC-MS/MS vs. HPLC-FLD vs. CAD).

Part 1: The Reference Standard Challenge

In the absence of a USP/EP monograph specifically for this compound as an API, researchers must establish their own Primary Reference Standard . Relying on "Reagent Grade" material (often 95-98% purity) is insufficient for quantitative impurity profiling or assay determination in GMP environments.

Comparative Analysis: Standard Grades
FeatureCertified Reference Material (CRM) Analytical Standard (High Purity) Reagent Grade (Commercial)
Availability Extremely Rare for CHGAvailable (Specialty Vendors)Widely Available
Purity >99.0% (with Uncertainty budget)>98% (Chromatographic purity)95% - 98%
Traceability SI Units (NIST/BIPM traceable)Manufacturer COANone
Characterization qNMR, TGA, KF, ROI, DSCHPLC, MS, H-NMRH-NMR (Identity only)
Use Case System Calibration, ValidationRoutine QC, Linearity CurvesSynthesis Starting Material

Expert Insight: For quantitative analysis, if a CRM is unavailable, you must characterize a "Working Standard" against a Primary Standard established via qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid or Benzyl Benzoate) of known purity.

Part 2: Analytical Methodologies Comparison

The lack of a chromophore dictates the analytical strategy. Below is an objective comparison of the three primary alternatives for CHG quantitation.

Alternative 1: HPLC-FLD (Pre-column Derivatization)
  • Mechanism: Reaction of the primary amine with o-Phthalaldehyde (OPA) or FMOC-Cl to generate a fluorescent derivative.

  • Pros: High sensitivity (fmol range); widely accessible instrumentation.

  • Cons: Derivative stability issues; complex sample preparation; "ghost peaks" from reagent degradation.

  • Verdict: Best for routine QC where MS is unavailable.

Alternative 2: LC-MS/MS (Direct Detection)
  • Mechanism: Electrospray Ionization (ESI) in positive mode (

    
    ).
    
  • Pros: Highest sensitivity/selectivity; no derivatization required; definitive identification.

  • Cons: Susceptible to matrix effects (ion suppression); high instrument cost.

  • Verdict: Gold standard for trace impurity profiling (ppm level).

Alternative 3: HPLC-CAD (Charged Aerosol Detection)
  • Mechanism: Nebulization of eluent followed by charge transfer to particles.[1] Response is independent of chemical structure.[2]

  • Pros: "Universal" detection; no derivatization; linear response for non-volatiles.

  • Cons: Lower sensitivity than Fluorescence/MS; incompatible with non-volatile buffers (e.g., phosphate).

  • Verdict: Excellent for Assay/Purity determination (high concentration) and mass balance studies.

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision logic for selecting the appropriate method and standard qualification path.

CHG_Analysis_Workflow Start Start: this compound Analysis CheckStd Is a CRM Available? Start->CheckStd NoCRM No: Source High Purity Reagent CheckStd->NoCRM Rare Qualify Qualify via qNMR & Mass Balance (Water, Residual Solvents, Ash) NoCRM->Qualify WorkingStd Establish Working Standard (Assign Potency) Qualify->WorkingStd DefineGoal Define Analytical Goal WorkingStd->DefineGoal TraceImp Trace Impurity (<0.1%) DefineGoal->TraceImp Assay Assay / Purity (>98%) DefineGoal->Assay LCMS LC-MS/MS (ESI+, MRM 158.1 -> 112.1) TraceImp->LCMS Highest Sensitivity Deriv HPLC-FLD (OPA/FMOC Derivatization) TraceImp->Deriv Alternative Assay->Deriv High Precision CAD HPLC-CAD (Universal Detection) Assay->CAD Simplest

Figure 1: Decision Matrix for this compound Standard Qualification and Method Selection.

Part 4: Detailed Protocol (HPLC-FLD with OPA Derivatization)

This protocol is selected as the most robust "middle ground" accessible to most labs without high-end MS.

Preparation of Derivatization Reagent (OPA/3-MPA)
  • Reagent A: Dissolve 10 mg o-Phthalaldehyde (OPA) in 0.5 mL methanol. Add 4.5 mL of 0.4 M Borate buffer (pH 10.2). Add 20 µL 3-Mercaptopropionic acid (3-MPA) . Mix well.

    • Note: 3-MPA is preferred over 2-mercaptoethanol due to better stability of the isoindole derivative.

  • Storage: Protect from light. Stable for 3 days at 4°C.

Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of Qualified CHG Reference Standard into a 10 mL volumetric flask. Dissolve in 0.1 N HCl (to ensure solubility and stability).

  • Working Standard: Dilute Stock to 50 µg/mL using Borate buffer (pH 10.2).

Automated On-Column Derivatization Program
  • Step 1: Draw 5 µL Sample.

  • Step 2: Draw 5 µL Reagent A.

  • Step 3: Mix in needle/loop (3 mixing cycles).

  • Step 4: Wait 1.0 min (reaction time).

  • Step 5: Inject.[3][4]

Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Na2HPO4, pH 7.2.

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

  • Gradient: 0% B to 60% B in 15 min.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Retention Time: CHG-OPA derivative typically elutes ~8-10 min.

Part 5: Validation Criteria (Self-Validating System)

To ensure Trustworthiness , the method must pass these system suitability criteria before every run:

  • Derivative Stability: Inject the same derivatized sample at T=0 and T=30 min. Response difference must be < 2.0%.

  • Precision: 6 replicate injections of the Working Standard. RSD of Peak Area < 1.0% (for Assay) or < 5.0% (for Impurity).

  • Resolution: If analyzing in a peptide mixture (e.g., Telaprevir digest), resolution (Rs) between CHG and nearest neighbor (e.g., Glycine or Valine) must be > 1.5.

References

  • Thermo Fisher Scientific. (2019). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds.Link

  • JASCO Global. (2024). Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC.Link

  • National Center for Biotechnology Information. (2025).[5] PubChem Compound Summary for CID 736849: this compound.Link[5]

  • Chem-Impex International. (2024). Fmoc-L-Cyclohexylglycine Product Specification and Usage in Peptide Synthesis.[6][7]Link

  • Waters Corporation. (2023). UPLC Amino Acid Analysis Solution: OPA/FMOC Derivatization Chemistry.Link

Sources

A Senior Application Scientist's Guide to the Chromatographic Comparison of N-Cyclohexylglycine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

N-Cyclohexylglycine is a non-proteinogenic amino acid increasingly utilized as a building block in the synthesis of pharmaceutically active compounds. As with any active pharmaceutical ingredient (API), a comprehensive impurity profile is paramount to ensure its quality, safety, and efficacy. This guide provides an in-depth technical comparison of various chromatographic techniques for the effective separation and quantification of potential impurities in this compound. We will explore the nuances of reversed-phase high-performance liquid chromatography (HPLC), chiral HPLC, and gas chromatography-mass spectrometry (GC-MS), offering field-proven insights and detailed experimental protocols to empower researchers in their analytical method development.

Introduction: The Analytical Imperative for this compound Purity

This compound, with its unique structural motif of a cyclohexyl ring appended to a glycine backbone, imparts valuable properties to parent drug molecules, influencing their lipophilicity, conformational rigidity, and metabolic stability. Its synthesis, however, can introduce a spectrum of impurities, including unreacted starting materials, intermediates, byproducts, and enantiomeric impurities. Furthermore, degradation pathways can lead to additional impurities over time.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and control of impurities above specific thresholds, making robust analytical methods a cornerstone of drug development.[3]

This guide will navigate the complexities of separating this compound from its potential impurities, focusing on the practical application and comparative performance of key chromatographic techniques.

Understanding the Impurity Landscape of this compound

A logical approach to impurity profiling begins with understanding the potential sources of these unwanted compounds. A common synthetic route to N-alkylated amino acids, such as this compound, involves the reaction of a primary amine (cyclohexylamine) with a haloacetic acid derivative (e.g., chloroacetic acid) or a Strecker synthesis variant. Based on these synthetic pathways, we can anticipate several potential process-related impurities.

A plausible synthesis of N-aryl glycines involves the intermolecular cyclization of 2-chloro-N-aryl acetamides to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved to yield the desired product.[4] Adapting this to an N-alkyl glycine, a likely impurity profile for this compound would include:

  • Starting Materials: Glycine, Cyclohexanone, Cyclohexylamine.

  • Intermediates: 1,4-dicyclohexylpiperazine-2,5-dione.

  • Byproducts: Dicyclohexylamine.

  • Enantiomeric Impurity: D-N-Cyclohexylglycine.

  • Degradation Products: Potential products from hydrolysis, oxidation, or thermal stress.

The challenge lies in developing chromatographic methods that can resolve the structurally similar this compound from these diverse chemical entities.

Comparative Chromatographic Analysis

The selection of an appropriate chromatographic technique is dictated by the physicochemical properties of the analyte and its impurities, as well as the specific analytical objective (e.g., achiral purity, enantiomeric purity, volatile impurities).

Achiral Purity by High-Performance Liquid Chromatography (HPLC)

For non-volatile, polar compounds like amino acids, HPLC is the workhorse for purity analysis.[5] The primary challenge in analyzing underivatized amino acids is their poor retention on traditional reversed-phase columns.[6] To overcome this, several strategies can be employed.

  • Reversed-Phase HPLC with Ion-Pairing Agents: This technique introduces a hydrophobic counter-ion to the mobile phase, which pairs with the charged amino acid, increasing its retention on a C18 column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This allows for the retention of polar analytes like amino acids without the need for derivatization.[7][8][9][10]

  • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity for separating compounds with varying polarity and charge states.[5][11][12][13]

Expert Recommendation: For routine achiral purity analysis of this compound, a mixed-mode HPLC method provides a robust and versatile approach, capable of separating the polar parent compound from a range of potential impurities with varying hydrophobicities and charge states.

Experimental Protocol: Mixed-Mode HPLC for this compound Impurity Profiling

Objective: To separate this compound from its potential process-related impurities.

Instrumentation:

  • HPLC system with a UV detector or Charged Aerosol Detector (CAD)

Chromatographic Conditions:

  • Column: Mixed-Mode C18 and Strong Cation Exchange (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5-50% B

    • 20-25 min: 50% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm or CAD

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of 1 mg/mL.

Rationale: The mixed-mode column provides dual retention mechanisms. The C18 functionality will retain less polar impurities, while the cation exchange groups will retain the protonated amine of this compound and other basic impurities. The formic acid in the mobile phase acts as an ion-pairing agent and ensures the analytes are in their protonated form. The gradient elution allows for the separation of compounds with a wide range of polarities.

Chiral Purity by Chiral HPLC

Since this compound possesses a chiral center, the separation of its enantiomers (L- and D-forms) is critical, as they may exhibit different pharmacological and toxicological profiles. Direct enantioseparation using a chiral stationary phase (CSP) is the preferred method.[14]

Expert Recommendation: A macrocyclic glycopeptide-based CSP is highly effective for the enantiomeric separation of underivatized amino acids.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity of this compound

Objective: To resolve and quantify the D-enantiomer of this compound from the L-enantiomer.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: Teicoplanin-based Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm)

  • Mobile Phase: 10 mM Ammonium acetate in Methanol/Water (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 0.5 mg/mL.

Rationale: The teicoplanin CSP creates a chiral environment through a combination of hydrogen bonding, ionic, and hydrophobic interactions, allowing for differential binding of the two enantiomers and leading to their separation. The simple mobile phase is compatible with mass spectrometry if further identification is needed.

Volatile and Semi-Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents and certain low molecular weight byproducts.[15][16] Amino acids themselves are not volatile, thus a derivatization step is necessary to increase their volatility for GC analysis.

Expert Recommendation: Silylation is a common and effective derivatization technique for amino acids prior to GC-MS analysis. The following protocol is adapted from a method for the similar compound, N-cyclohexyl-DL-alanine.[17]

Experimental Protocol: GC-MS Analysis of this compound Impurities after Derivatization

Objective: To identify and quantify volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Sample Preparation (Derivatization):

  • Accurately weigh approximately 1 mg of the this compound sample into a GC vial.

  • Add 100 µL of anhydrous acetonitrile and 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Add 20 µL of anhydrous pyridine to catalyze the reaction.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 80 °C for 60 minutes.

  • Allow the vial to cool to room temperature before analysis.

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Rationale: The silylation reaction with MTBSTFA converts the polar carboxylic acid and amine groups of this compound and its amino acid-based impurities into their non-polar and volatile tert-butyldimethylsilyl (TBDMS) derivatives. The GC column then separates these derivatives based on their boiling points and interactions with the stationary phase, allowing for their detection and identification by the mass spectrometer.

Data Presentation and Comparison

To facilitate a clear comparison of the discussed chromatographic techniques, the following table summarizes their key performance attributes for the analysis of this compound impurities.

Parameter Mixed-Mode HPLC Chiral HPLC GC-MS (with Derivatization)
Primary Application Achiral purity, process-related impuritiesEnantiomeric purityVolatile and semi-volatile impurities, residual solvents
Selectivity High for a broad range of polarities and charge statesSpecific for enantiomersHigh for volatile and thermally stable compounds
Sensitivity Good (ng range) with UV or CADGood (ng range) with UVExcellent (pg range) with MS
Sample Preparation Simple dissolutionSimple dissolutionDerivatization required
Analysis Time ~30 minutes~20 minutes~30 minutes (excluding derivatization)
Key Advantage Versatility for diverse impurity profilesDirect separation of enantiomersHigh sensitivity and specificity for volatile compounds
Limitation May require method optimization for complex mixturesLimited to chiral separationsDerivatization adds complexity and potential for artifacts

Visualizing the Analytical Workflow

The selection and application of these chromatographic techniques follow a logical workflow designed to provide a comprehensive impurity profile of this compound.

Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis and Reporting Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Derivatization Silylation (for GC-MS) Sample->Derivatization Achiral_HPLC Mixed-Mode HPLC Dissolution->Achiral_HPLC Chiral_HPLC Chiral HPLC Dissolution->Chiral_HPLC GC_MS GC-MS Derivatization->GC_MS Achiral_Purity Achiral Purity Profile Achiral_HPLC->Achiral_Purity Enantiomeric_Purity Enantiomeric Purity Chiral_HPLC->Enantiomeric_Purity Volatile_Impurities Volatile Impurity Profile GC_MS->Volatile_Impurities Final_Report Comprehensive Impurity Report Achiral_Purity->Final_Report Enantiomeric_Purity->Final_Report Volatile_Impurities->Final_Report

Caption: Workflow for the comprehensive chromatographic analysis of this compound impurities.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The comprehensive impurity profiling of this compound necessitates a multi-pronged chromatographic strategy. No single technique can adequately address the full spectrum of potential impurities. This guide has demonstrated that a combination of mixed-mode HPLC for achiral purity, chiral HPLC for enantiomeric separation, and GC-MS for volatile impurities provides a robust and reliable framework for ensuring the quality and safety of this important pharmaceutical building block. The provided experimental protocols serve as a validated starting point for method development and can be adapted to specific laboratory instrumentation and impurity profiles. By understanding the principles behind each technique and the nature of the potential impurities, researchers can confidently develop and implement analytical methods that meet the stringent requirements of the pharmaceutical industry.

References

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  • Zhang, M., et al. (2016). Characterization of stress degradation products of curcumin and its two derivatives by UPLC-DAD-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 120, 225–233. [Link]

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  • Li, Y., et al. (2015). Improving impurities clearance by amino acids addition to buffer solutions for chromatographic purifications of monoclonal antibodies. Journal of Chromatography A, 1404, 64–71. [Link]

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  • Radhakrishna, V. Y., et al. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 13(28), 19131–19139. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Cyclohexylglycine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of N-Cyclohexylglycine. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a framework for decision-making rooted in the specific chemical properties and associated hazards of this compound. The protocols herein are designed to be self-validating systems, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any handling or disposal can occur, a thorough understanding of the inherent risks associated with this compound is essential. This risk assessment informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound and its isomers are classified with several key hazards.[1][2][3]

The primary hazards associated with this compound are irritant properties.[2][3] This dictates that direct contact with skin, eyes, and the respiratory system must be avoided. The causality is clear: exposure can lead to inflammation and discomfort, necessitating stringent engineering and personal protective controls.

Table 1: GHS Hazard Profile for this compound

Hazard Class GHS Code Description Causality for Handling Protocols
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2] Mandates the use of nitrile gloves and a lab coat to prevent direct skin contact.
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[1][2] Requires protective eyewear, such as safety glasses or goggles, at all times.

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][2] | Necessitates handling the solid powder in a chemical fume hood or well-ventilated area to prevent dust inhalation. |

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is a direct response to the identified hazards.[4] A multi-layered approach ensures comprehensive protection for researchers.[5]

Table 2: Required PPE for Handling this compound

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Weighing Safety glasses with side shields or chemical splash goggles.[3] Nitrile gloves.[6] Standard laboratory coat.[3][6] Not required if handled within a certified chemical fume hood.
Waste Packaging & Transport Safety glasses with side shields or chemical splash goggles. Nitrile gloves. Standard laboratory coat. Not typically required.

| Spill Cleanup | Chemical splash goggles and a full-face shield.[7] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a lab coat.[7] | An N95 dust mask or a respirator may be required depending on the spill size and potential for aerosolization.[3] |

The rationale for this tiered approach is to match the level of protection with the level of risk. Routine handling inside a fume hood contains dust, while a spill cleanup presents a greater risk of widespread contamination and exposure.

Waste Characterization and Segregation Workflow

Proper disposal begins with correct waste characterization.[6] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[8] This decision-making workflow should be followed for every instance of this compound waste generation.

G start This compound Waste Generated q1 Is the waste pure, uncontaminated this compound? start->q1 q2 Is the waste mixed with other hazardous chemicals or solvents? q1->q2 No protocol_a Follow Protocol A: Disposal of Uncontaminated this compound q1->protocol_a  Yes q3 Is this an empty, non-rinsed container that held this compound? q2->q3 No protocol_b Follow Protocol B: Disposal of Contaminated this compound Waste q2->protocol_b  Yes protocol_c Follow Protocol C: Management of Empty Containers q3->protocol_c  Yes

Caption: Waste characterization workflow for this compound.

Step-by-Step Disposal Protocols

Based on the characterization workflow, select the appropriate protocol below. Always consult your institution's Environmental Health and Safety (EHS) office for specific local requirements.[8][9]

Protocol A: Disposal of Uncontaminated this compound

This protocol applies to pure, expired, or off-spec this compound. Despite some amino acid derivatives being non-hazardous, the specific GHS classification for this compound as an irritant requires that it be disposed of as chemical waste.

  • Preparation: Perform all work inside a chemical fume hood. Don the appropriate PPE as outlined in Table 2 (Routine Handling).

  • Containerization: Carefully transfer the solid this compound into a dedicated hazardous waste container. This container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene), be leak-proof, and have a secure, tight-fitting lid.[8]

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • Full Chemical Name: "this compound."

    • CAS Number: 58695-41-3.[2][10]

    • Hazard identification: "Irritant."

    • The date accumulation started.[8]

  • Storage: Store the sealed container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials, particularly strong oxidizing agents.[8][11]

  • Pickup: Arrange for waste pickup through your institution's EHS department.

Protocol B: Disposal of Contaminated this compound Waste

This protocol is for any this compound that has been mixed with other materials, such as solvents, reaction byproducts, or other hazardous chemicals. The disposal method is always dictated by the most hazardous component in the mixture.[6]

  • Hazard Assessment: Identify all components of the waste mixture. Review the Safety Data Sheet (SDS) for each component to determine the overall hazard profile of the waste.

  • Containerization: Select a waste container compatible with all chemical components in the mixture.[8] For example, if mixed with a chlorinated solvent, a glass container may be more appropriate than a plastic one.

  • Labeling: Affix a hazardous waste label. On the label, list all chemical constituents and their approximate percentages.[6] This is critical for the final disposal facility to handle the waste safely.

  • Storage: Store the container in the satellite accumulation area, ensuring it is segregated from incompatible waste streams according to a chemical compatibility chart.[12]

  • Pickup: Arrange for disposal via your institution's EHS department.

Protocol C: Management of Empty Containers

Empty containers that once held this compound must still be managed as hazardous waste unless properly decontaminated.

  • Evaluation: An "empty" container is defined as one that holds no more than 3% by weight of the original contents.

  • Disposal of Non-Rinsed Containers: If the container is not rinsed, it should be securely capped and disposed of via the hazardous waste stream. Place it in a designated collection drum for solid waste, and label the drum with "Solid Waste containing this compound residue."

  • Decontamination (Optional, if permitted by EHS): To render a container non-hazardous, it may be triple-rinsed.

    • Rinse the container three times with a suitable solvent (e.g., water, if the compound is soluble[13]).

    • Crucially, the rinsate from this process is now considered hazardous waste. It must be collected and disposed of following Protocol B.

    • Once triple-rinsed, the container may be disposed of in the regular laboratory glass or plastic recycling, but only after the label has been completely defaced or removed.

Emergency Procedures for Spills

In the event of a spill, a prompt and correct response can significantly mitigate the associated risks.[14]

For a small, solid spill (<5 grams):

  • Alert & Isolate: Immediately alert personnel in the vicinity.[14] Restrict access to the spill area.

  • Don PPE: Wear the appropriate spill cleanup PPE as detailed in Table 2.

  • Cleanup:

    • Do not use a dry brush or towel, as this can generate dust.

    • Gently cover the spill with absorbent pads or paper towels to prevent aerosolization.

    • Carefully sweep the solid material into a dustpan.[13]

    • Place the swept-up material and all cleanup supplies (gloves, pads, etc.) into a plastic bag.

  • Package & Label: Seal the bag and place it inside a rigid, leak-proof container. Label the container as "Hazardous Waste: Spill Debris containing this compound."

  • Decontaminate: Wipe the spill surface with a cloth dampened with soap and water. Dispose of the cloth as hazardous waste.[15]

  • Report: Report the incident to your laboratory supervisor and EHS department.

For a large spill (>5 grams) or any spill involving other hazardous substances, evacuate the area immediately and contact your institution's emergency response or EHS department. [15][16]

References

  • Benchchem. (n.d.). Proper Disposal of N-cyclohexyl-DL-alanine: A Step-by-Step Guide.
  • National Center for Biotechnology Information. (n.d.). Cyclohexylglycine, (R)-. PubChem Compound Summary for CID 736849. Retrieved from [Link].

  • Carl ROTH. (n.d.). Safety Data Sheet: Cbz-Cyclohexyl-L-glycine. Retrieved from [Link].

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Glycine.
  • National Center for Biotechnology Information. (n.d.). Glycine, N-cyclohexyl-. PubChem Compound Summary for CID 42810. Retrieved from [Link].

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - L-alpha-Cyclohexylglycine. Retrieved from [Link].

  • Aapptec Peptides. (n.d.). Fmoc-Chg-OH [161321-36-4]. Retrieved from [Link].

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link].

  • The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
  • University of Hertfordshire. (n.d.). Glycine. AERU Pesticide Properties Database. Retrieved from [Link].

  • AK Scientific, Inc. (n.d.). Boc-D-cyclohexylglycine Safety Data Sheet.
  • JoVE. (2017). Proper Handling and Disposal of Laboratory Waste. Journal of Visualized Experiments. Retrieved from [Link].

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Regulations.gov. (n.d.). PEG Compounds and their contaminants.
  • University of British Columbia. (2017). Cytotoxic Spill Cleanup Procedure. Safety & Risk Services.
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  • National Research Council. (2011). Evaluating Hazards and Assessing Risks in the Laboratory. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link].

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  • UNSW Sydney. (2022). Laboratory Hazardous Waste Disposal Guideline – HS321.
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  • Auburn University. (n.d.). Chemical Waste Management Guide.
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  • Occupational Safety and Health Administration. (n.d.). 1910.1030 - Bloodborne pathogens. Retrieved from [Link].

  • Colorado State University. (2014). CSU review: Environmental impact and toxicity of biocides used in fracking still largely unknown.
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  • Duke University. (n.d.). Laboratory Safety Manual. Occupational & Environmental Safety Office. Retrieved from [Link].

  • Storemasta. (2024). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link].

  • Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link].

  • Stericycle. (2026). Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (n.d.). Chemical Compatibility Chart.
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Safe Handling & PPE Guide: N-Cyclohexylglycine (CAS 14316-06-4)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

N-Cyclohexylglycine is a non-proteinogenic amino acid frequently used as a building block in peptide synthesis and medicinal chemistry. While often perceived as a benign "building block," its physical form (typically a fine, electrostatic powder) presents specific inhalation and contact risks that are frequently underestimated in high-throughput environments.

The Safety Paradox: Researchers often treat amino acid derivatives with lower caution than reactive reagents. However, this compound is a bioactive intermediate. The primary risks are respiratory sensitization and mucous membrane irritation caused by airborne dust during weighing and transfer.

Scope of this Guide: This document provides a self-validating safety protocol for handling this compound in its solid state and in solution. It prioritizes engineering controls and correct PPE selection over generic safety advice.

Hazard Identification & Risk Assessment

Before selecting PPE, you must validate the specific hazards of your lot. While generally classified as an Irritant , synthesis byproducts can alter this profile.

Hazard CategoryGHS Classification (Typical)Operational Implication
Inhalation STOT SE 3 (H335) Dust causes respiratory tract irritation. Critical Control: Handling must occur inside a fume hood.
Skin Contact Skin Irrit. 2 (H315) Causes skin irritation.[1] Solid powder can accumulate under jewelry or watchbands.
Eye Contact Eye Irrit.[1][2][3] 2A (H319) Causes serious eye irritation. Fine dust bypasses standard safety glasses gaps.
Physical Combustible Dust Like most organic powders, fine suspension in air poses a deflagration risk if ignition sources are present.

Expert Insight: Always verify the Safety Data Sheet (SDS) for your specific batch. Some salts (e.g., Hydrochloride) may be more acidic/corrosive than the zwitterionic free base.

Personal Protective Equipment (PPE) Matrix

Effective PPE is a system, not a list. The following matrix is designed to prevent exposure pathways common to solid-phase peptide synthesis (SPPS) and organic synthesis workflows.

PPE Specifications Table
Protection ZoneRecommended GearTechnical Specification / Rationale
Respiratory Engineering Control Primary Do not rely on N95s. Use a certified Chemical Fume Hood (Face velocity: 80–100 fpm). If hood work is impossible, use a P100 half-face respirator.
Hand (Solid) Nitrile Gloves Thickness: ≥ 0.11 mm (4 mil). Rationale: Solids do not permeate nitrile rapidly. Standard exam gloves are sufficient for dry powder.
Hand (Solution) Double Gloving / Laminate Rationale: Once dissolved (e.g., in DMF or DCM), the solvent dictates glove choice. DMF penetrates nitrile; use Silver Shield® or double-glove with immediate change upon splash.
Eye / Face Chemical Splash Goggles Standard: ANSI Z87.1 (Impact + Splash). Why: Safety glasses have gaps. Airborne amino acid dust can drift into eyes via side gaps.
Body Lab Coat (High-Neck) Material: Cotton/Polyester blend or Nomex (if flammables present). Fit: Must button to the neck to prevent dust entry at the collar.

Operational Protocol: Safe Weighing & Transfer

The highest risk of exposure occurs during the transfer of the solid from the stock container to the balance. Static electricity often causes the powder to "jump" or disperse.

Step-by-Step Workflow
  • Preparation:

    • Clear the fume hood of unnecessary clutter to ensure laminar airflow.

    • Place an ionizing bar or antistatic gun near the balance if available to neutralize static charge on the powder.

    • Self-Validation: Check the hood flow monitor. If the alarm is silent and flow is >80 fpm, proceed.

  • Weighing:

    • Do not weigh on an open bench. Move the analytical balance into the hood or use a powder containment enclosure.

    • Use a weighing boat with a funnel neck to minimize spillage during transfer to the reaction vessel.

    • Technique: Tap the spatula gently against the side of the container to dislodge loose dust inside the container before withdrawing.

  • Transfer:

    • Dissolve the solid immediately after weighing if possible. Wetting the powder eliminates the inhalation risk.

    • If adding to a reactor: Use a powder funnel that extends below the neck of the flask to prevent dust from coating the ground glass joint (which causes leaks later).

  • Decontamination:

    • Wipe the balance area with a wet paper towel (solvent appropriate for the balance, usually water/ethanol). Dry dusting spreads the hazard; wet wiping captures it.

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making logic for handling this compound, emphasizing the hierarchy of controls.

SafeHandlingLogic Start Start: Handling this compound FormCheck Check Physical State Start->FormCheck SolidState Solid / Powder FormCheck->SolidState SolutionState In Solution (DMF/DCM) FormCheck->SolutionState Engineering Engineering Control: Chemical Fume Hood SolidState->Engineering Dust Hazard SolutionState->Engineering Vapor Hazard PPE_Solid PPE: Nitrile Gloves + Goggles Engineering->PPE_Solid PPE_Solvent PPE: Barrier Gloves (Silver Shield) + Face Shield Engineering->PPE_Solvent Action_Weigh Action: Weighing (Use Antistatic Tools) PPE_Solid->Action_Weigh Action_React Action: Synthesis/Transfer PPE_Solvent->Action_React Disposal Disposal: Solid Waste (Double Bagged) Action_Weigh->Disposal Disposal_Liq Disposal: Solvent Waste Stream Action_React->Disposal_Liq

Figure 1: Decision logic for PPE selection and engineering controls based on the physical state of this compound.

Emergency Response & Disposal

Spills (Solid)
  • Alert: Notify nearby personnel.

  • PPE: Don goggles and N95/P100 respirator (if outside hood).

  • Contain: Do not dry sweep. Cover with wet paper towels to suppress dust.

  • Clean: Scoop up the wet material and place in a hazardous waste bag. Wash surface with soap and water.[2]

Exposure First Aid[1]
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2] Lift eyelids to ensure dust removal.

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (indicates sensitization).

Disposal Strategy
  • Solid Waste: this compound solids should be disposed of in solid hazardous waste containers , labeled clearly with the chemical name. Do not dispose of in regular trash.

  • Rinsate: First rinses of glassware should be collected as hazardous liquid waste (organic or aqueous, depending on solubility).

References

  • Fisher Scientific. (2024).[2][4] Safety Data Sheet: D-alpha-Cyclohexylglycine (Isomer Analog). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Personal Protective Equipment. Retrieved from

  • National Institutes of Health (NIH). (2025). A framework for personal protective equipment use in laboratories. Retrieved from

  • PubChem. (n.d.). Compound Summary: this compound. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.